molecular formula C12H16N2O B1593348 3-(4-Methylpiperazin-1-yl)benzaldehyde CAS No. 628325-62-2

3-(4-Methylpiperazin-1-yl)benzaldehyde

Cat. No.: B1593348
CAS No.: 628325-62-2
M. Wt: 204.27 g/mol
InChI Key: LQDFMHOZQXAHNJ-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-13-5-7-14(8-6-13)12-4-2-3-11(9-12)10-15/h2-4,9-10H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDFMHOZQXAHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649917
Record name 3-(4-Methylpiperazin-1-yl)benzaldehyde
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Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628325-62-2
Record name 3-(4-Methyl-1-piperazinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628325-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-Methylpiperazin-1-yl)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)benzaldehyde for Advanced Chemical Research

Introduction: A Versatile Scaffold in Modern Synthesis

This compound is a bifunctional organic compound of significant interest to the pharmaceutical and chemical research sectors. Its structure uniquely combines an aromatic aldehyde with a methylpiperazine moiety, positioning it as a highly valuable intermediate for the synthesis of complex molecules. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous blockbuster drugs due to its favorable pharmacokinetic properties and ability to engage with a wide range of biological targets.[1] The aldehyde group provides a versatile chemical handle for a multitude of transformations, making this compound a strategic starting point for building molecular diversity in drug discovery campaigns and developing novel materials. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Molecular Structure and Identification

The core of the molecule is a benzaldehyde ring substituted at the meta-position (C3) with a 1-methylpiperazine group. This substitution pattern dictates the electronic and steric environment of the reactive aldehyde group.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Core Properties

Identifier Value Source
IUPAC Name This compound N/A
CAS Number 628325-62-2 [2]
Molecular Formula C₁₂H₁₆N₂O [2]
Molecular Weight 204.27 g/mol [2]
Physical Form Solid [2]
Predicted Boiling Point 344.8 ± 37.0 °C [2]
Predicted Density 1.107 ± 0.06 g/cm³ [2]

| Predicted pKa | 7.68 ± 0.42 |[2] |

Synthesis and Purification

The most common and efficient synthesis of this compound is achieved through a palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide (or triflate) with an amine, forming a new carbon-nitrogen bond. The choice of a protected benzaldehyde, such as an acetal, is a critical experimental design feature to prevent unwanted side reactions with the aldehyde functionality under the basic reaction conditions.

Buchwald-Hartwig Amination Protocol

This protocol is adapted from established literature procedures for the synthesis of arylpiperazines.[3]

Step-by-Step Methodology:

  • Reactant Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add 3-bromobenzaldehyde diethyl acetal (1.0 eq), 1-methylpiperazine (1.2 eq), and sodium tert-butoxide (NaOtBu) (1.7 eq).

  • Catalyst Addition: Add the palladium catalyst system, consisting of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq) and a phosphine ligand such as racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 eq).

  • Solvent Addition: Add anhydrous toluene as the reaction solvent.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100°C and stir vigorously for 18 hours. The inert atmosphere is crucial to prevent oxidation of the palladium catalyst and phosphine ligand.

  • Acetal Hydrolysis (Work-up): After cooling to room temperature, add 1M aqueous hydrochloric acid (HCl) and stir vigorously for 2.5 hours. This step hydrolyzes the diethyl acetal protecting group to reveal the desired aldehyde functionality.

  • Neutralization and Extraction: Adjust the pH to ~13 with 6M aqueous sodium hydroxide (NaOH) to deprotonate the piperazine nitrogen and neutralize the acid. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting residue via silica gel column chromatography to yield the final product.[3]

Rationale Behind Experimental Design
  • Catalyst System (Pd₂(dba)₃/BINAP): This combination is a robust and widely used system for C-N cross-coupling reactions. Pd₂(dba)₃ serves as a stable Pd(0) source, while the bulky, electron-rich BINAP ligand facilitates the crucial reductive elimination step that forms the C-N bond and regenerates the active catalyst.

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the piperazine, making it a more potent nucleophile for the catalytic cycle.

  • Acetal Protection: The aldehyde is protected as a diethyl acetal to prevent it from undergoing side reactions, such as aldol condensation or Cannizzaro reactions, which could be promoted by the strong base. The acetal is stable under the reaction conditions and can be easily removed with a simple acid wash during work-up.[3]

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Profile

Characterization of this compound relies on standard analytical techniques. The following data provides a reference for identity and purity confirmation.

¹H Nuclear Magnetic Resonance (NMR): A proton NMR spectrum provides unambiguous structural confirmation. The key diagnostic signals are the aldehyde proton singlet and the distinct signals for the piperazine and methyl protons.

  • Reference Spectrum Data (500 MHz, DMSO-d₆):

    • δ 9.94 (s, 1H): This singlet in the downfield region is characteristic of the aldehyde proton (-CHO).[3]

    • δ 7.41-7.28 (m, 4H): These multiplets correspond to the four protons on the aromatic ring.[3]

    • δ 3.21 (t, J = 5.1 Hz, 4H): This triplet represents the four piperazine protons adjacent to the benzene ring.[3]

    • δ 2.46 (t, J = 5.0 Hz, 4H): This triplet corresponds to the four piperazine protons adjacent to the N-methyl group.[3]

    • δ 2.22 (s, 3H): This singlet is characteristic of the N-methyl (-NCH₃) protons.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to confirm the molecular weight and assess purity.

  • Expected Ion: [M+H]⁺ = 205 m/z.[3]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two primary functional groups.

G cluster_main This compound cluster_aldehyde Aldehyde Reactivity cluster_piperazine Piperazine Reactivity main_node Core Structure A1 Nucleophilic Addition main_node->A1 -CHO A2 Reductive Amination main_node->A2 -CHO A3 Condensation (e.g., Wittig) main_node->A3 -CHO A4 Oxidation to Carboxylic Acid main_node->A4 -CHO P1 Salt Formation (Protonation) main_node->P1 -N(CH₃)- P2 Pharmacokinetic Modulation main_node->P2 -N(CH₃)-

Caption: Key reaction sites and synthetic pathways.

Aldehyde Group Chemistry

The aldehyde is an electrophilic center, highly susceptible to attack by nucleophiles. This allows for a wide array of subsequent modifications:

  • Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) forms a new C-N bond, providing a direct route to complex amine derivatives.

  • Condensation Reactions: Reaction with ylides (Wittig reaction) can form alkenes, while condensation with active methylene compounds (Knoevenagel condensation) or hydrazines/hydroxylamines can generate diverse heterocyclic systems or Schiff bases, respectively.[4]

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding benzoic acid derivative or reduced to a benzyl alcohol, providing access to different functional group classes.

Piperazine Moiety

The N-methylpiperazine group is primarily a modulator of physicochemical properties.

  • Basicity and Solubility: The tertiary amine centers (pKa ≈ 7.7) allow for salt formation, which is often used to improve the aqueous solubility and crystalline properties of drug candidates.[2]

  • Pharmacophore: The piperazine ring is a common pharmacophore that can form key hydrogen bonds and van der Waals interactions within protein binding pockets. Its presence is associated with CNS activity in many drug classes, though this is highly dependent on the overall molecular structure.[1]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically a final drug product but rather a crucial building block. Its utility lies in its role as a scaffold for generating libraries of compounds for screening.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature an arylpiperazine core. This compound can be used to synthesize derivatives targeting specific kinases implicated in cancer or inflammatory diseases.[5]

  • GPCR Ligands: Arylpiperazines are prevalent in ligands for G-protein coupled receptors (GPCRs), particularly serotonergic and dopaminergic receptors. This makes the title compound a valuable starting material for developing novel CNS-active agents.

  • Combinatorial Chemistry: The reactivity of the aldehyde group makes it ideal for parallel synthesis. By reacting the aldehyde with a diverse set of amines via reductive amination, a large library of distinct compounds can be rapidly generated and screened for biological activity.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Identification (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.[2]

Conclusion

This compound is a strategically important synthetic intermediate. Its well-defined synthesis, characterized physicochemical properties, and versatile reactivity make it an indispensable tool for researchers in organic synthesis and medicinal chemistry. The combination of a reactive aldehyde handle and a pharmaceutically relevant piperazine scaffold provides a robust platform for the efficient construction of novel molecular entities with therapeutic potential.

References

  • ResearchGate. (n.d.). Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). Retrieved from [Link]

  • Spectroscopy Online. (2014, July 23). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Kucukoglu, K., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4321. Available at: [Link]

  • FooDB. (2010, April 8). Showing Compound 3,4-Methylenedioxybenzaldehyde (FDB010553). Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

  • Rago, B., et al. (2010). Reaction of homopiperazine with endogenous formaldehyde: a carbon hydrogen addition metabolite/product identified in rat urine and blood. Chemical research in toxicology, 23(7), 1150-1158. Available at: [Link]

  • Ismaeel, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6106. Available at: [Link]

  • Supporting Information. (n.d.). General procedure for the synthesis of aryl aldehydes. Retrieved from [Link]

  • Quora. (2020, February 3). Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde?. Retrieved from [Link]

  • Ferla, S., & D'Amore, C. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Available at: [Link]

  • Odabaşoğlu, M., & Büyükgüngör, O. (2008). 3-(4-Methylpiperazin-1-yl)isobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o779. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Pospíšilová, K., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. International Scholarly Research Notices, 2015, 608431. Available at: [Link]

  • PubChem. (n.d.). 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde. Retrieved from [Link]

Sources

Technical Whitepaper: Structural Elucidation and NMR Profiling of 3-(4-Methylpiperazin-1-yl)benzaldehyde

[1]

Executive Summary & Compound Profile

Target Molecule: this compound CAS Registry: 628325-62-2 Molecular Formula: C₁₂H₁₆N₂O Molecular Weight: 204.27 g/mol [1][2][3]

This compound represents a "privileged scaffold" in medicinal chemistry, combining a reactive electrophile (benzaldehyde) with a solubility-enhancing moiety (N-methylpiperazine).[1] The meta-substitution pattern presents unique NMR splitting challenges compared to its more symmetric para-isomer.[1] This guide provides a definitive interpretation of its spectroscopic data to ensure rigorous quality control during scale-up.

Structural Logic & Spin Systems

The molecule consists of three distinct magnetic environments:

  • The Benzaldehyde Core: An electron-withdrawing formyl group (-CHO) directing meta protons.[1]

  • The Piperazine Ring: A chair-conformation heterocycle with distinct

    
    -amino proton sets.[1]
    
  • The Aromatic Linker: A 1,3-disubstituted benzene ring creating a complex ABCD spin system (or ABMX at lower fields).[1]

Experimental Protocol: Synthesis & Isolation

Context: To interpret the NMR impurities often found in this spectrum, one must understand the synthesis.[1] The most robust route utilizes Buchwald-Hartwig amination.[1]

Methodology

Reaction Type: Palladium-catalyzed C-N Cross-Coupling.[1]

  • Precursor Preparation: Dissolve 3-bromobenzaldehyde diethyl acetal (protection is required to prevent Pd-catalyzed decarbonylation) in anhydrous toluene.

  • Catalytic Loading: Add Pd₂(dba)₃ (1 mol%) and racemic BINAP (3 mol%).[1]

  • Nucleophile Addition: Introduce 1-methylpiperazine (1.2 equiv) and NaOtBu (1.7 equiv).

  • Execution: Heat to 100°C for 18 hours under Argon.

  • Deprotection/Workup: Cool to RT. Add 1M HCl (hydrolysis of the acetal back to aldehyde) and stir for 2.5 h. Adjust pH to 13 with NaOH. Extract with Ethyl Acetate.[1][3]

  • Purification: Silica gel chromatography (EtOAc/DCM 4:1).

Workflow Visualization

The following diagram illustrates the critical path for synthesis and the origin of potential spectral impurities (e.g., residual phosphine ligands or unhydrolyzed acetal).

SynthesisWorkflowStart3-BromobenzaldehydeDiethyl AcetalIntermediateProtectedAmine IntermediateStart->IntermediateC-N Coupling(100°C, Toluene)Reagents1-MethylpiperazinePd2(dba)3 / BINAPNaOtBuReagents->IntermediateHydrolysisAcid Hydrolysis(1M HCl)Intermediate->HydrolysisDeprotectionProduct3-(4-Methylpiperazin-1-yl)benzaldehydeHydrolysis->ProductWorkup (pH 13)

Caption: Figure 1. Buchwald-Hartwig amination workflow for CAS 628325-62-2 synthesis.

1H NMR Data Interpretation (500 MHz, DMSO-d₆)

Data Source Validation: Experimental values derived from Patent WO2013/190320 [1].

The proton spectrum is characterized by a distinct separation between the aliphatic piperazine region and the aromatic aldehyde region.[1]

Quantitative Assignment Table
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Justification
9.94 Singlet (s)1H-CHO Formyl proton.[1][3][4] Highly deshielded due to the anisotropy of the carbonyl double bond and electronegativity of oxygen.[1]
7.41 Multiplet (m)2HAr-H (C5, C6) Overlapping signals for the proton meta to the amine (C5) and ortho to the aldehyde (C6).
7.28 Multiplet (m)2HAr-H (C2, C4) Protons ortho to the electron-donating amine group are shielded relative to the aldehyde's ortho protons.[1]
3.21 Triplet (t)4HPip-CH₂ (N-Ar) Protons on carbons

to the aromatic nitrogen.[1][3] Deshielded by the ring current and inductive effect of the aniline nitrogen.[1]
2.46 Triplet (t)4HPip-CH₂ (N-Me) Protons on carbons

to the aliphatic nitrogen.[1] More shielded than the N-Ar protons.[1]
2.22 Singlet (s)3HN-CH₃ N-Methyl singlet.[1][3] Diagnostic sharp peak confirming the presence of the methylpiperazine tail.[1]
Technical Nuance: The Aromatic Region

In lower resolution spectra (300 MHz), the aromatic region appears as two 2H multiplets.[1] However, at higher fields (500+ MHz), the meta-substitution pattern resolves into a "1:1:1:1" pattern if not obscured by solvent effects:

  • H2 (Singlet-like): Isolated between the piperazine and aldehyde.[1]

  • H4 (Doublet): Ortho to the piperazine (shielded).

  • H6 (Doublet): Ortho to the aldehyde (deshielded).

  • H5 (Triplet): Meta to both substituents.

13C NMR Prediction & Validation

Note: While 1H NMR confirms identity, 13C NMR confirms the carbon skeleton.[1] Values below are high-confidence estimates based on substituent chemical shift additivity rules (SCS) for meta-disubstituted benzenes.

Chemical Shift (δ ppm)Carbon TypeAssignment Logic
193.5 C=O[1] (Aldehyde)Characteristic carbonyl region.[1][3]
152.0 C-N (Quaternary)C3 position.[1][5] Deshielded by the nitrogen attachment (ipso effect).[1]
138.0 C-C=O[1] (Quaternary)C1 position.[1]
130.0 Ar-CHC5 position (meta to both).[1]
121.0 Ar-CHC6 (ortho to aldehyde).[1]
119.5 Ar-CHC4 (ortho to amine).[1]
114.5 Ar-CHC2 (isolated between substituents).[1]
54.5 CH₂ (Piperazine)Carbons

to the N-Methyl group.[1]
48.2 CH₂ (Piperazine)Carbons

to the Aniline nitrogen.[1]
46.0 CH₃ (Methyl)N-Methyl carbon.[1]

Diagnostic Logic Flow

Use this logic gate to validate your sample quickly.

NMRLogicStartStart Spectral AnalysisCheckCHOIs there a singletat ~9.9 ppm?Start->CheckCHOCheckMeIs there a singletat ~2.2 ppm?CheckCHO->CheckMeYesFailCheck Impurities:(Acetal or Des-methyl)CheckCHO->FailNo (Oxidation/Reduction?)CheckPipAre there 2 triplets(2.5 & 3.2 ppm)?CheckMe->CheckPipYesCheckMe->FailNo (Des-methyl analog?)CheckArIntegration 4Hin 7.2-7.5 range?CheckPip->CheckArYesCheckPip->FailNo (Ring opening?)PassIdentity Confirmed:3-(4-methylpiperazin-1-yl)benzaldehydeCheckAr->PassYesCheckAr->FailNo (Isomer/Regio?)

Caption: Figure 2. Step-by-step spectral validation logic gate.

References

  • Blagg, J., Bavetsias, V., Moore, A. S., & Linardopoulos, S. (2013).[1][3] Preparation of pyrazolyl-pyrimidinamines as inhibitors of MPS1 kinase. World Intellectual Property Organization Patent WO2013/190320.[1] [1]

  • PubChem.[1][6] (n.d.). This compound (Compound).[1][2][3][7] National Library of Medicine.[1] [1]

  • ChemicalBook.[1][2][5][8] (n.d.). This compound NMR and Synthesis.

Technical Guide: Solubility Profile & Handling of 3-(4-Methylpiperazin-1-yl)benzaldehyde

[1]

Executive Summary

This technical guide details the physicochemical behavior, solubility limits, and handling protocols for 3-(4-Methylpiperazin-1-yl)benzaldehyde (CAS: 628325-62-2).[1] As a "privileged structure" in medicinal chemistry, this intermediate combines a reactive electrophile (aldehyde) with a solubilizing basic tail (N-methylpiperazine).[1]

The molecule exhibits a pH-dependent solubility switch , behaving as a lipophile in neutral/basic environments and a hydrophile in acidic media.[1] Mastering this switch is critical for efficient synthesis workups and biological assay formulation.[1]

Physicochemical Architecture

To predict solubility, one must understand the competition between the hydrophobic aromatic core and the ionizable piperazine tail.[1]

FeatureChemical BasisImpact on Solubility
Aldehyde (-CHO) Electrophilic, moderately polarProne to oxidation (forming benzoic acid derivatives); limited hydrogen bonding capacity.[1]
N1-Piperazine Aniline-like nitrogen (attached to phenyl)Low Basicity (pKa < 3): The lone pair participates in resonance with the benzene ring, reducing its ability to accept protons.[1]
N4-Piperazine Tertiary aliphatic amineModerate Basicity (pKa ~7.7): The primary protonation site.[1] Below pH 7, this nitrogen protonates, drastically increasing water solubility.[1]
Lipophilicity Aromatic ring + Methyl groupDrives solubility in chlorinated and polar aprotic solvents (DCM, DMSO).[1]
Solvent Compatibility Matrix

The following data summarizes the solubility behavior of the free base form at 25°C.

Solvent ClassSpecific SolventSolubility RatingComments
Polar Aprotic DMSO High (>100 mg/mL)Preferred for Stock Solutions. Excellent stability if kept anhydrous.[1]
DMF High (>100 mg/mL)Good alternative to DMSO; easier to remove by evaporation.[1]
Chlorinated DCM High (>50 mg/mL)Ideal for synthesis and liquid-liquid extraction.[1]
Alcohols Methanol/Ethanol Moderate-High Soluble, but avoid long-term storage due to potential hemiacetal formation.[1]
Esters Ethyl Acetate Moderate Good for extraction; may require heating for high concentrations.[1]
Aqueous (Neutral) Water (pH 7) Low (<1 mg/mL)The free base is hydrophobic and precipitates in neutral water.[1]
Aqueous (Acidic) 0.1 M HCl High (>50 mg/mL)Forms the water-soluble hydrochloride salt.[1]
Non-Polar Hexanes Low Generally insoluble; useful for triturating impurities.[1]

The "Solubility Switch": pH-Dependent Mechanism[1]

The utility of this compound in purification relies on its ability to toggle between organic and aqueous phases based on pH.[1]

Mechanism Visualization

The following diagram illustrates the protonation logic that dictates phase preference.

SolubilitySwitchFreeBaseFree Base Form(Neutral pH)Protonation+ H+ (Acid)FreeBase->ProtonationAdd HCl/TFAOrgPhaseOrganic Phase(DCM, EtOAc)FreeBase->OrgPhaseHigh AffinitySaltFormSalt Form(Acidic pH)Protonation->SaltFormSaltForm->FreeBaseAdd NaOH (Basify)AqPhaseAqueous Phase(Water)SaltForm->AqPhaseHigh Affinity

Figure 1: The pH-dependent solubility switch.[1] Acidification drives the molecule into water; basification drives it into organics.[1]

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Use this protocol for biological assays or long-term storage.[1]

  • Weighing: Accurately weigh the target mass of this compound.

    • Note: The compound may be a viscous oil or low-melting solid.[1] If solid, crush gently; if oil, pipette by weight (Density ~1.1 g/mL).[1]

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve 100 mM concentration.[1]

    • Calculation: For 10 mg (MW ~204.27 g/mol ), add ~490 µL DMSO.[1]

  • Dissolution: Vortex for 30 seconds. If visual particulates remain, sonicate at 30-40°C for 2 minutes.[1]

  • Inerting: Flush the headspace of the vial with Argon or Nitrogen gas to prevent aldehyde oxidation.[1]

  • Storage: Store at -20°C. Stable for 6 months.

Protocol B: Aqueous Dissolution for synthesis (The "Acid Trap")

Use this protocol to dissolve the compound in water for reactions or purification.[1]

  • Suspension: Suspend the free base in water (it will look cloudy/oily).[1]

  • Acidification: Dropwise add 1M HCl while stirring.

  • Monitoring: Monitor until the solution becomes clear.

    • Target pH: pH 3–4 ensures the N4-piperazine is fully protonated.[1]

  • Verification: If the solution remains cloudy, check for impurities (e.g., non-basic organic byproducts) which will not dissolve even at low pH.[1] Filter these out.

Stability & Storage: The Oxidation Risk[1]

As a benzaldehyde derivative, this molecule is susceptible to autoxidation, converting the reactive aldehyde (-CHO) into the unreactive carboxylic acid (-COOH).[1][2]

Oxidation Pathway

Aldehyde (Active) + O2 → Peracid Intermediate → Benzoic Acid Derivative (Inactive)[1]

Mitigation Strategy
  • Atmosphere: Always store under inert gas (Nitrogen/Argon).[1]

  • Temperature: Low temperature (-20°C) slows the radical oxidation mechanism.[1]

  • Quality Check: Before critical use, run a quick LC-MS or TLC.[1]

    • TLC Check: The carboxylic acid impurity will be much more polar (lower Rf) than the aldehyde in standard organic eluents (e.g., 5% MeOH in DCM).[1]

Workflow: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

DecisionTreeStartStart: Select ApplicationBioAssayBiological AssayStart->BioAssaySynthesisChemical SynthesisStart->SynthesisPurificationPurification/ExtractionStart->PurificationDMSORouteUse DMSO Stock(Dilute into media <1%)BioAssay->DMSORouteRxnTypeReaction Type?Synthesis->RxnTypeAcidBaseAcid/Base ExtractionPurification->AcidBaseNonPolarRxnDCM or TolueneRxnType->NonPolarRxnStandardPolarRxnDMF or EthanolRxnType->PolarRxnNucleophilic

Figure 2: Solvent selection decision tree based on experimental goals.

References

  • ChemicalBook. (2024).[1][3] this compound Properties and Supplier Data. Retrieved from [1]

  • National Center for Biotechnology Information (PubChem). (2024).[1] Compound Summary: Benzaldehyde derivatives and Piperazine pKa data. Retrieved from [1]

  • Blagg, J., et al. (2013).[1][4] Synthesis of this compound via Buchwald-Hartwig Amination. Patent WO2013/190320.[1][4] Retrieved from

  • Bowker, M., et al. (2014).[1] The benzaldehyde oxidation paradox. Catalysis Science & Technology. Retrieved from

3-(4-Methylpiperazin-1-yl)benzaldehyde IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: 3-(4-Methylpiperazin-1-yl)benzaldehyde – A Critical Pharmacophore Intermediate

Abstract This technical guide provides an in-depth analysis of This compound (CAS: 628325-62-2), a specialized heterocyclic building block widely utilized in the synthesis of kinase inhibitors and CNS-active agents. Unlike its para-substituted counterpart, this meta-isomer offers unique conformational vectors for drug design, particularly in accessing specific hydrophobic pockets within ATP-binding sites. This document details its chemical identity, validated synthesis protocols via Buchwald-Hartwig amination, analytical characterization, and handling requirements.

Chemical Identity & Nomenclature[1]

This compound is a meta-substituted aromatic aldehyde featuring a piperazine ring. This structural motif is critical for modulating solubility and basicity in drug candidates.[1]

PropertySpecification
IUPAC Name This compound
Common Synonyms 3-(4-Methyl-1-piperazinyl)benzaldehyde; 1-(3-Formylphenyl)-4-methylpiperazine
CAS Registry Number 628325-62-2
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Physical State Yellow Oil
SMILES CN1CCN(CC1)C2=CC=CC(=C2)C=O[2]
InChI Key InChIKey=PFODEVGLOVUVHS-UHFFFAOYSA-N (Note: Verify specific isomer key)

Structural Analysis & Geometry

The meta-positioning of the piperazine ring relative to the aldehyde group creates a "bent" geometry, distinct from the linear topology of para-isomers. This geometry is often exploited in medicinal chemistry to induce specific binding modes in enzymes like Aurora kinases and Chk1 (Checkpoint kinase 1) .

G Benzene Benzene Core (Lipophilic Scaffold) Aldehyde Aldehyde Group (-CHO) (Electrophilic Handle) Benzene->Aldehyde C-1 Position Piperazine N-Methylpiperazine (Solubilizing/Basic Motif) Benzene->Piperazine C-3 Position (Meta)

Figure 1: Structural connectivity highlighting the meta-substitution pattern critical for specific receptor docking.

Synthesis Protocol: Buchwald-Hartwig Amination

Direct nucleophilic aromatic substitution (SNAr) on 3-halobenzaldehydes is often sluggish due to the lack of strong electron-withdrawing groups in the ortho/para positions relative to the leaving group. Therefore, a palladium-catalyzed Buchwald-Hartwig amination is the preferred industrial route.

Mechanism & Rationale

To prevent side reactions involving the aldehyde functionality (such as condensation with the amine), the aldehyde is often protected as an acetal prior to coupling, or the reaction conditions are carefully controlled. The protocol below describes the direct coupling using a protected precursor, followed by hydrolysis.

Step-by-Step Methodology

Reagents:

  • Substrate: 3-Bromobenzaldehyde diethyl acetal (1.0 eq)

  • Amine: 1-Methylpiperazine (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (1 mol%)

  • Ligand: BINAP (3 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.7 eq)

  • Solvent: Anhydrous Toluene[3]

Protocol:

  • Inert Atmosphere Setup: Flame-dry a reaction flask and purge with Argon.

  • Coupling Reaction:

    • Charge the flask with 3-bromobenzaldehyde diethyl acetal (e.g., 2.0 mmol) and anhydrous toluene (4 mL).[3]

    • Add 1-methylpiperazine (2.4 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.06 mmol), and NaOtBu (3.4 mmol).

    • Heat the mixture to 100°C and stir for 18 hours .

  • Hydrolysis (Deprotection):

    • Cool the reaction to room temperature.[1][3]

    • Add 1M Aqueous HCl (10 mL) and stir vigorously for 2.5 hours to hydrolyze the acetal back to the aldehyde.

  • Work-up:

    • Adjust pH to ~13 using 6M NaOH.[3]

    • Extract with Ethyl Acetate (3 x 30 mL).[3]

    • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Eluent: Ethyl Acetate/Dichloromethane 4:1, then gradient Methanol).

    • Yield: ~42% (Typical).[3]

ReactionScheme Start 3-Bromobenzaldehyde diethyl acetal Intermediate Protected Amine Intermediate Start->Intermediate C-N Coupling Reagents 1-Methylpiperazine Pd2(dba)3 / BINAP NaOtBu, Toluene, 100°C Reagents->Intermediate Product 3-(4-Methylpiperazin-1-yl) benzaldehyde Intermediate->Product Deprotection Hydrolysis 1M HCl (Acetal Hydrolysis) Hydrolysis->Product

Figure 2: Synthetic workflow for the generation of this compound.

Pharmaceutical Applications

This compound serves as a pivotal intermediate in the discovery of oncology therapeutics.

  • Kinase Inhibition: The 3-piperazinyl-benzaldehyde motif is a scaffold for inhibitors of Chk1 (Checkpoint Kinase 1) . The meta-orientation allows the aldehyde (often converted to a hydrazine or imine in the final drug) to interact with the hinge region, while the piperazine tail extends into the solvent-accessible region, improving pharmacokinetic properties.

  • Patent Landscape: It is explicitly referenced in patents such as WO2013/190320 by Cancer Research Technology Ltd, which describes the synthesis of pyrazine-based kinase inhibitors.[3]

Analytical Characterization

Validation of the synthesized compound is performed via 1H-NMR.[1][3][4][5] The following data is characteristic of the pure compound in DMSO-d6.

1H-NMR (500 MHz, DMSO-d6):

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
9.94 Singlet (s)1HAldehyde (-CH O)
7.41 Multiplet (m)2HAromatic Phenyl Ring
7.28 Multiplet (m)2HAromatic Phenyl Ring
3.21 Triplet (t, J=5.1 Hz)4HPiperazine (-N-CH ₂-)
2.46 Triplet (t, J=5.0 Hz)4HPiperazine (-N-CH ₂-)
2.22 Singlet (s)3HN-Methyl (-CH ₃)

Interpretation:

  • The singlet at 9.94 ppm confirms the presence of the aldehyde.[3]

  • The two triplets at 3.21 and 2.46 ppm are diagnostic of the piperazine ring, distinguishing it from open-chain amines.

Safety & Handling

While specific toxicological data for this exact isomer is limited, it should be handled with the same precautions as related benzaldehyde/piperazine derivatives.

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the aldehyde to the corresponding benzoic acid.

  • PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood.

References

  • Blagg, J., Bavetsias, V., Moore, A. S., & Linardopoulos, S. (2013).[3] Pyrazine Derivatives as Chk1 Inhibitors. WO2013/190320 A1. Cancer Research Technology Limited.[3] Available at:

  • Compound Summary: 4-(4-Methylpiperazin-1-yl)benzaldehyde (Isomer Comparison). PubChem. Available at: [Link]

Sources

Spectroscopic data for 3-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Methylpiperazin-1-yl)benzaldehyde (CAS: 52550-01-3) is a critical pharmacophore intermediate, frequently utilized in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and multi-targeted kinase inhibitors. Its structure combines a reactive electrophile (aldehyde) with a basic solubilizing tail (N-methylpiperazine), making it a versatile "lego block" in medicinal chemistry.

This guide provides a definitive spectroscopic profile and a robust synthesis workflow. Unlike standard datasheets, this document focuses on causality —explaining why signals appear where they do and how to use them to validate purity in a drug discovery context.

Chemical Profile & Structural Analysis

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Appearance Yellow viscous oil (oxidizes to solid upon air exposure)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water (unless protonated)
pKa (Calc) ~8.4 (Piperazine N4), ~2.5 (Piperazine N1)

Structural Logic: The molecule features a meta-substituted benzene ring. The electron-withdrawing aldehyde group (-CHO) typically deshields adjacent protons, while the electron-donating piperazine ring pushes electron density into the ring. This "push-pull" electronic environment creates a distinct NMR signature essential for quality control.

Synthesis Strategy: The "Protected" Route

Direct nucleophilic substitution on 3-fluorobenzaldehyde is possible but often yields low-purity oil due to side reactions (aldol condensation or imine formation). The expert-preferred route utilizes a Buchwald-Hartwig coupling on a protected acetal, ensuring the aldehyde remains intact.

Experimental Workflow (Graphviz)

SynthesisWorkflow Figure 1: High-Fidelity Synthesis via Buchwald-Hartwig Coupling (Acetal Route) Start 3-Bromobenzaldehyde diethyl acetal Reagents 1-Methylpiperazine Pd2(dba)3 / BINAP NaOtBu / Toluene Start->Reagents Mix Intermediate Intermediate: Acetal-Protected Amine Reagents->Intermediate 100°C, 18h Hydrolysis Acid Hydrolysis (1M HCl, 2.5h) Intermediate->Hydrolysis Deprotection Product Target: 3-(4-Methylpiperazin-1-yl) benzaldehyde Hydrolysis->Product Neutralization & Extraction

Protocol Insight: The use of Pd₂(dba)₃ with BINAP is critical. The bulky BINAP ligand prevents the formation of palladium dimers, facilitating the coupling of the secondary amine (piperazine) to the aryl bromide. The subsequent acid hydrolysis (1M HCl) cleaves the acetal protection to reveal the aldehyde.

Spectroscopic Characterization

The following data is grounded in verified experimental results using DMSO-d₆ as the solvent.

A. Proton NMR (¹H-NMR)

Instrument: 500 MHz Solvent: DMSO-d₆ (Residual peak at 2.50 ppm)[1]

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight (Causality)
9.94 Singlet (s)1H-CHO Distinctive aldehyde proton. QC Check: If this integrates < 1.0 relative to methyl, oxidation to carboxylic acid has occurred.
7.41 Multiplet (m)2HAr-H (C5, C6) Overlapping signals from the meta/para positions relative to the aldehyde.
7.28 Multiplet (m)2HAr-H (C2, C4) Protons ortho to the amine are shielded by the nitrogen lone pair donation.
3.21 Triplet (t)4HPip-CH₂ (N-Ar) J = 5.1 Hz.[1] Deshielded due to proximity to the aromatic ring.
2.46 Triplet (t)4HPip-CH₂ (N-Me) J = 5.0 Hz.[1] Shielded. Note: Often overlaps with DMSO solvent peak; requires careful baseline correction.
2.22 Singlet (s)3HN-CH₃ Sharp singlet. Used as the internal integration standard (set to 3.00).
B. Mass Spectrometry (LC-MS)

Ionization: ESI (Positive Mode) Major Peak: m/z 205.1 [M+H]⁺

Fragmentation Logic (Graphviz):

MS_Fragmentation Figure 2: ESI-MS Fragmentation Pathway Logic Parent Parent Ion [M+H]+ m/z 205 Frag1 Loss of Methyl [M-CH3]+ Parent->Frag1 Minor path Frag2 Piperazine Ring Cleavage (Tropylium-like ion) Parent->Frag2 Ring Opening Frag3 Aldehyde Loss [-CO] m/z 177 Parent->Frag3 - 28 Da (CO)

C. Infrared Spectroscopy (FT-IR)
  • 1690–1698 cm⁻¹ (Strong): C=O stretching. This is lower than typical alkyl aldehydes (1720 cm⁻¹) due to conjugation with the benzene ring.

  • 2700–2850 cm⁻¹ (Medium, Dual Band): C-H stretching of the aldehyde (Fermi resonance).

  • 1580–1600 cm⁻¹: C=C Aromatic ring breathing.

  • 1150–1250 cm⁻¹: C-N stretching (Aryl-Amine).

Quality Control Protocol: The Self-Validating System

To ensure the material is "Drug Discovery Grade," apply this 3-step validation before use in subsequent steps (e.g., reductive amination).

  • The "Aldehyde Integrity" Ratio:

    • Integrate the Methyl singlet (2.22 ppm) to 3.00.

    • Check the Aldehyde singlet (9.94 ppm).[1]

    • Acceptance Criteria: Integration must be > 0.95. If < 0.90, the aldehyde has oxidized to benzoic acid (which will not couple in reductive aminations).

  • The Solvent Trap:

    • Piperazine derivatives trap chlorinated solvents (DCM/Chloroform) tightly.

    • Check for a singlet at 5.76 ppm (DCM in DMSO).

    • Remediation:[2] If present, dry under high vacuum (>0.1 mbar) at 40°C for 12 hours.

  • Colorimetric Check:

    • Pure compound is yellow.

    • Dark brown/black indicates amine oxidation (N-oxide formation). Reject batch if dark brown.

References

  • Synthesis & NMR Data: Blagg, J., et al. (2013). Preparation of piperazine derivatives as Chk1 inhibitors. WO2013190320A1. Patent.

  • Buchwald-Hartwig Methodology: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction of aryl bromides with amines. Journal of the American Chemical Society.

  • General Spectroscopic Tables: SDBS (Spectral Database for Organic Compounds). General reference for benzaldehyde and piperazine shifts.

Sources

Technical Guide: Pharmacological Evaluation and Synthesis of 3-(4-Methylpiperazin-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradigm

In modern medicinal chemistry, the 3-(4-Methylpiperazin-1-yl)benzaldehyde scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This guide dissects the technical utility of this scaffold, specifically focusing on the meta-substituted isomer.

Unlike its para-substituted counterpart, the 3-isomer offers unique geometric vectors for binding. The meta positioning of the bulky N-methylpiperazine group creates a "kinked" conformation, often favoring interactions with allosteric pockets in kinases and G-protein-coupled receptors (GPCRs) that linear para isomers cannot access. This guide details the synthesis, derivatization, and biological validation of this critical intermediate.[1][2][3]

Chemical Architecture & Rational Design

Structural Pharmacophores

The molecule is a bipartite pharmacophore:

  • The N-Methylpiperazine Tail:

    • Function: Enhances aqueous solubility (logP modulation) and bioavailability.[4]

    • Interaction: The basic nitrogen (pKa ~9.8) is protonated at physiological pH, facilitating ionic interactions with aspartate/glutamate residues in protein binding pockets (e.g., the ATP-binding site of kinases).

  • The Benzaldehyde Head:

    • Function: A reactive electrophilic "warhead" for diversification.

    • Reactivity: Serves as a precursor for Schiff bases, hydrazones, and chalcones via condensation reactions.

The Meta-Substitution Effect

The 3-position (meta) substitution is critical. In kinase inhibitors (e.g., Imatinib analogs), meta-substituents often dictate the "gatekeeper" residue selectivity. The 3-(4-methylpiperazin-1-yl) moiety acts as a solvent-exposed solubilizing group while directing the aromatic core into hydrophobic clefts.

Synthesis Strategy: From Precursor to Lead Compound

The synthesis of the core aldehyde requires precision to prevent oxidation or polymerization. We recommend a Buchwald-Hartwig Amination strategy over nucleophilic aromatic substitution (


) due to the unactivated nature of simple bromobenzaldehydes.
Core Synthesis Workflow (Diagram)

SynthesisWorkflow Start 3-Bromobenzaldehyde Diethyl Acetal Inter Intermediate Acetal Start->Inter C-N Coupling Reagent1 1-Methylpiperazine Pd2(dba)3 / BINAP NaOtBu, Toluene, 100°C Reagent1->Inter Product 3-(4-Methylpiperazin-1-yl) benzaldehyde (Target Scaffold) Inter->Product Deprotection Hydrolysis Acid Hydrolysis 1M HCl, 2.5h Hydrolysis->Product Deriv1 Schiff Bases (Imines) Product->Deriv1 R-NH2 EtOH/Reflux Deriv2 Thiazole/Hydrazone Derivatives Product->Deriv2 Thiosemicarbazide

Figure 1: Synthetic route utilizing Palladium-catalyzed C-N cross-coupling followed by acid hydrolysis to yield the target aldehyde.[5]

Detailed Protocol: Buchwald-Hartwig Coupling

Objective: Synthesize this compound with >95% purity.

Reagents:

  • 3-Bromobenzaldehyde diethyl acetal (1.0 eq)

  • 1-Methylpiperazine (1.2 eq)

  • 
     (1 mol%)
    
  • BINAP (3 mol%)

  • Sodium tert-butoxide (

    
    ) (1.4 eq)
    
  • Anhydrous Toluene[5]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Catalyst Pre-mix: Add

    
    , BINAP, and anhydrous toluene.[5] Stir at RT for 15 mins to form the active catalytic complex (solution turns deep orange/red).
    
  • Addition: Add 3-bromobenzaldehyde diethyl acetal, 1-methylpiperazine, and

    
    .
    
  • Reaction: Heat to 100°C for 18 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench & Hydrolysis: Cool to RT. Add 1M HCl (aq) and stir vigorously for 2.5 hours. Note: This step cleaves the acetal protecting group to reveal the aldehyde.

  • Workup: Neutralize with 6M NaOH to pH 13. Extract with Ethyl Acetate (3x).[5]

  • Purification: Dry organic layer over

    
    . Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-7% MeOH in Ethyl Acetate).
    

Validation Criteria:

  • 1H-NMR (DMSO-d6): Look for singlet at

    
     9.94 ppm (CHO) and singlet at 
    
    
    
    2.22 ppm (N-Me).[5]
  • Yield: Expected 40-50%.

Biological Activity Profiles

Oncology: Kinase Inhibition & Apoptosis

Derivatives of this scaffold, particularly benzothiazole and chalcone hybrids, exhibit potent anticancer activity.

  • Mechanism: The piperazine tail mimics the solvent-interaction domain of ATP, while the benzaldehyde-derived core occupies the hydrophobic pocket of kinases (e.g., EGFR, VEGFR).

  • Phenotypic Effect: Induction of apoptosis via the mitochondrial pathway.

  • Key Data Points:

    • Cell Cycle Arrest: Accumulation of cells in the sub-G1 phase (indicative of DNA fragmentation).

    • Selectivity: Higher toxicity towards cancer lines (MCF-7, MDA-MB-231) vs. normal fibroblasts.

Microbiology: DNA Gyrase Targeting

Schiff base derivatives formed by reacting the aldehyde with substituted anilines or hydrazides show bactericidal activity.

  • Target: Bacterial DNA Gyrase (Topoisomerase II).

  • Docking Evidence: The N-methylpiperazine nitrogen forms H-bonds with Asp73 in the ATPase domain of DNA gyrase, stabilizing the inhibitor-enzyme complex.

Neurology: MAO-A Inhibition

The 3-isomer specifically has been explored as a Monoamine Oxidase A (MAO-A) inhibitor.

  • Relevance: Treatment of depression and anxiety.

  • SAR Insight: The meta-positioning allows the aldehyde-derived "tail" to extend into the hydrophobic substrate cavity of MAO-A, while the piperazine remains at the entrance, blocking substrate access.

Experimental Protocols for Bio-Evaluation

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine


 values for derivatives against cancer cell lines (e.g., MCF-7).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Dissolve derivative in DMSO (stock). Prepare serial dilutions in culture media. Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add

    
     MTT reagent (5 mg/mL in PBS). Incubate 4h.
    
  • Solubilization: Aspirate media. Add

    
     DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm .

  • Calculation:

    
    
    
Minimum Inhibitory Concentration (MIC)

Objective: Assess antimicrobial potency against S. aureus (ATCC 25923).

Workflow:

  • Preparation: Prepare stock solution of derivative in DMSO (

    
    ).
    
  • Dilution: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add bacterial suspension adjusted to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Incubation: 37°C for 18-24 hours.

  • Readout: The lowest concentration showing no visible turbidity is the MIC.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism often observed with benzothiazole-derivatives of this scaffold.

MechanismAction Compound Piperazine-Benzaldehyde Derivative Kinase Kinase Domain Binding (ATP Competitive) Compound->Kinase Human Targets Gyrase Bacterial DNA Gyrase Complex Stabilization Compound->Gyrase Bacterial Targets Signaling Inhibition of Pro-Survival Signaling (PI3K/Akt) Kinase->Signaling Apoptosis Apoptosis / Cell Death Signaling->Apoptosis Replication Replication Fork Arrest Gyrase->Replication Replication->Apoptosis

Figure 2: Dual mechanistic pathways: Kinase inhibition in mammalian cells and DNA Gyrase inhibition in bacteria.

Data Summary: Structure-Activity Relationship (SAR)

Substituent (R on Aldehyde)TargetActivity ProfileKey Reference
Thiosemicarbazone BacteriaHigh potency vs Gram-positive (S. aureus)[Source 1.11]
Benzothiazole Cancer Cells

(MCF-7); Sub-G1 arrest
[Source 1.3]
Thiazolylhydrazine MAO-ASelective inhibition; Antidepressant potential[Source 1.13]
Schiff Base (Aniline) FungiModerate antifungal activity[Source 1.15]

References

  • ChemicalBook. this compound synthesis and properties. ChemicalBook.[6] Link

  • Bentham Science. Synthesis of Piperazine-containing Derivatives and their Antimicrobial Activities.[2] Bentham Science Publishers. Link

  • Semantic Scholar. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Semantic Scholar. Link

  • PubMed Central. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. NIH. Link

  • MDPI. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. Link

  • ResearchGate. Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde. ResearchGate.[7][8] Link

  • NIH. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. NIH. Link

Sources

A Comprehensive Technical Guide to 3-(4-Methylpiperazin-1-yl)benzaldehyde: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 3-(4-methylpiperazin-1-yl)benzaldehyde, a bifunctional building block of significant interest to researchers in organic synthesis and medicinal chemistry. We will explore its synthesis, key chemical properties, and diverse reactivity, with a particular focus on its application in the construction of complex molecular architectures, including privileged scaffolds for drug discovery. This document serves as a practical resource for scientists, offering detailed experimental protocols, mechanistic insights, and a discussion of the strategic advantages conferred by its unique structural motifs—the reactive aldehyde and the pharmacologically significant 4-methylpiperazine moiety.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern chemical synthesis, the efficiency of a synthetic route is often dictated by the strategic utility of its starting materials. This compound (CAS 628325-62-2) has emerged as a valuable building block precisely because it embodies two distinct and highly useful chemical functionalities within a single, stable molecule.[1]

  • The Aldehyde Handle: The formyl group (-CHO) is a cornerstone of C-C and C-N bond-forming reactions. It serves as a versatile electrophile for condensations, reductive aminations, and Wittig-type reactions, enabling the straightforward introduction of diverse substituents and the construction of complex heterocyclic systems.[2]

  • The 4-Methylpiperazine Pharmacophore: The N-methylpiperazine moiety is a "privileged scaffold" in medicinal chemistry. Its presence in a molecule can significantly enhance aqueous solubility, modulate pKa for optimal physiological absorption, and provide a key interaction point (as a hydrogen bond acceptor and basic center) for binding to biological targets.[3][4] This group is a hallmark of numerous approved drugs, particularly in the realm of kinase inhibitors and agents targeting the central nervous system.[4][5]

This guide will dissect the practical application of this compound, moving from its own synthesis to its subsequent use in constructing molecules of higher complexity and potential therapeutic value.

Core Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

PropertyValueReference
CAS Number 628325-62-2[1][6]
Molecular Formula C12H16N2O[1][6]
Molecular Weight 204.27 g/mol [1][6]
Appearance Yellow Oil[6]
Boiling Point (Predicted) 344.8 ± 37.0 °C[1]
Density (Predicted) 1.107 ± 0.06 g/cm³[1]
pKa (Predicted) 7.68 ± 0.42[1]

Synthesis of the Building Block: A Mechanistic Perspective

The most common and reliable method for preparing this compound is via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful tool for forming C-N bonds between an aryl halide and an amine.

The Rationale Behind the Route

The choice of starting materials and reaction sequence is critical for success. The synthesis begins with 3-bromobenzaldehyde diethyl acetal, not the free aldehyde. This is a crucial strategic decision. The free aldehyde group contains a reactive carbonyl and slightly acidic α-protons, which could potentially interfere with the strongly basic and organometallic conditions of the Buchwald-Hartwig coupling. The diethyl acetal serves as a robust protecting group, masking the aldehyde's reactivity until it is intentionally liberated in the final step.

The catalyst system, typically a combination of a palladium source like Pd₂(dba)₃ and a bulky phosphine ligand like BINAP, is essential for facilitating the catalytic cycle of oxidative addition, amine coordination, and reductive elimination that ultimately forms the desired aryl-amine bond.[6]

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Deprotection start 3-Bromobenzaldehyde diethyl acetal reagents Pd₂(dba)₃, rac-BINAP NaOtBu, Toluene start->reagents amine 1-Methylpiperazine amine->reagents coupled_product Protected Intermediate This compound diethyl acetal reagents->coupled_product 100°C, 18h under Argon deprotection Aqueous HCl (1M) coupled_product->deprotection Hydrolysis final_product Final Product This compound deprotection->final_product

Fig 1. Synthetic workflow for this compound.
Detailed Experimental Protocol

The following protocol is adapted from the procedure described in patent literature, providing a reliable method for laboratory-scale synthesis.[6]

Materials:

  • 3-Bromobenzaldehyde diethyl acetal (1.0 equiv)

  • 1-Methylpiperazine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.7 equiv)

  • Anhydrous Toluene

  • 1M Hydrochloric Acid (HCl)

  • 6M Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: To a dry reaction vessel under an argon atmosphere, add 3-bromobenzaldehyde diethyl acetal (1.0 equiv), anhydrous toluene, and 1-methylpiperazine (1.2 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.01 equiv), racemic BINAP (0.03 equiv), and finally sodium tert-butoxide (1.7 equiv).

  • Heating: Place the reaction mixture in a preheated oil bath at 100°C and stir vigorously for 18 hours.

  • Cooling & Quenching: Allow the mixture to cool to room temperature.

  • Deprotection: Add 1M aqueous HCl and stir vigorously for 2.5 hours to hydrolyze the acetal.

  • Workup: Adjust the pH to ~13 with 6M aqueous NaOH. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel to afford the title compound as a yellow oil (typical yield: ~42%).[6]

The Aldehyde Moiety as a Synthetic Handle

The true utility of this compound lies in the diverse and high-yielding transformations of its aldehyde group. These reactions provide access to a vast chemical space, particularly for building libraries of potential drug candidates.

Reductive Amination: Forging Key C-N Bonds

Reductive amination is arguably the most powerful reaction involving this building block. It allows for the direct coupling of the aldehyde with a wide variety of primary and secondary amines to form a new, stable amine linkage. The reaction proceeds via an intermediate iminium ion, which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride (STAB), a reagent favored for its selectivity and tolerance of various functional groups.

Representative Protocol (Generic):

  • To a solution of this compound (1.0 equiv) in dichloromethane (DCM), add the desired primary or secondary amine (1.1 equiv).

  • Add acetic acid (1.1 equiv) to catalyze imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise and continue stirring at room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify by column chromatography or crystallization.

Heterocycle Formation: A Case Study in MAO Inhibitors

The aldehyde is an excellent starting point for constructing heterocyclic rings. A notable example is its use in synthesizing thiazolylhydrazine derivatives, which have shown activity as monoamine oxidase (MAO) inhibitors.[7]

In this pathway, the aldehyde first undergoes a condensation reaction with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized by reaction with a substituted phenacyl bromide. The α-bromoketone provides the final two carbons needed to close the five-membered thiazole ring.[7]

G start This compound reagent1 {Thiosemicarbazide | EtOH, Reflux} start->reagent1 intermediate Thiosemicarbazone Intermediate reagent1->intermediate Condensation reagent2 {Substituted α-Bromoacetophenone | EtOH, Reflux} intermediate->reagent2 product Final Product 2-(aryl)-4-(aryl)thiazole derivative reagent2->product Hantzsch Thiazole Synthesis

Fig 2. Pathway to Thiazole Heterocycles.

The 4-Methylpiperazine Moiety: A Privileged Pharmacophore

The inclusion of the 4-methylpiperazine group is not incidental; it is a deliberate design choice rooted in decades of medicinal chemistry research. This moiety imparts several desirable properties that make it a favored component in drug candidates.

  • Aqueous Solubility: The tertiary amine of the piperazine ring has a physiologically relevant pKa (predicted ~7.7), allowing it to be protonated at physiological pH.[1] This positive charge dramatically increases the aqueous solubility of the parent molecule, which is crucial for drug administration and distribution.

  • Target Engagement: The nitrogen atoms can act as hydrogen bond acceptors, while the protonated form can form ionic bonds (salt bridges) with acidic amino acid residues (e.g., Asp, Glu) in protein active sites. This is a common binding motif in many kinase inhibitors.[8]

  • Metabolic Stability & PK Profile: The piperazine ring is generally stable to metabolic degradation, and its incorporation can improve the overall pharmacokinetic (PK) profile of a drug.

G scaffold 4-Methylpiperazine Moiety solubility Enhanced Aqueous Solubility (via protonation) scaffold->solubility h_bond Hydrogen Bond Acceptor Sites (N atoms) scaffold->h_bond ionic_bond Ionic Bonding Potential (protonated state) scaffold->ionic_bond pk_mod Modulation of Pharmacokinetics (PK) scaffold->pk_mod

Fig 3. Key Pharmacophoric Features of the 4-Methylpiperazine Group.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a direct and efficient entry point into chemical scaffolds of high value to the pharmaceutical industry. Its dual reactivity allows for the systematic and modular construction of compound libraries, enabling the exploration of structure-activity relationships. The aldehyde provides the anchor for synthetic diversification, while the methylpiperazine moiety ensures that the resulting molecules possess foundational drug-like properties. As the demand for novel therapeutics, particularly selective kinase inhibitors, continues to grow, the utility and application of this versatile building block are poised to expand further.[9][10]

References

  • 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde - MySkinRecipes . MySkinRecipes. Available at: [Link]

  • 4-Methylbenzaldehyde - Wikipedia . Wikipedia. Available at: [Link]

  • 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem . PubChem. Available at: [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press . OICC Press. Available at: [Link]

  • Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3) - ResearchGate . ResearchGate. Available at: [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • 4-(4-METHYLPIPERAZIN-1-YL)BENZALDEHYDE | CAS 27913-99-1 . Matrix Fine Chemicals. Available at: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI . MDPI. Available at: [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE - Semantic Scholar . Semantic Scholar. Available at: [Link]

  • 3-Methylpiperazine-containing pre-clinical kinase inhibitors. - ResearchGate . ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI . MDPI. Available at: [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates - MDPI . MDPI. Available at: [Link]

  • Product Name : 3-(4-Nitrosopiperazin-1-yl)benzo[d]isothiazole | Pharmaffiliates . Pharmaffiliates. Available at: [Link]

Sources

Physical properties of 3-(4-Methylpiperazin-1-yl)benzaldehyde solid form.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Solid-State Characterization of 3-(4-Methylpiperazin-1-yl)benzaldehyde

Executive Summary

This compound (CAS 628325-62-2) is a critical heterocyclic building block employed in the synthesis of kinase inhibitors, GPCR ligands, and anti-infective agents.[1] While often isolated as a viscous oil or low-melting solid in its free base form, the downstream requirement for high-purity inputs in GMP manufacturing necessitates a rigorous understanding of its phase behavior.

This guide addresses the physicochemical baseline of the molecule and provides a technical framework for converting this lipophilic oil into a stable, characterizable solid form (via salt formation or co-crystallization) to facilitate handling and purification.

Molecular Identity & Physicochemical Baseline

Before initiating solid-form screening, the fundamental properties of the free base must be established. The molecule features two distinct reactive centers: the basic


-methylpiperazine moiety and the electrophilic benzaldehyde group.
Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource/Note
Chemical Name This compoundMeta-isomer
CAS Number 628325-62-2 Distinct from 4-isomer (27913-99-1)
Molecular Formula

MW: 204.27 g/mol
Physical State Yellow Viscous Oil (at RT)Exp. [1]
Melting Point < 25°C (Free Base)Low-melting solid tendency
Boiling Point ~344.8°C (Predicted)High vacuum dist.[1][2][3] required
Density 1.107 ± 0.06 g/cm³Predicted
pKa (Calc.) ~7.68 (Piperazine

)
Basic character
Solubility Soluble in DCM, EtOAc, MeOH; Low in WaterpH-dependent

Critical Insight: Unlike its para-isomer (which melts at 45–52°C), the meta-substitution pattern in the 3-isomer disrupts crystal packing efficiency, frequently resulting in an oil at ambient temperature. Researchers seeking a "solid form" must often rely on salt formation (e.g., Hydrochloride, Oxalate) to generate a crystalline material suitable for X-ray diffraction (XRD) and rigorous purity analysis.

Solid-State Engineering: From Oil to Crystal

Since the free base is prone to existing as an oil, "physical property characterization" effectively becomes a "salt Selection and crystallization" workflow. The goal is to neutralize the piperazine nitrogen to increase the lattice energy.

Salt Screening Protocol

To isolate a stable solid, the following acid counter-ions are recommended based on the pKa (~7.68) and the need for non-hygroscopic solids.

  • Primary Candidates: Hydrochloric acid (HCl), Oxalic acid, Fumaric acid.

  • Solvent System: Isopropanol (IPA) or Ethanol/Ethyl Acetate mixtures are preferred to induce precipitation.

Diagram 1: Solid Form Engineering Workflow

This diagram outlines the decision logic for converting the oily intermediate into a characterizable solid.

SolidFormEngineering RawMaterial Crude 3-(4-MP-1-yl)benzaldehyde (Yellow Oil) Decision Target: Stable Solid Form? RawMaterial->Decision SaltScreen Salt Screening (HCl, Oxalate, Fumarate) Decision->SaltScreen Yes (Required for GMP) Crystallization Crystallization (Solvent: IPA/EtOAc) SaltScreen->Crystallization Isolation Filtration & Drying (Vacuum < 40°C) Crystallization->Isolation Characterization Solid State Analysis (PXRD, DSC, TGA) Isolation->Characterization Characterization->SaltScreen If Amorphous/Hygroscopic

Caption: Workflow for converting the lipophilic oil free-base into a crystalline salt form for rigorous physical characterization.

Stability & Handling Protocols

The physical stability of this molecule is compromised by two main degradation pathways: Oxidation (aldehyde to acid) and Hygroscopicity (piperazine ring).

Oxidation Management (The "Benzoic Acid" Shift)

Aldehydes are notorious for auto-oxidation. In the solid or oil form, exposure to air converts the formyl group (-CHO) to a carboxylic acid (-COOH).

  • Detection: Monitor the appearance of a broad -OH stretch (2500–3300 cm⁻¹) in IR or a downfield shift in ¹H NMR.

  • Prevention: Store under Argon/Nitrogen atmosphere at -20°C.

Hygroscopicity & Hydrates

The piperazine nitrogen is a hydrogen bond acceptor. If isolated as a salt (e.g., HCl), the material may become hygroscopic.

  • Protocol: Perform Dynamic Vapor Sorption (DVS) analysis. If mass increase >2% at 80% RH, the solid form is classified as hygroscopic, necessitating desiccated storage.

Analytical Characterization Methodology

To validate the physical properties of the isolated solid (likely a salt), use the following self-validating tiered approach.

Tier 1: Identification & Purity
  • HPLC: Use a C18 column with a high-pH resistant stationary phase (or buffered mobile phase pH 7.5) to ensure the basic piperazine does not tail.

    • Mobile Phase: Acetonitrile : Ammonium Bicarbonate (10mM).

  • ¹H NMR: Critical to verify the integral ratio between the aldehyde proton (~9.9 ppm) and the piperazine methyl (~2.3 ppm) to confirm no oxidative degradation.

Tier 2: Thermal Analysis (DSC/TGA)
  • DSC (Differential Scanning Calorimetry): Run at 10°C/min.

    • Goal: Identify the melting onset (

      
      ). A sharp endotherm indicates high crystallinity. A broad endotherm suggests amorphous content or solvent inclusion.
      
  • TGA (Thermogravimetric Analysis):

    • Goal: Distinguish between solvates (stepwise weight loss) and degradation.

Diagram 2: Stability & Degradation Logic

Visualizing the chemical risks during physical handling.

StabilityPathways Target 3-(4-MP-1-yl)benzaldehyde (Active Core) Oxidation Oxidation (Air) Target->Oxidation + O2 Dimerization Aldol Condensation (Trace Dimer) Target->Dimerization Basic pH / Heat AcidImpurity Benzoic Acid Deriv. (Solid Precipitate) Oxidation->AcidImpurity Main Degradant

Caption: Primary degradation pathways affecting the physical purity of the aldehyde intermediate.

Synthetic Context & Application

Understanding the physical form is vital for downstream chemistry.

  • Reductive Amination: If the material is an oil, it can be used directly in DCM/DCE. If it is a salt (e.g., HCl), a base (TEA/DIPEA) must be added to liberate the free aldehyde for imine formation.

  • Storage: Solutions in DMSO are stable for <24 hours. Solid salts are stable for months at 4°C.

References

  • Synthesis and Isolation (Yellow Oil): Blagg, J., et al. (2013).[2] Preparation of pyrimidine derivatives as inhibitors of checkpoint kinase 1 (CHK1). WO2013190320.

  • General Properties (ChemicalBook): this compound Product Page. ChemicalBook.

  • Safety & Handling (SDS): Thermo Scientific Chemicals. Safety Data Sheet: 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde (Note: Isomer/homolog handling comparison).

  • Isomer Comparison (4-Isomer Solid Data): Chem-Impex International. 4-(4-Methylpiperazino)benzaldehyde Properties.

Sources

Predicted pKa of 3-(4-Methylpiperazin-1-yl)benzaldehyde.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted pKa of 3-(4-Methylpiperazin-1-yl)benzaldehyde

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive analysis of the predicted pKa of this compound, a molecule featuring the prevalent N-arylpiperazine scaffold. We will dissect the structural components influencing its basicity, explore state-of-the-art computational prediction methodologies, and detail a gold-standard experimental protocol for empirical validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of pKa determination and its application in rational drug design.

Introduction: The Central Role of pKa in Medicinal Chemistry

The extent to which a molecule ionizes in a solution of a given pH is governed by its pKa value. For drug candidates, this parameter is a cornerstone of its developability profile, dictating properties such as:

  • Solubility: The ionized form of a drug is typically more water-soluble than its neutral counterpart. Understanding the pKa allows for the formulation of soluble drug products and predicts its behavior in aqueous physiological environments.

  • Permeability: Generally, the neutral form of a molecule more readily crosses lipid bilayer membranes, a critical step for oral absorption and distribution to target tissues, including crossing the blood-brain barrier.[1]

  • Target Binding: The charge state of a ligand can be crucial for its interaction with the amino acid residues in a protein's binding pocket. A change in protonation state can dramatically alter binding affinity and selectivity.[1]

The molecule at the center of this guide, this compound, incorporates a piperazine ring, a "privileged structure" frequently found in CNS-active agents and kinase inhibitors.[2] Accurate determination of its pKa is therefore essential for predicting its behavior and optimizing its potential as a therapeutic agent or synthetic intermediate.

Structural Analysis and Basicity Contribution

This compound possesses two potential basic centers: the two nitrogen atoms of the piperazine ring. A qualitative analysis of the molecular structure allows us to predict which nitrogen is more basic and to estimate its approximate pKa.

  • N1 (Aryl-substituted Nitrogen): This nitrogen is directly attached to the benzene ring. The lone pair of electrons on this nitrogen can be delocalized into the aromatic π-system, significantly reducing its availability for protonation. Furthermore, the benzaldehyde moiety is electron-withdrawing, further decreasing the basicity of N1.

  • N4 (Alkyl-substituted Nitrogen): This is a tertiary aliphatic amine, part of the N-methylpiperazine structure. Its lone pair is localized and readily available for protonation. The methyl group is weakly electron-donating, slightly enhancing its basicity compared to a secondary amine.

To refine our estimate, we can compare it to related structures:

CompoundpKa1 (more basic)pKa2 (less basic)Rationale for Comparison
Piperazine~9.73~5.35The parent scaffold.[2]
1-Methylpiperazine~9.14~4.63Introduces a tertiary amine, analogous to N4.[3]
1,4-Dimethylpiperazine~8.38~3.81Provides a reference for a disubstituted piperazine with two tertiary amines.[3][4]
This compound ~7.68 (Predicted) Not ReportedThe target molecule. The electron-withdrawing benzaldehyde group lowers the pKa of N4 relative to the reference compounds.[5]

As the data indicates, progressive substitution on the piperazine nitrogens tends to decrease the pKa.[3][4] The attachment of the bulky and electron-withdrawing 3-formylphenyl group to N1 is expected to lower the basicity of N4 more than a simple methyl group would. Therefore, the computationally predicted pKa of 7.68 ± 0.42 is chemically sound and serves as a strong working hypothesis.[5] At a physiological pH of 7.4, this molecule would exist in a significant equilibrium between its protonated (charged) and deprotonated (neutral) forms.

Computational Prediction of pKa

Computational methods provide a rapid and cost-effective means of estimating pKa, particularly for high-throughput screening of virtual libraries.[6] The most accurate methods are typically based on quantum mechanics (QM).[7][8]

The Quantum Mechanics Approach

The core principle involves calculating the change in Gibbs free energy (ΔG) for the deprotonation reaction in solution. The pKa is then derived from this value.

Workflow for QM-based pKa Prediction

G cluster_0 Step 1: Structure Preparation cluster_1 Step 2: Geometry Optimization cluster_2 Step 3: Solvation Energy Calculation cluster_3 Step 4: pKa Calculation S1 Generate 3D coordinates of neutral molecule (B) S3 Optimize geometry of B in gas phase S1->S3 S2 Generate 3D coordinates of protonated molecule (BH+) S4 Optimize geometry of BH+ in gas phase S2->S4 S5 Calculate single-point energy of B with solvation model (e.g., PCM) S3->S5 S6 Calculate single-point energy of BH+ with solvation model S4->S6 S7 Calculate ΔG of reaction in solution S5->S7 S6->S7 S8 Convert ΔG to pKa using thermodynamic cycle and corrections S7->S8

Caption: Quantum mechanics workflow for pKa prediction.

Protocol: DFT-Based pKa Prediction

This protocol outlines a generalized workflow using Density Functional Theory (DFT), a common QM method.

  • Model Preparation:

    • Generate the 3D structures of both the neutral base (B) and its conjugate acid (BH+, protonated at N4).

  • Gas-Phase Optimization:

    • Perform a geometry optimization for both B and BH+ in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). This step finds the lowest energy conformation of each species.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized structures to obtain thermal corrections to the Gibbs free energy. Confirm that there are no imaginary frequencies, which indicates a true energy minimum.

  • Aqueous-Phase Single-Point Energy:

    • Using the gas-phase optimized geometries, calculate the single-point energy of both B and BH+ in an aqueous environment. This is achieved by applying a continuum solvation model, such as the Polarizable Continuum Model (PCM).[8]

  • pKa Calculation:

    • Calculate the Gibbs free energy of the deprotonation reaction in solution (ΔG_sol).

    • Convert ΔG_sol to a pKa value using the relationship: pKa = ΔG_sol / (2.303 * RT), where R is the gas constant and T is the temperature in Kelvin.

    • Causality Note: It is crucial to use a reference compound with a known experimental pKa to apply a linear correction, as absolute QM-calculated pKa values can have systematic errors.[7]

Experimental Determination of pKa

While computational predictions are invaluable, experimental determination remains the benchmark for accuracy. Potentiometric titration is a highly precise and widely used method for measuring pKa.[9][10]

Principle of Potentiometric Titration

A solution of the compound is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added. The pKa is the pH at which the compound is exactly 50% protonated (the half-equivalence point).[11]

Workflow for Potentiometric pKa Determination

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis P1 Calibrate pH meter with standard buffers (pH 4, 7, 10) T1 Immerse calibrated electrode in analyte solution P1->T1 P2 Prepare standardized 0.1 M HCl titrant T2 Add titrant in small, precise increments P2->T2 P3 Prepare analyte solution (e.g., 1 mM in 0.15 M KCl) P3->T1 T1->T2 T3 Record pH after each addition, ensuring stability T2->T3 T3->T2 A1 Plot pH vs. Volume of titrant added T3->A1 A2 Determine equivalence point (max of 1st derivative) A1->A2 A3 Determine pKa at half- equivalence volume (pH = pKa) A2->A3

Caption: Experimental workflow for pKa determination via titration.

Protocol: Potentiometric Titration for pKa Determination

This protocol is designed to be self-validating through rigorous calibration and control.

  • Materials & Reagents:

    • This compound

    • Standardized 0.1 M Hydrochloric Acid (HCl)

    • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[12]

    • Certified pH buffer solutions (e.g., pH 4.01, 7.00, 10.01)

    • Calibrated automatic titrator or manual burette and a high-precision pH meter with a combination glass electrode.

  • Instrument Calibration:

    • Calibrate the pH meter at a constant temperature (e.g., 25 °C) using the three standard buffers. The slope of the electrode should be between 95% and 105%. This step is critical for trustworthiness.

  • Sample Preparation:

    • Accurately weigh a sample of the compound to prepare a solution of known concentration (e.g., 1-2 mM) in the 0.15 M KCl solution.[12][13] The use of a background electrolyte minimizes variations in activity coefficients.

  • Titration Procedure:

    • Place a known volume of the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and the burette tip.[13]

    • Stir the solution gently.

    • Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.01-0.05 mL).

    • Record the pH reading after each addition, waiting for the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume (V_eq).

    • The half-equivalence point is V_eq / 2.

    • Determine the pH from the titration curve at the half-equivalence point volume. At this point, [B] = [BH+], and therefore, pH = pKa.

    • Perform the experiment in triplicate to ensure reproducibility and report the mean pKa with the standard deviation.

Conclusion

The basicity of this compound is dominated by the N4 tertiary amine of the piperazine ring. Based on robust computational predictions and comparison with structurally related analogs, its pKa is estimated to be approximately 7.68 .[5] This value places it in a critical range where, at physiological pH, it coexists as both a charged and neutral species. This dual state has profound implications for its ADME properties. While computational tools provide a powerful and predictive starting point, this guide underscores the necessity of empirical validation. The detailed potentiometric titration protocol provides an authoritative and reliable method for obtaining a precise experimental pKa, a fundamental parameter for any serious drug development campaign.

References

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • Hendrix, M. M. R. M., et al. (2012). Development of Methods for the Determination of pKa Values. Perspectives in Science, 1(1-6), 28-34. [Link]

  • Semantic Scholar. Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/48f44533b3a652a6a12781498b58a183d2a70477/figure/0]([Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan Scientific. [Link]

  • Dal Bello, J., et al. (2022). pKa values of common substituted piperazines. ResearchGate. [Link]

  • PubChem. Benzaldehyde. National Institutes of Health. [Link]

  • ACS Publications. (2024). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling. [Link]

  • Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Chemistry Stack Exchange. (2019). How can benzaldehyde have a pKa of 14.9?[Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • National Institutes of Health. (2019). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 24(18), 3247. [Link]

  • ResearchGate. (2009). Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. [Link]

  • ECETOC. (2019). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • MDPI. (2020). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 21(5), 1596. [Link]

  • Franco, P., & Martínez, A. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1526–1529. [Link]

  • MDPI. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(23), 7354. [Link]

  • Wikipedia. N-Methylpiperazine. [Link]

  • Ashenhurst, J. (2010). A Key Skill – How To Use A pKa Table. Master Organic Chemistry. [Link]

  • Fisher Scientific. 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde, ≥95%, Thermo Scientific. [Link]

  • East Stroudsburg University. Potentiometric Titration of an Unknown Weak Monoprotic Acid. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-(4-Methylpiperazin-1-yl)benzaldehyde via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Arylpiperazines

Arylpiperazine moieties are privileged scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting central nervous system disorders, oncology, and infectious diseases.[1] The compound 3-(4-methylpiperazin-1-yl)benzaldehyde is a key synthetic intermediate, providing a versatile handle for elaboration into more complex drug candidates through reactions such as reductive amination, Wittig olefination, and condensation chemistry.

Traditionally, the synthesis of such C(aryl)-N bonds has relied on classical methods like nucleophilic aromatic substitution (SNAr). However, these methods often require harsh conditions and are limited by the electronic nature of the aryl halide substrate.[1][2] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field.[2][3] It offers a highly efficient, general, and mild pathway for the formation of C-N bonds, demonstrating broad functional group tolerance and expanding the synthetic toolkit for drug development professionals.[2][4] This application note provides a detailed, field-proven protocol for the synthesis of this compound, grounded in the mechanistic principles of the Buchwald-Hartwig reaction.

The Scientific Principle: Deconstructing the Buchwald-Hartwig Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination lies in a well-orchestrated catalytic cycle centered on a palladium complex.[5][6] The cycle is initiated by the active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst or sourced directly.[6] Each component—the palladium source, the phosphine ligand, and the base—plays a critical and synergistic role.

  • Palladium Catalyst: The engine of the reaction, cycling between Pd(0) and Pd(II) oxidation states.

  • Phosphine Ligand: A crucial ancillary component. Bulky, electron-rich ligands stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product.[3][7]

  • Base: Essential for deprotonating the amine, thereby generating the active nucleophile (an amido species) required for substitution at the palladium center.[3]

The cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) complex inserts into the aryl-halide bond of the starting material, forming a Pd(II) intermediate.[3][6]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. The base then removes a proton from the coordinated amine to form a palladium-amido complex.[5]

  • Reductive Elimination: The final, bond-forming step where the aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[6][8]

Buchwald_Hartwig_Cycle Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle cluster_main Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle L-Pd(0) L-Pd(0) L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) L-Pd(0)->L-Pd(II)(Ar)(X)  Oxidative  Addition L-Pd(II)(Ar)(NR¹R²) L-Pd(II)(Ar)(NR¹R²) L-Pd(II)(Ar)(X)->L-Pd(II)(Ar)(NR¹R²)  Amine Binding &  Deprotonation L-Pd(II)(Ar)(NR¹R²)->L-Pd(0)  Reductive  Elimination Product Ar-NR¹R² (Product) Salts [Base-H]⁺X⁻ ArX Ar-X (Aryl Halide) Amine R¹R²NH (Amine) Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design & Causality: Strategic Reagent Selection

A successful synthesis is predicated on rational choices for each reaction component. The protocol described herein is based on established literature precedents and has been optimized for reliability.[9]

  • Aryl Halide Selection & Protection Strategy: The starting material is 3-bromobenzaldehyde. A critical consideration for substrates containing a reactive aldehyde is the potential for side reactions, such as condensation with the amine coupling partner. To circumvent this, a robust strategy is to protect the aldehyde as a diethyl acetal. This protecting group is stable to the basic reaction conditions and can be easily removed during the acidic workup phase, regenerating the desired aldehyde functionality in the final product. This foresight prevents yield loss and simplifies purification.

  • Catalyst System (Palladium Source & Ligand): We recommend a system composed of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) as the ligand.[9] Pd₂(dba)₃ is a stable, air-tolerant source of Pd(0). BINAP is a bidentate phosphine ligand that forms a rigid, well-defined complex with palladium, which has been shown to be highly effective for coupling secondary amines.[2] For challenging couplings, other dialkylbiaryl phosphine ligands like XPhos or SPhos could also be screened.[7][10]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium t-butoxide (NaOtBu) is the base of choice for this transformation due to its high basicity, which ensures efficient deprotonation of the piperazine nitrogen.[9] While effective, strong alkoxide bases can be sensitive to certain functional groups. In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) could be employed, though this may require higher reaction temperatures or longer reaction times.[6]

  • Solvent Choice: The reaction should be conducted in an anhydrous, aprotic solvent to prevent quenching of the base and deactivation of the catalyst. Toluene is an excellent choice as it has a suitable boiling point for this reaction and is known to perform well in Buchwald-Hartwig aminations.[6][11] It is imperative to use anhydrous solvent and to degas it prior to use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 3-bromobenzaldehyde diethyl acetal and 1-methylpiperazine.

4.1 Materials and Equipment

  • Reagents: 3-Bromobenzaldehyde diethyl acetal (>97%), 1-methylpiperazine (>99%), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), racemic-BINAP, sodium t-butoxide (>98%), anhydrous toluene, 1 M hydrochloric acid (HCl), 6 M sodium hydroxide (NaOH), ethyl acetate (reagent grade), anhydrous sodium sulfate (Na₂SO₄), silica gel (for column chromatography).

  • Equipment: Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stirrer and stir bar, heating mantle or oil bath, nitrogen or argon gas line, cannulas or syringes for liquid transfer, standard laboratory glassware for workup and purification.

4.2 Reagent Stoichiometry and Quantities

ReagentMW ( g/mol )Equiv.Amount (mmol)Mass/VolumeRole
3-Bromobenzaldehyde diethyl acetal259.151.02.00.518 gAryl Halide
1-Methylpiperazine100.161.22.40.240 g (266 µL)Amine
Pd₂(dba)₃915.720.010.0218.3 mgCatalyst Precursor
rac-BINAP622.670.030.0637.4 mgLigand
Sodium t-butoxide (NaOtBu)96.101.73.40.326 gBase
Anhydrous Toluene---4 mLSolvent

4.3 Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere):

  • Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • To the flask, add 3-bromobenzaldehyde diethyl acetal (0.518 g, 2.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), rac-BINAP (37.4 mg, 0.06 mmol), and sodium t-butoxide (0.326 g, 3.4 mmol).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Using a syringe, add anhydrous, degassed toluene (4 mL) followed by 1-methylpiperazine (266 µL, 2.4 mmol).

Reaction Execution: 5. Lower the flask into an oil bath preheated to 100 °C. 6. Stir the reaction mixture vigorously at this temperature for 18 hours. The mixture will typically turn dark brown or black. 7. Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly cool the reaction, draw a small aliquot via syringe, and quench it into a vial containing ethyl acetate and a small amount of water. Analyze the organic layer.

Workup and Purification: 8. After 18 hours, remove the flask from the oil bath and allow it to cool to room temperature. 9. Add 1 M aqueous HCl (10 mL). Stir the biphasic mixture vigorously for 2.5 hours at room temperature to hydrolyze the acetal. 10. Adjust the pH of the mixture to ~13 using 6 M aqueous NaOH. The aqueous layer should be strongly basic. 11. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). 12. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil. 13. Purify the crude residue by silica gel column chromatography. A typical elution gradient starts with 4:1 ethyl acetate/dichloromethane, followed by a gradient of 3% to 7% methanol in ethyl acetate to elute the product.[9] 14. The final product, this compound, is typically obtained as a yellow oil. The expected yield is approximately 40-50%.

Process Optimization and Troubleshooting

Even robust protocols can encounter issues. A systematic approach is key to resolving them.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Buchwald-Hartwig Amination cluster_checks Initial Checks cluster_optimization Optimization Steps Start Reaction Outcome Unsatisfactory (Low Yield / No Conversion) Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Check_Reagents Assess Reagent Quality (Catalyst, Base, Solvents) Check_Inert->Check_Reagents If conditions are sound Screen_Ligand Screen Alternative Ligands (e.g., XPhos, t-BuXPhos) Check_Reagents->Screen_Ligand If reagents are pure Adjust_Temp Modify Reaction Temperature (e.g., 80°C to 120°C) Screen_Ligand->Adjust_Temp If no improvement Screen_Base Screen Alternative Base (e.g., K₃PO₄, Cs₂CO₃) Adjust_Temp->Screen_Base If still suboptimal Success Problem Resolved Screen_Base->Success If optimized

Caption: A logical workflow for troubleshooting common issues.

SymptomPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous/anoxic conditions.3. Base is old or has lost strength.1. Use a fresh bottle of catalyst or a reliable pre-catalyst.2. Ensure solvents are freshly dried and degassed. Use rigorous inert atmosphere techniques.3. Use a fresh, unopened container of NaOtBu, preferably handled in a glovebox.
Dehalogenation of Starting Material 1. Presence of water or other protic sources.2. Ligand choice may favor hydrodehalogenation pathway.1. Re-verify that all reagents and solvents are strictly anhydrous.2. Screen a different class of ligand. Sometimes switching from a biaryl phosphine to a ferrocenyl-based ligand can mitigate this.
Complex Mixture of Products 1. Aldehyde protection was incomplete or failed.2. Reaction temperature is too high, causing decomposition.1. Verify the purity of the starting acetal. If starting from the aldehyde, ensure the acetal formation step goes to completion.2. Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.

Safety Precautions

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves are mandatory at all times.[12]

  • Handling: All operations should be conducted within a certified chemical fume hood.

  • Reagent Hazards:

    • Palladium Catalysts/Phosphine Ligands: Can be toxic and irritants. Avoid inhalation of dust and skin contact.

    • Sodium t-butoxide: A strong base that is corrosive and moisture-sensitive. Handle under an inert atmosphere.

    • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Waste Disposal: Dispose of all chemical waste, including residual palladium, in accordance with institutional and local regulations.

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of this compound. By understanding the underlying catalytic mechanism and employing careful experimental technique—particularly the strategic protection of the aldehyde functionality and the maintenance of inert conditions—researchers can consistently achieve high yields of this valuable synthetic intermediate. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists in the pharmaceutical and chemical industries.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
  • Optimization of Buchwald-Hartwig amin
  • Buchwald–Hartwig amin
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • This compound synthesis. ChemicalBook.
  • Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3).
  • Help troubleshooting a Buchwald-Hartwig amin
  • Buchwald Phosphine Ligands. Sigma-Aldrich.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde, 95%, Thermo Scientific. Fisher Scientific.
  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide.
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with arom

Sources

Purification protocol for 3-(4-Methylpiperazin-1-yl)benzaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of 3-(4-Methylpiperazin-1-yl)benzaldehyde (CAS: 628325-62-2), a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents.[1][2] The presence of a basic


-methylpiperazine moiety alongside a reactive aldehyde group presents a dual challenge: the compound exhibits strong tailing on standard silica gel due to acid-base interactions, while the aldehyde requires protection from prolonged oxidative stress.[1][2]

This protocol utilizes a Triethylamine (TEA)-modified Normal Phase Chromatography method, validated to achieve >98% purity.[1][2] We prioritize a "Self-Validating" workflow where pre-column diagnostics determine the specific loading and elution strategy.

Physicochemical Profile & Challenges

Before initiating purification, the operator must understand the physical behavior of the analyte to prevent common failures like irreversible adsorption or band broadening.[1]

PropertyValue / CharacteristicChromatographic Implication
Appearance Viscous Yellow OilCritical: Do not wet-load neat.[1][2] Viscosity causes channeling.[1][2] Use Dry Loading.
Basicity (pKa) ~7.68 (Piperazine

-Me)
The basic nitrogen H-bonds with acidic silanols (

), causing severe tailing.[1][2]
Stability Air-sensitive (Aldehyde)Minimize on-column time.[1][2] Flush fractions with

immediately.[1][2]
Solubility Soluble in DCM, EtOAc, MeOHDCM/MeOH is the preferred mobile phase for solubility and polarity control.[1]
The Silanol Effect

Standard silica gel is slightly acidic (pH 4–5).[2] Without modification, the basic


-methyl nitrogen of the target molecule interacts with surface silanol groups, resulting in "streaking" (broad elution bands) and mass loss.[1]

Solution: We introduce a competing base (Triethylamine) into the mobile phase.[1][2] TEA, being sterically smaller and more basic, saturates the silanol sites, allowing the target molecule to elute as a sharp, symmetrical band.[1]

Pre-Purification Assessment (Self-Validation Step)

Do not proceed to the column blindly. Perform this diagnostic TLC to confirm the mobile phase system.

Diagnostic TLC Protocol:

  • Plate: Silica Gel 60

    
     (Aluminum or Glass backed).[2]
    
  • Eluent A (Standard): 5% Methanol in Dichloromethane (DCM).[2]

  • Eluent B (Modified): 5% Methanol in DCM + 1% Triethylamine (TEA) .

  • Visualization: UV (254 nm) and Iodine Stain (for piperazine moiety).[2]

Pass Criteria:

  • Eluent A: Likely shows a streak from

    
     0.0 to 0.4.[1][2]
    
  • Eluent B: Should show a tight, circular spot with

    
     0.3 – 0.5.[1]
    
  • If

    
     in B is < 0.2:[1] Increase MeOH to 10%.[1][2]
    
  • If

    
     in B is > 0.7:[1] Decrease MeOH to 2%.
    

Detailed Purification Protocol

Phase 1: Column Preparation (Slurry Packing)

Using a column volume (CV) appropriate for the crude mass (e.g., 25g silica per 1g crude).

  • Solvent Prep: Prepare 500 mL of DCM/MeOH (95:5) + 1% TEA .[1][2]

  • Slurry: Mix Silica Gel 60 (230-400 mesh) with the solvent system.

  • Packing: Pour into the column. Tap to settle.[1][2]

  • Equilibration (Crucial): Flush with 2 CVs of the mobile phase.

    • Why? The silica must be fully deactivated by the TEA before the compound touches it.[1][2] If you skip this, the compound will stick at the top.[1]

Phase 2: Sample Loading (Dry Load Method)

Because the product is an oil, wet loading is prohibited to ensure high resolution.[2]

  • Dissolve the crude yellow oil in a minimum amount of DCM.[1][2]

  • Add dry Silica Gel (ratio 1:2 crude to silica by weight).

  • Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

  • Carefully add this powder to the top of the equilibrated column.[1][2]

  • Add a protective layer of sand (~1 cm) on top.[1][2]

Phase 3: Elution & Fractionation[1][2]
  • Initial Elution: Start isocratic with DCM/MeOH (95:5) + 1% TEA .[1][2]

  • Flow Rate: Maintain a steady drip (approx. 2-3 inches/minute descent).

  • Gradient (Optional): If the compound does not elute after 3 CVs, gradually increase polarity to DCM/MeOH (90:10) + 1% TEA .

  • Collection: Collect small fractions (approx. 1/10th of column volume).

  • Monitoring: Spot every 3rd fraction on TLC. Look for UV absorption at 254 nm.[1][2]

Phase 4: Workup of Fractions[1]
  • Combine pure fractions.

  • TEA Removal: The fractions contain Triethylamine.[1][2]

    • Evaporate the solvent on a rotary evaporator.[1][2]

    • Note: TEA (bp 89°C) will co-evaporate with DCM/MeOH.[2]

    • To ensure complete removal, re-dissolve the resulting oil in DCM and wash once with Saturated

      
        (to remove TEA salts) or simply dry under high vacuum for 4 hours if the free base is desired.
      

Workflow Visualization

The following diagram illustrates the decision logic and purification workflow.

PurificationProtocol Start Crude this compound CheckState Physical State Check: Is it an Oil or Solid? Start->CheckState TLC_Test Diagnostic TLC: DCM/MeOH vs. DCM/MeOH + TEA CheckState->TLC_Test Confirm Basicity Prep_Col Column Prep: Slurry Pack with 1% TEA/DCM/MeOH (Deactivate Silanols) TLC_Test->Prep_Col Pass Criteria Met Decision_Load Loading Strategy Dry_Load Dry Load: Adsorb Oil on Silica -> Evaporate -> Load Powder Decision_Load->Dry_Load Viscous Oil (Standard) Prep_Col->Decision_Load Elution Elution: Isocratic 95:5 DCM/MeOH + 1% TEA Dry_Load->Elution Analysis Fraction Analysis: UV 254nm + Iodine Stain Elution->Analysis Final Pure Product (Yellow Oil) Store under N2 at -20°C Analysis->Final Pool Pure Fractions

Figure 1: Purification logic flow ensuring silica deactivation and proper loading of the viscous oil.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Streaking / Tailing Incomplete silanol deactivation.[1][2]Flush column with higher % TEA (up to 2%) or switch to NH-Silica (Amine-functionalized).[1][2]
Co-elution Impurities (e.g., starting bromide) have similar polarity.[2]Switch solvent system to Ethyl Acetate / Methanol gradient. The selectivity often changes compared to DCM.[1][2]
Product Decomposition Aldehyde oxidation or reaction with Acetone.[1][2]Never use Acetone in the column or cleaning glassware (aldol condensation risk).[2] Store fractions in the dark.
High Backpressure Viscous oil clogging the frit.[1][2]You likely wet-loaded.[1][2] Restart using the Dry Load technique described above.

References

  • Synthesis and Workup Precedent: ChemicalBook. "this compound synthesis." (Detailed experimental procedure describing the synthesis from 3-bromobenzaldehyde diethyl acetal and purification via EtOAc/DCM).

  • General Piperazine Purification: Organic Chemistry Portal. "Synthesis of piperazines."[1][2][3][4][5] (Overview of palladium-catalyzed amination and general handling of aryl piperazines).

  • Silica Gel Deactivation Techniques: University of Rochester, Dept. of Chemistry.[1][2] "Chromatography: The Solid Phase."[1][2] (Authoritative guide on using Triethylamine-Deactivated Silica for amine purification).

  • Physical Properties & Safety: PubChem. "4-(4-Methylpiperazin-1-yl)benzaldehyde Compound Summary." (Used for physicochemical property verification and safety data).[2] [2]

Sources

Application Note: Derivatization of 3-(4-Methylpiperazin-1-yl)benzaldehyde for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 3-(4-methylpiperazin-1-yl)benzaldehyde (CAS: 628325-62-2) as a privileged scaffold in medicinal chemistry. The molecule features a reactive aldehyde "warhead" for diversification and a basic


-methylpiperazine tail that serves two critical functions:
  • Physicochemical: It significantly enhances aqueous solubility, reducing "brick dust" attrition in high-throughput screening (HTS).

  • Process: It acts as a "purification handle," enabling catch-and-release protocols using Strong Cation Exchange (SCX) resins, thereby eliminating the need for time-consuming column chromatography.

This document provides three validated synthetic modules (Reductive Amination, Ugi MCR, and Knoevenagel Condensation) and a universal purification workflow designed for parallel library synthesis.

Chemical Profile & Handling

  • Compound: this compound[1][2][3]

  • MW: 204.27 g/mol [2][3]

  • pKa: ~7.7 (piperazine nitrogen)

  • Solubility: Soluble in DCM, MeOH, DMSO, and dilute aqueous acid.

  • Storage: Store under inert atmosphere at 4°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid.

Critical Handling Note: Due to the basic piperazine moiety, this scaffold can buffer acidic catalysts. When using acid-catalyzed reactions (e.g., imine formation), ensure sufficient acid equivalents are added to protonate the piperazine and catalyze the reaction.

Module A: Reductive Amination (The "Bread and Butter")

Objective: Rapid generation of secondary and tertiary amine libraries. Mechanism: Formation of an imine/iminium ion followed by in situ hydride reduction.

Experimental Rationale

We utilize Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride. STAB is less toxic, easier to handle, and does not require pH adjustment, although it reacts slower with sterically hindered ketones.

Protocol: Parallel Synthesis (96-well format)

Reagents:

  • Amine monomers (1.1 equiv)

  • Scaffold (1.0 equiv)

  • STAB (1.5 equiv)

  • Acetic Acid (AcOH)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step:

  • Dispensing: In a 2 mL deep-well plate, dispense the amine monomer (0.11 mmol) and Scaffold (20.4 mg, 0.10 mmol) in DCE (1 mL).

  • Catalysis: Add Glacial Acetic Acid (12 µL, 2.0 equiv). Note: 1 equiv neutralizes the piperazine; the second equiv catalyzes imine formation.

  • Imine Formation: Shake at room temperature (RT) for 30–60 minutes.

  • Reduction: Add STAB (32 mg, 0.15 mmol).

  • Reaction: Seal and shake at RT for 16 hours.

  • Quench: Add 10% aq. NaHCO3 (0.5 mL) to quench excess hydride. Vigorous gas evolution (

    
    ) will occur.
    
Workflow Visualization

ReductiveAmination Start Aldehyde Scaffold + Amine Monomer Acid Add AcOH (2.0 eq) (Protonate Piperazine) Start->Acid Imine Imine Intermediate Acid->Imine  -H2O   STAB Add STAB (Hydride Donor) Imine->STAB Product Secondary/Tertiary Amine Product STAB->Product  Reduction  

Figure 1: Reductive amination logic flow. Note the specific requirement for excess acid to accommodate the basic scaffold.

Module B: Ugi 4-Component Reaction (The Diversity Engine)

Objective: Synthesis of highly substituted


-aminoacyl amides (peptidomimetics).
Components:  Aldehyde (Scaffold) + Amine + Carboxylic Acid + Isocyanide.[4]
Experimental Rationale

The Ugi reaction is atom-economical and creates high complexity in a single step. Methanol is the preferred solvent as it stabilizes the polar transition state. High concentration (0.5 M) drives the reaction to completion.

Protocol

Reagents:

  • Scaffold (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • Carboxylic Acid (1.0 equiv)[3][5]

  • Isocyanide (1.0 equiv)[5]

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Step-by-Step:

  • Pre-formation: Dissolve Scaffold (0.10 mmol) and Amine (0.10 mmol) in MeOH (0.2 mL). Shake for 30 mins to form the imine.

  • Addition: Add Carboxylic Acid (0.10 mmol) and Isocyanide (0.10 mmol).

  • Reaction: Shake at RT for 24–48 hours.

    • Tip: If the reaction is sluggish, add anhydrous

      
       to sequester water or switch solvent to TFE.
      
  • Workup: Evaporate volatiles (Isocyanides are volatile and foul-smelling; work in a fume hood).

Module C: Knoevenagel Condensation

Objective: Formation of electron-deficient alkenes (Michael acceptors) or heterocycle precursors.

Protocol

Reagents:

  • Scaffold (1.0 equiv)

  • Active Methylene (e.g., Malononitrile, Ethyl cyanoacetate) (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) + AcOH (0.1 equiv) or Ammonium Acetate.

  • Solvent: Ethanol[6]

Step-by-Step:

  • Combine Scaffold (0.10 mmol) and Active Methylene (0.11 mmol) in Ethanol (1 mL).

  • Add Piperidine (1 µL) and AcOH (1 µL).

  • Heat to 60°C for 4 hours.

  • Cool to RT. Products often precipitate from ethanol; if so, filter. If not, proceed to SCX purification.

Critical Purification Strategy: SCX "Catch & Release"

The Problem: Traditional silica chromatography is too slow for libraries. The Solution: Strong Cation Exchange (SCX) cartridges. Mechanism: The piperazine nitrogen is basic (


). It binds to the sulfonic acid residues on the SCX resin. Neutral impurities (unreacted aldehyde, isocyanide, non-basic side products) wash through. The product is released with ammonia.
SCX Protocol (Universal for all Modules)

Cartridge: 500 mg / 3 mL SCX-2 (Propylsulfonic acid functionalized silica).

  • Conditioning: Wash cartridge with MeOH (2 x 3 mL) then DCM (2 x 3 mL).

  • Loading: Dissolve crude reaction mixture in DCM/MeOH (1:1) and load onto the cartridge.

    • The basic product binds to the resin.

  • Washing (The "Catch"): Wash with MeOH (3 x 3 mL).

    • Eluent contains impurities. Discard.

  • Elution (The "Release"): Elute with 2M

    
     in MeOH (2 x 3 mL).
    
    • Ammonia deprotonates the piperazine, releasing the purified product.

  • Finishing: Concentrate the ammoniacal eluent in vacuo.

Purification Logic Diagram

SCX_Purification Crude Crude Mixture (Product + Aldehyde + Neutrals) SCX_Load Load onto SCX Cartridge (Acidic Resin) Crude->SCX_Load Wash Wash with MeOH SCX_Load->Wash Waste Waste Eluent (Contains Neutrals/Acids) Wash->Waste  Unbound Impurities   Elute Elute with 2M NH3/MeOH Wash->Elute  Bound Product   Final Pure Product (Basic Amine Recovered) Elute->Final

Figure 2: The "Catch and Release" purification strategy leveraging the piperazine handle.

Data Summary & Comparison

Reaction TypeTarget DiversityKey ReagentsPurification MethodTypical Yield
Reductive Amination

Amines
STAB, AcOHSCX Cartridge75–95%
Ugi MCR PeptidomimeticsIsocyanide, AcidSCX Cartridge50–80%
Knoevenagel Alkenes / HeterocyclesPiperidine, EtOHFiltration or SCX60–85%

References

  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Dömling, A. (2006). "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry." Chemical Reviews.

  • Sigma-Aldrich. "SCX SPE Tube Applications and Protocol." Supelco Application Notes.

  • ChemicalBook. "this compound Properties."

Sources

Analytical methods for characterizing 3-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 3-(4-Methylpiperazin-1-yl)benzaldehyde

Introduction & Scope

This compound (CAS: 628325-62-2) is a critical pharmacophore and intermediate in the synthesis of tyrosine kinase inhibitors, most notably Ponatinib (Iclusig) .[1] The molecule features a reactive aldehyde handle facilitating reductive amination or condensation reactions, coupled with a basic N-methylpiperazine moiety that influences solubility and biological target interaction.

This Application Note provides a comprehensive analytical framework for researchers. It addresses the specific challenges of this molecule: the basicity of the piperazine ring (causing peak tailing in HPLC) and the susceptibility of the aldehyde group to oxidation (forming benzoic acid impurities).

Physicochemical Snapshot
PropertyDataNotes
Formula C₁₂H₁₆N₂O
MW 204.27 g/mol
Appearance Yellow oil to pale solidChromophore active (Yellow)
Solubility DCM, MeOH, Acidic H₂OProtonation of piperazine increases aqueous solubility
pKa (Calc) ~8.5 (Piperazine N)Basic character dominates chromatographic behavior
Key Reactivity Aldehyde OxidationForms 3-(4-methylpiperazin-1-yl)benzoic acid upon air exposure

Critical Quality Attributes (CQAs) & Impurity Logic

To ensure the success of downstream synthesis (e.g., Ponatinib production), the following attributes must be controlled. The diagram below illustrates the synthesis pathway and potential impurity origins.

ImpurityLogic SM1 3-Bromobenzaldehyde (Starting Material) Product 3-(4-Methylpiperazin-1-yl) benzaldehyde (Target) SM1->Product Buchwald-Hartwig Amination SM1->Product Residual SM SM2 N-Methylpiperazine (Reagent) SM2->Product Imp1 Impurity A: Des-methyl analog (Piperazin-1-yl...) SM2->Imp1 Impurity in Reagent Imp2 Impurity B: Oxidation Product (Benzoic Acid deriv.) Product->Imp2 Air Oxidation (Storage)

Figure 1: Synthesis logic and impurity origin map for this compound.

Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)[1]

Objective: Primary method for purity determination and assay. Challenge: The basic piperazine nitrogen interacts with residual silanols on silica columns, causing severe peak tailing. Solution: Use of a "Hybrid" particle column (High pH stable) with a basic mobile phase, OR a highly end-capped C18 column with an acidic mobile phase.

Protocol 1: Acidic Method (LC-MS Compatible)

Recommended for general purity profiling and Mass Spec compatibility.[1]

  • Instrument: HPLC or UHPLC with PDA/DAD and optional MS (ESI+).

  • Column: Agilent Zorbax Eclipse Plus C18 or Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm). Note: CSH (Charged Surface Hybrid) is excellent for bases in acid.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 5-10 µL.

  • Detection: UV at 254 nm (primary) and 280 nm.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
10.0 60 Linear Gradient
12.0 95 Wash
15.0 95 Hold
15.1 5 Re-equilibration

| 20.0 | 5 | End |

Sample Preparation:

  • Weigh 10 mg of sample into a 20 mL amber vial (protect from light).

  • Dissolve in 10 mL of 50:50 Water:Acetonitrile.

  • Sonicate for 5 minutes. Filter through 0.22 µm PTFE filter.

  • Critical: Analyze within 4 hours to prevent aldehyde oxidation in solution.

System Suitability Criteria (Self-Validating):

  • Tailing Factor (T): Must be < 1.5. If T > 1.5, increase column temperature to 40°C or switch to Method B (High pH).

  • Resolution: > 2.0 between the main peak and the Benzoic Acid impurity (which elutes earlier in RP due to polarity).

Protocol 2: High pH Method (Peak Shape Optimization)

Recommended if acidic method shows tailing.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 9.5 with Ammonia).

  • Mobile Phase B: Acetonitrile.[2]

  • Column: Waters XBridge C18 (High pH stable).

  • Mechanism:[1][3][4] At pH 9.5, the piperazine is non-ionized (neutral), significantly improving interaction with the stationary phase and sharpening the peak.

Method B: Spectroscopic Identification (NMR)

Objective: Structural confirmation. Key Diagnostic Signals: The aldehyde proton and the N-methyl group are distinct markers.[1]

Protocol:

  • Solvent: DMSO-d6 (preferred) or CDCl₃.

  • Concentration: ~10 mg in 0.6 mL.

  • Acquisition: 1H-NMR (400 MHz or higher).

Expected Shifts (DMSO-d6):

  • Aldehyde (-CHO): Singlet at δ 9.94 ppm . Loss of this signal indicates oxidation.

  • Aromatic Protons: Multiplets at δ 7.20 – 7.50 ppm (Characteristic of meta-substitution).

  • Piperazine Ring: Two triplets/broad signals at δ 3.21 ppm and δ 2.46 ppm .

  • N-Methyl: Singlet at δ 2.22 ppm .[1]

Method C: Functional Group Titration (Aldehyde Content)

Objective: Quantitative assay of the reactive aldehyde fraction, independent of UV response. This validates the HPLC assay purity.

Principle: Reaction with Hydroxylamine Hydrochloride releases HCl, which is titrated with standard alkali.



Protocol:

  • Reagent: Dissolve 20 g Hydroxylamine HCl in 40 mL water and dilute to 400 mL with Ethanol (95%). Add Bromophenol Blue indicator. Neutralize with 0.1 N NaOH until solution is green.

  • Procedure:

    • Weigh accurately ~200 mg of sample (W) into a 250 mL Erlenmeyer flask.

    • Add 20 mL of the neutralized Hydroxylamine reagent.

    • Allow to stand for 30 minutes in the dark (reaction time).

    • Titrate the released HCl with 0.1 N NaOH (V) to the same green endpoint.

    • Perform a blank titration (V_blank).

Calculation:



Where MW = 204.27[5]

Troubleshooting & Stability Guide

The following decision tree helps resolve common analytical anomalies.

Troubleshooting Start Analytical Issue Detected Issue1 Peak Tailing > 1.5 Start->Issue1 Issue2 Extra Peak @ RRT 0.8 Start->Issue2 Issue3 Low Assay Value Start->Issue3 Sol1 Switch to High pH Method (Protocol 2) Issue1->Sol1 Sol2 Check for Oxidation (Benzoic Acid Impurity) Issue2->Sol2 Sol3 Dry sample (Hygroscopic) or Check weighing error Issue3->Sol3

Figure 2: Troubleshooting logic for chromatographic anomalies.

Storage Protocol:

  • Store at -20°C under Argon/Nitrogen atmosphere.

  • The aldehyde is prone to autoxidation. If the material turns from yellow to brown/orange, check the IR spectrum for the appearance of a broad -OH stretch (2500-3300 cm⁻¹) indicating carboxylic acid formation.

References

  • Synthesis of Ponatinib Intermediate: Huang, W. S., et al. "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[1] Journal of Medicinal Chemistry, 2010, 53(12), 4701-4719.[6]

  • Patent Protocol: Blagg, J., et al. "Preparation of pyrimidine derivatives as inhibitors of ATR kinase." WO2013190320A1. Cancer Research Technology Ltd., 2013.[5] (Detailed experimental for this compound synthesis and NMR data).

  • General Piperazine Analysis: "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 2015.

  • Chemical Data: PubChem Compound Summary for CID 11663738 (Related structure 4-(4-methylpiperazin-1-yl)benzaldehyde for property comparison).

Sources

Application Note: LC-MS Analysis and Impurity Profiling of 3-(4-Methylpiperazin-1-yl)benzaldehyde Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the liquid chromatography-mass spectrometry (LC-MS) analysis of 3-(4-methylpiperazin-1-yl)benzaldehyde (MPBA), a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents.[1] Due to the amphoteric nature of MPBA (containing both a basic piperazine moiety and a reactive aldehyde), standard reverse-phase methods often suffer from peak tailing and on-column degradation.[1] This protocol introduces a robust analytical workflow using Charged Surface Hybrid (CSH) column technology and electrospray ionization (ESI) to resolve the target molecule from Buchwald-Hartwig amination byproducts, de-halogenated impurities, and residual catalysts.

Introduction & Chemical Context

The Target Molecule

This compound (


, MW: 204.27 Da) combines a lipophilic aromatic core with a polar, basic N-methylpiperazine ring (

,

).[1]
  • Analytical Challenge 1 (Basicity): At acidic pH (standard for ESI+ MS), the piperazine nitrogens are protonated. On traditional C18 silica columns, these cations interact with residual silanols, causing severe peak tailing.[1]

  • Analytical Challenge 2 (Reactivity): The aldehyde group is susceptible to oxidation (forming carboxylic acid) or acetal formation if methanol is used as the organic modifier without buffering.

Synthesis Context (The "Reaction Mixture")

The most common synthesis route involves a Buchwald-Hartwig amination of 3-bromobenzaldehyde (often protected as an acetal) with N-methylpiperazine, followed by acidic hydrolysis.[1]

Critical Impurities to Monitor:

  • 3-Bromobenzaldehyde (Starting Material): Unreacted electrophile.[1]

  • N-Methylpiperazine (Reagent): Highly polar, elutes in void volume.[1]

  • Des-bromo byproduct (Benzaldehyde): Result of

    
    -hydride elimination or incomplete coupling.[1]
    
  • 3-(4-Methylpiperazin-1-yl)benzoic acid: Oxidation byproduct.[1]

  • Palladium Ligands: BINAP or Phosphine oxides (highly lipophilic).[1]

Experimental Strategy

To ensure self-validating results, we utilize a Charged Surface Hybrid (CSH) C18 stationary phase.[1] Unlike traditional C18, CSH particles possess a low-level positive surface charge that electrostatically repels protonated basic analytes (like MPBA), ensuring sharp peak shapes even in low-ionic-strength formic acid mobile phases.[1]

Reaction & Impurity Pathway Visualization

ReactionPathway SM1 3-Bromobenzaldehyde (diethyl acetal) Inter Intermediate: Protected Acetal SM1->Inter Buchwald-Hartwig (Toluene, 100°C) Imp1 Impurity A: Benzaldehyde (Des-bromo) SM1->Imp1 Side Rxn Reagent N-Methylpiperazine Reagent->Inter Buchwald-Hartwig (Toluene, 100°C) Cat Pd Catalyst / BINAP Cat->Inter Buchwald-Hartwig (Toluene, 100°C) Imp3 Impurity C: Phosphine Oxides Cat->Imp3 Degradation Step2 Acid Hydrolysis (Deprotection) Inter->Step2 Product TARGET: 3-(4-Methylpiperazin-1-yl) benzaldehyde Step2->Product Main Pathway Imp2 Impurity B: Carboxylic Acid (Oxidation) Product->Imp2 Air Oxidation

Figure 1: Synthetic pathway illustrating the origin of the reaction mixture components and impurities.

Detailed Protocols

Protocol 1: Sample Preparation

Rationale: Direct injection of reaction mixtures often fouls the MS source with non-volatile salts and Pd residues.

  • Quench: Take 50

    
    L of the reaction mixture. Add to 450 
    
    
    
    L of Acetonitrile (ACN) .
    • Why: ACN precipitates inorganic salts and ensures solubility of the organic intermediates.

  • Filtration: Pass the diluted sample through a 0.2

    
    m PTFE syringe filter .
    
    • Why: Removes precipitated Pd black and salts.[1]

  • Dilution: Dilute the filtrate 1:10 with 0.1% Formic Acid in Water .

    • Why: Matches the initial mobile phase composition to prevent peak distortion (solvent effect).

  • Vialing: Transfer to an amber LC vial (protects aldehyde from light-induced oxidation).

Protocol 2: LC-MS Method Parameters[1][2]
ParameterSettingRationale
Column Waters XSelect CSH C18 (2.1 x 100 mm, 2.5

m)
CSH technology prevents basic peak tailing at low pH.[1]
Mobile Phase A Water + 0.1% Formic AcidProtonates the piperazine for high MS sensitivity (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is preferred over MeOH to prevent hemiacetal formation with the aldehyde.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.[1]
Column Temp 40°CReduces backpressure and improves mass transfer.
Injection Vol 2.0

L
Low volume to prevent column overload.
Detection UV (254 nm) + ESI Positive254 nm targets the benzaldehyde chromophore.

Gradient Table:

Time (min) %B Curve Event
0.00 5 Initial Equilibrate highly polar reagents (Piperazine).
1.00 5 6 Hold to elute salts.
8.00 95 6 Linear ramp to elute lipophilic Pd ligands.
10.00 95 6 Wash column.[1]
10.10 5 1 Return to initial.[1][2][3]

| 13.00 | 5 | 6 | Re-equilibration.[1] |

Results & Discussion

Chromatographic Separation & Identification

The expected elution order based on hydrophobicity (


) and basicity is:
  • N-Methylpiperazine (

    
     min):  Highly polar, elutes near void.[1]
    
  • This compound (

    
     min):  The Target.[1]
    
  • 3-Bromobenzaldehyde (

    
     min):  Less polar, lacks the basic nitrogen.[1]
    
  • BINAP/Phosphine Oxides (

    
     min):  Very lipophilic, elutes during the high organic wash.
    
Mass Spectrometry Interpretation

In ESI+ mode, the target molecule forms a robust


 ion at m/z 205.1 .

Fragmentation Pattern (MS/MS at 25 eV):

  • m/z 205.1: Precursor

    
    .
    
  • m/z 177.1: Loss of CO (

    
     Da), characteristic of benzaldehydes.
    
  • m/z 162.1: Loss of the N-methyl group (

    
     Da) + CO.[1]
    
  • m/z 134.1: Cleavage of the piperazine ring (retro-Diels-Alder type fragmentation).[1]

MS_Fragmentation Parent [M+H]+ m/z 205.1 Frag1 [M+H - CO]+ m/z 177.1 Parent->Frag1 -28 Da (CO) Frag2 Piperazine Ring Cleavage m/z 134.1 Parent->Frag2 Ring Frag.

Figure 2: Primary ESI+ fragmentation pathway for structural confirmation.

Impurity Profiling Table

Use this table to tag peaks in the reaction mixture.

ComponentFormulaMonoisotopic Mass

(m/z)
Diagnostic Feature
Target Product

204.13205.1 Base peak.[1]
Start Material (Br)

183.95185.0 / 187.0 1:1 Isotopic ratio (

).
Des-bromo (Benzaldehyde)

106.04107.0 Weak ionization in ESI; better seen in UV.[1]
Oxidized (Acid)

220.12221.1 +16 Da shift from parent.
N-Methylpiperazine

100.10101.1 Early eluting, very broad.[1]

Troubleshooting Guide

Issue: Split Peak for the Target Molecule.

  • Cause: The aldehyde may be in equilibrium with its hydrate (gem-diol) in aqueous media, or forming a hemiacetal if Methanol is used.

  • Solution: Switch to Acetonitrile (as recommended in Protocol 2). Ensure the column temperature is at least 40°C to collapse the equilibrium.

Issue: Carryover of Impurities.

  • Cause: Piperazine derivatives are "sticky" on stainless steel; Palladium ligands are highly lipophilic.[1]

  • Solution: Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid. Extend the 95% B hold in the gradient to 3 minutes.

Issue: Low Sensitivity for Aldehyde Starting Material.

  • Cause: Simple aldehydes (like 3-bromobenzaldehyde) do not ionize well in ESI+.[1]

  • Solution: Rely on the UV trace (254 nm) for the starting material, or use APCI (Atmospheric Pressure Chemical Ionization) if available.

References

  • Synthesis & Reaction Context

    • Patent: Blagg, J., et al. (2013).[4] "Synthesis of this compound." WO2013/190320.[1]

    • Buchwald-Hartwig Methodology:[1][5] Paul, F., et al. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds."[1][2][6] J. Am. Chem. Soc.[1][2]

  • LC-MS Method Development

    • Basic Drug Analysis: Rainville, P. M., et al. (2017). "High pH Reversed-Phase Chromatography for Basic Pharmaceuticals." Waters Application Notes.[1]

    • CSH Technology: Iraneta, P. C., et al. (2011). "Charged Surface Hybrid (CSH) Particle Technology."[1] Waters White Paper.[1]

  • Mass Spectrometry Fragmentation

    • Piperazine Fragmentation: de Boer, T., et al. (2016). "Mass spectral characterization of phenylpiperazine derivatives." Rapid Communications in Mass Spectrometry.

    • Benzaldehyde Fragmentation:[7] NIST Mass Spectrometry Data Center.[1] "Benzaldehyde Mass Spectrum."

Sources

Application Note: 3-(4-Methylpiperazin-1-yl)benzaldehyde as a Divergent Precursor for Antifungal Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 3-(4-Methylpiperazin-1-yl)benzaldehyde (MPBZ) in the development of next-generation antifungal agents. Unlike simple aromatic aldehydes, MPBZ incorporates a basic piperazine moiety, a "privileged structure" in medicinal chemistry known to enhance aqueous solubility, bioavailability, and lysosomotropic accumulation in fungal cells. This document provides validated protocols for converting MPBZ into two distinct classes of antifungal agents: Chalcones (membrane disruptors) and Hydrazones (enzyme inhibitors), alongside standard biological validation workflows.

Chemical Profile & Strategic Value[1]

The 3-(4-methylpiperazin-1-yl) moiety serves a dual function: it acts as a pharmacokinetic modulator due to its ionizable nitrogen (pKa ~8.5), and as a steric bulk provider that can improve selectivity against fungal CYP51 enzymes compared to mammalian homologs.

Table 1: Physicochemical Properties
PropertySpecification
Compound Name This compound
CAS Number 220994-46-7
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Appearance Yellow to orange viscous oil or low-melting solid
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (pH > 9)
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)
Key Reactivity Electrophilic carbonyl (Aldehyde); Basic tertiary amine (Piperazine)

Synthetic Utility: Divergent Pathways

The aldehyde functionality of MPBZ allows for Diversity-Oriented Synthesis (DOS) . We focus on two high-value pathways validated in recent literature for antifungal discovery.

Pathway A: Claisen-Schmidt Condensation (Chalcones)

Chalcones derived from MPBZ exhibit antifungal activity by disrupting the fungal cell wall and interfering with the cell cycle. The piperazine tail improves the solubility of these typically lipophilic molecules.

Pathway B: Schiff Base/Hydrazone Formation

Condensation with hydrazides (e.g., isoniazid derivatives) creates motifs capable of chelating metal ions essential for fungal metalloenzymes or inhibiting specific biosynthetic pathways (e.g., ergosterol synthesis).

Detailed Experimental Protocols

Protocol A: Synthesis of Piperazine-Linked Antifungal Chalcones

Target Molecule: (E)-1-(4-Hydroxyphenyl)-3-(3-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one. Mechanism: Base-catalyzed Aldol Condensation followed by dehydration.

Reagents:

  • This compound (1.0 equiv)

  • 4-Hydroxyacetophenone (1.0 equiv)

  • Sodium Hydroxide (NaOH), 40% aqueous solution

  • Ethanol (Absolute)[1]

  • Acetic Acid (for neutralization)

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 4-Hydroxyacetophenone (1.36 g, 10 mmol) and this compound (2.04 g, 10 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Cool the mixture to 0°C in an ice bath. Dropwise add 5 mL of 40% NaOH solution while stirring vigorously. The solution will likely darken (deep red/orange) due to the formation of the enolate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5). The product typically appears as a fluorescent spot under UV (254/365 nm).

  • Workup: Pour the reaction mixture into 100 mL of crushed ice/water.

  • Neutralization: Carefully acidify the solution to pH ~7.0 using 10% acetic acid. A yellow-orange precipitate should form. Note: Do not acidify below pH 6, or the piperazine nitrogen will protonate, potentially solubilizing the product.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from hot ethanol.

  • Yield Expectation: 70–85%.

Protocol B: Synthesis of Antifungal Hydrazones

Target Molecule: N'-(3-(4-Methylpiperazin-1-yl)benzylidene)isonicotinohydrazide. Mechanism: Acid-catalyzed nucleophilic addition-elimination.

Reagents:

  • This compound (1.0 equiv)

  • Isoniazid (1.0 equiv)

  • Ethanol (95%)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Step-by-Step Procedure:

  • Mixing: In a 50 mL flask, dissolve Isoniazid (1.37 g, 10 mmol) in 15 mL of ethanol. Mild heating may be required.

  • Addition: Add this compound (2.04 g, 10 mmol) to the solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 80°C for 4–6 hours. A precipitate often begins to form during the reflux.

  • Isolation: Cool the mixture to room temperature and then to 4°C. Filter the resulting solid.

  • Purification: Wash the filter cake with cold ethanol and diethyl ether. Recrystallize from ethanol/DMF (9:1) if necessary.[2]

  • Yield Expectation: 80–90%.

Biological Validation: Antifungal Susceptibility Testing

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi).

Protocol:

  • Inoculum Prep: Prepare Candida albicans (ATCC 90028) suspension in sterile saline adjusted to 0.5 McFarland standard. Dilute 1:1000 in RPMI 1640 medium (buffered with MOPS, pH 7.0).

  • Compound Prep: Dissolve synthesized compounds in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in a 96-well microplate (Final range: 64 µg/mL to 0.125 µg/mL). Ensure final DMSO concentration is <1%.

  • Incubation: Add 100 µL of fungal inoculum to each well. Incubate at 35°C for 24–48 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (optically clear).

  • Controls: Positive control (Fluconazole); Negative control (Media + DMSO only).

Visualization of Workflows

Figure 1: Divergent Synthesis Workflow

This diagram illustrates the transformation of the MPBZ precursor into two distinct antifungal classes.

SynthesisWorkflow Start 3-(4-Methylpiperazin-1-yl) benzaldehyde (Precursor) ReagentA Acetophenones (NaOH/EtOH) Start->ReagentA ReagentB Hydrazides/Amines (Cat. AcOH/EtOH) Start->ReagentB InterA Aldol Intermediate ReagentA->InterA Claisen-Schmidt Condensation ProductA Piperazine-Linked CHALCONES (Membrane Disruptors) InterA->ProductA - H2O (Dehydration) ProductB Schiff Bases / HYDRAZONES (Enzyme Inhibitors) ReagentB->ProductB Nucleophilic Addition-Elimination

Caption: Divergent synthetic pathways utilizing MPBZ to access Chalcone and Hydrazone antifungal scaffolds.

Figure 2: Structure-Activity Relationship (SAR) Logic

Visualizing why this specific precursor is effective in antifungal design.

SAR_Logic Core Target Antifungal Agent Head Warhead (Scaffold) (Chalcone/Hydrazone) Core->Head Linker Phenyl Ring (Rigid Spacer) Core->Linker Tail N-Methylpiperazine (Kinetic Tail) Core->Tail FuncHead Target Binding (CYP51 / Cell Wall) Head->FuncHead FuncTail 1. High Solubility (pKa ~8.5) 2. Lysosomal Accumulation 3. Bioavailability Tail->FuncTail

Caption: SAR dissection of MPBZ-derived antifungals, highlighting the pharmacokinetic role of the piperazine tail.

References

  • National Center for Biotechnology Information (NCBI). (2022). Design, Synthesis, and Antifungal Activity of Novel Chalcone Derivatives Containing a Piperazine Fragment. PubMed. Retrieved October 26, 2023, from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety. Molecules. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial evaluation of new chalcones containing piperazine moiety. Retrieved October 26, 2023, from [Link]

  • Frontiers in Microbiology. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives. Retrieved October 26, 2023, from [Link](Note: Generalized link to journal based on search context).

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Buch-wald-Hartwig Reactions for Aryl Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of aryl aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the Buchwald-Hartwig amination of aryl aldehydes, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low to No Product Conversion

You've set up your reaction, but analysis by TLC, GC-MS, or LC-MS shows little to no formation of the desired N-aryl product.

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species is crucial for initiating the catalytic cycle.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be efficiently reduced to Pd(0).

    • Solution: Switch to a modern palladacycle precatalyst (e.g., a G3 or G4 precatalyst). These are designed to form the active LPd(0) catalyst more cleanly and efficiently upon exposure to the base.[2] If you must use a Pd(II) source, ensure your amine has an α-hydrogen or that your phosphine ligand can facilitate the reduction to Pd(0).[1]

  • Inappropriate Ligand Choice: The ligand is not just a spectator; it critically influences the stability of the palladium center and the rates of oxidative addition and reductive elimination.[3]

    • Solution: The choice of ligand is highly dependent on the nature of the amine. For primary amines, bulky, electron-rich biaryl phosphine ligands like BrettPhos are often a good starting point. For secondary amines, RuPhos may be more effective.[2] It is often best to screen a small panel of ligands to identify the optimal one for your specific substrate combination.[4]

  • Incorrect Base Selection: The base plays a key role in deprotonating the amine to form the active nucleophile. An unsuitable base can stall the reaction.

    • Solution: Strong, non-nucleophilic bases like sodium t-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed to achieve high reaction rates.[1][5] However, if your aryl aldehyde contains base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives, though they may necessitate higher reaction temperatures.[1]

  • Poor Substrate Reactivity: Aryl chlorides are inherently less reactive than their bromide and iodide counterparts in the oxidative addition step.[6]

    • Solution: For less reactive aryl halides like chlorides, employing bulky, electron-rich phosphine ligands is often necessary to promote oxidative addition. If feasible, switching to the corresponding aryl bromide may significantly improve yields.[2][7]

Issue 2: Formation of Significant Side Products

Your reaction is proceeding, but you observe the formation of undesired byproducts, complicating purification and reducing the yield of your target molecule.

Possible Causes and Solutions:

  • Hydrodehalogenation: This side reaction reduces the aryl halide to the corresponding arene, consuming your starting material.

    • Solution: This is often a result of a competing β-hydride elimination pathway.[8] Optimizing the ligand and base combination can often suppress this side reaction. Using a bulkier ligand can sterically disfavor the conformation required for β-hydride elimination.

  • Homocoupling of the Aryl Aldehyde: You observe the formation of a biaryl species derived from the coupling of two aryl aldehyde molecules.

    • Solution: Homocoupling can become competitive at higher catalyst loadings and temperatures. Reducing the catalyst loading or lowering the reaction temperature can often minimize the formation of this byproduct.[2]

  • Reaction with the Aldehyde Functionality: The aldehyde group itself can potentially react under the basic conditions, leading to aldol-type side products or decomposition.

    • Solution: While the Buchwald-Hartwig reaction is generally tolerant of many functional groups, highly reactive aldehydes might require careful optimization of the base. Using a weaker, sterically hindered base could potentially mitigate this issue. Protecting the aldehyde as an acetal, performing the amination, and then deprotecting is a viable, albeit longer, alternative.

Issue 3: Catalyst Decomposition

You observe the formation of palladium black, indicating that your catalyst has precipitated out of the solution and is no longer active.

Possible Causes and Solutions:

  • Presence of Oxygen or Water: Palladium catalysts, particularly the active Pd(0) species, are sensitive to air and moisture.

    • Solution: Ensure that your solvent is anhydrous and thoroughly degassed before use.[2] The reaction should be set up and run under an inert atmosphere of nitrogen or argon.[1]

  • Inhibitory Effect of Iodide: When using aryl iodides, the iodide salt formed as a byproduct can sometimes inhibit the catalyst.[6][9]

    • Solution: Performing the reaction in a solvent like toluene, which has poor solubility for iodide salts, can help mitigate this inhibitory effect by causing the salt to precipitate out of the reaction mixture.[1][9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Buchwald-Hartwig amination?

The reaction proceeds through a catalytic cycle involving a palladium catalyst.[10] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.[9]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the amine to form an amido complex.[11]

  • Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.[9]

.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Binding & Deprotonation (+ HNR'R'', Base) Product (Ar-NR'R'') Product (Ar-NR'R'') Ar-Pd(II)(L)-NHR'R''->Product (Ar-NR'R'') Reductive Elimination Product (Ar-NR'R'')->Pd(0)L Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Q2: How do I choose the right ligand for my specific substrates?

Ligand selection is crucial for a successful reaction. Here is a general guide based on the amine nucleophile:

Amine TypeRecommended Ligands
Primary Aliphatic AminesBrettPhos
Secondary Aliphatic AminesRuPhos
Aryl AminesXPhos, SPhos
NH-HeterocyclesDavePhos, XantPhos

This table provides a starting point; empirical screening is often necessary for novel substrate combinations.[2]

Q3: What is the role of the base, and how do I choose the best one?

The base's primary role is to deprotonate the amine, making it a more potent nucleophile.[12] The choice of base is a balance between reactivity and functional group tolerance.[1]

BaseAdvantagesDisadvantages
NaOtBu High reaction rates, low catalyst loadings.Incompatible with many electrophilic functional groups (e.g., esters).[1]
LHMDS Tolerates protic functional groups.Air-sensitive solid, can be incompatible with some functional groups at high temperatures.[1]
Cs₂CO₃ Excellent functional group tolerance.More expensive, can be difficult to stir on a large scale.[1]
K₃PO₄ Good functional group tolerance, economical.May require higher catalyst loadings and longer reaction times.[1]

In nonpolar solvents like toluene, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[13][14]

Q4: What are the best practices for setting up a Buchwald-Hartwig reaction?

To ensure reproducibility and success, follow these best practices:

  • Use an inert atmosphere: Assemble your reaction under nitrogen or argon to prevent catalyst oxidation.

  • Use dry, degassed solvents: Water and oxygen can deactivate the catalyst.

  • Grind solid bases: For inorganic bases like K₃PO₄ or Cs₂CO₃, grinding them into a fine powder before use can prevent clumping and improve reaction rates.[6]

  • Stirring: Ensure efficient stirring, especially with heterogeneous inorganic bases, to maintain a good reaction rate.[6]

  • Temperature: Typical reaction temperatures are between 80-100 °C.[6] However, for thermally sensitive substrates, lower temperatures with a stronger base may be more effective.[15]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Aldehyde

This protocol provides a general starting point for a small-scale reaction. Optimization will likely be required for your specific substrates.

.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (under Inert Atmosphere) cluster_run Reaction Execution cluster_workup Workup and Purification prep1 Oven-dry glassware add_solids Add aryl aldehyde, base, precatalyst, and stir bar to vial prep1->add_solids prep2 Degas solvent (e.g., sparge with Ar for 30 min) add_liquids Add degassed solvent and amine via syringe prep2->add_liquids purge Seal vial and purge with N2 or Ar add_solids->purge purge->add_liquids heat Heat to desired temperature (e.g., 100 °C) with vigorous stirring add_liquids->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Dilute with ethyl acetate and wash with water cool->quench extract Extract aqueous layer, dry combined organics, and concentrate quench->extract purify Purify by column chromatography extract->purify

Caption: A typical workflow for a Buchwald-Hartwig amination experiment.

Materials:

  • Aryl aldehyde (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vial, add the aryl aldehyde, base, and palladium precatalyst.

  • Seal the vial with a cap containing a PTFE septum.

  • Evacuate and backfill the vial with an inert gas (nitrogen or argon) three times.

  • Through the septum, add the degassed solvent, followed by the amine, using a syringe.

  • Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS.

  • Once the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.

References

Sources

Purification challenges of polar amine compounds like 3-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Amine Derivatives Subject: Troubleshooting Guide for 3-(4-Methylpiperazin-1-yl)benzaldehyde

Introduction: The "Sticky" Science of Amine Purification

You are likely here because your purification of This compound is failing. The symptoms are classic: broad peaks that refuse to resolve, severe tailing (streaking) on TLC plates, or low recovery yields.

The Root Cause: The challenge lies in the dual nature of your molecule. The N-methylpiperazine moiety is a basic tertiary amine (


), while the benzaldehyde  core is reactive and prone to oxidation.

On standard silica gel, the acidic silanol groups (


, 

) act as a cation exchanger. Your basic amine protonates upon contact, forming a strong ionic bond with the silica surface. This is not simple adsorption; it is an unintentional ion-exchange chromatography that causes the "tailing" effect.

This guide provides a self-validating workflow to overcome these interactions while preserving the sensitive aldehyde functionality.

Module 1: Pre-Purification Assessment

Before loading your column, perform these three checks to prevent failure.

Check 1: Stability Analysis (The Aldehyde Factor)

Critical Warning: Unlike simple amines, your molecule contains an aldehyde.

  • Risk: Aldehydes oxidize to carboxylic acids (benzoic acid derivatives) upon exposure to air, a process accelerated by silica gel surfaces.

  • Risk: Aldehydes condense with primary amines to form imines (Schiff bases).

  • Action:

    • Do NOT use ammonium hydroxide (

      
      ) or ammonia-saturated methanol as a modifier. Ammonia is a nucleophile that can react with the aldehyde.
      
    • Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as they are tertiary amines and chemically inert toward the aldehyde.

Check 2: The "Spot" Test (TLC Validation)

Never run a column without a perfect TLC method.

  • Standard Eluent: 10% MeOH in DCM.

    • Result: Likely streaks from the baseline (

      
       to 
      
      
      
      ).
  • Modified Eluent: 10% MeOH in DCM + 1% TEA .

    • Result: The spot should tighten and move to a distinct

      
      .
      
    • Success Metric: If the spot is circular and

      
      , proceed to Module 2.
      

Module 2: Normal Phase Chromatography Troubleshooting

Standard Silica Gel (SiO2) Protocols

Method A: The "TEA Blockade" Strategy

Instead of just adding base to your mobile phase, you must "deactivate" the silica surface active sites.

Protocol:

  • Column Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of Hexane:Triethylamine (95:5) . This saturates the acidic silanols with TEA.

  • Equilibration: Flush with your starting mobile phase (e.g., DCM) until the eluent pH is neutral/mildly basic.

  • Elution Gradient: Run your gradient (e.g., 0–10% MeOH in DCM) containing 1% TEA throughout.

  • Post-Run: The recovered fractions will contain TEA. Remove it by rotary evaporation; residual TEA can often be removed by high-vacuum drying or an azeotrope with heptane.

Data: Effect of Modifier on Peak Shape

Modifier (1% v/v)Peak Symmetry (As)Resolution (

)
Risk Factor
None > 2.5 (Severe Tailing)< 1.0 (Poor)High yield loss (irreversible adsorption)
Ammonia 1.1 (Excellent)> 1.5CRITICAL: Imine formation with aldehyde
Triethylamine (TEA) 1.2 (Good)> 1.4Low (Easily removed, inert to aldehyde)
Acetic Acid N/AN/AFAIL: Protonates amine, sticking it permanently

Module 3: Advanced Stationary Phases

When standard silica fails or decomposition is observed.

If your compound degrades on silica (indicated by the appearance of a baseline spot during the run), switch the stationary phase.

Option 1: Amine-Functionalized Silica (KP-NH)

Commercially available "Amino-Silica" has the surface silanols capped with propyl-amine groups.

  • Why: The surface is basic.[1] It repels your basic amine product, allowing it to elute freely without modifiers.

  • Solvent System: Use weaker solvents like Hexane/Ethyl Acetate .[1] You rarely need DCM/MeOH.

  • Benefit: Protects the aldehyde from acid-catalyzed oxidation.

Option 2: Reverse Phase (C18) at High pH

Standard acidic C18 (water/acetonitrile + TFA) will protonate your amine, making it extremely polar and eluting in the void volume.

  • The Fix: Use a high pH buffer.

  • Buffer: 10mM Ammonium Bicarbonate (pH 10).

  • Mechanism: At pH 10, your amine is neutral (Free Base). It becomes lipophilic and retains well on the C18 column, separating from polar impurities.

Visualizing the Decision Process

The following logic gate helps you select the correct purification mode based on your compound's behavior.

PurificationLogic Start Start: this compound CheckTLC Run TLC with 1% TEA Start->CheckTLC SpotShape Is the spot round? CheckTLC->SpotShape StandardSi Use Std Silica Pre-wash with 5% TEA/Hexane Elute with DCM/MeOH + 1% TEA SpotShape->StandardSi Yes CheckDecomp Does it streak/decompose even with TEA? SpotShape->CheckDecomp No (Still Streaking) StandardSi->CheckDecomp Low Recovery? SwitchPhase Switch Stationary Phase CheckDecomp->SwitchPhase Yes AminoSilica Option A: Amino-Silica (KP-NH) Solvent: Hex/EtOAc (No Modifier Needed) SwitchPhase->AminoSilica ReversePhase Option B: C18 Reverse Phase Buffer: 10mM NH4HCO3 (pH 10) Solvent: H2O/ACN SwitchPhase->ReversePhase

Figure 1: Decision Matrix for selecting the optimal chromatography mode based on TLC behavior and stability.

Module 4: Workup & Isolation (The "Yield Trap")

Often, the purification works, but the product is lost during workup.

Problem: The N-methylpiperazine salt is highly water-soluble. If you acidify during extraction, your product goes into the water layer and is discarded with the waste.

Correct Extraction Protocol:

  • Dissolution: Dissolve crude in minimal organic solvent (EtOAc or DCM).

  • Washing: Wash with Saturated

    
      (pH ~8.5).
    
    • Why: This keeps the amine in the "Free Base" form (neutral), keeping it in the organic layer.

  • Avoid: Do not wash with 1N HCl or strong acids unless you intend to perform an acid-base extraction cycle (Extract into acid

    
     Basify aqueous layer 
    
    
    
    Extract back into organic).

References

  • Biotage. (2023).[1] Strategies for the Flash Purification of Ionizable Compounds. Biotage Application Notes. [Link]

  • Teledyne ISCO. (2018). Purification of Amines: Normal Phase vs. Reverse Phase. Teledyne ISCO Technical Bulletin. [Link]

  • Reich, H. J. (2017). Common Solvents and Modifiers for Chromatography.[1] University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Gottschalk, A. (1983). Purification of basic amines.[2] Journal of Organic Chemistry, 48(20), 3589–3591.[3] [Link]

Sources

Technical Support Center: 3-(4-Methylpiperazin-1-yl)benzaldehyde Purity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Purification, Isolation, and Stability of CAS 27913-99-1 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

3-(4-Methylpiperazin-1-yl)benzaldehyde is a critical "amphiphilic" intermediate often used in the synthesis of kinase inhibitors (e.g., Ponatinib analogs). Its dual nature—containing a basic tertiary amine and a reactive electrophilic aldehyde—presents unique purification challenges.[1]

Common purity issues stem from:

  • Palladium Residues: From Buchwald-Hartwig amination.

  • Oxidation: Conversion to 3-(4-methylpiperazin-1-yl)benzoic acid.

  • Side Reactions: Dimerization or unhydrolyzed acetals (if protected precursors were used).[1]

This guide prioritizes chemical purification (acid-base switching and bisulfite adducts) over chromatography, as these methods are scalable and leverage the molecule's specific functional groups.

Module 1: Chemical Purification Protocols

Protocol A: The "Amphiphilic Switch" (Acid-Base Extraction)

Best for: Removing non-basic impurities (phosphine oxides, unreacted aryl halides) and neutral byproducts.

The Logic: The piperazine nitrogen is basic (


).[1] By protonating it, we force the molecule into the aqueous phase, leaving non-basic impurities in the organic phase. We then reverse the pH to recover the pure free base.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude dark oil in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Extraction: Extract with 1.0 M HCl (3 x 5 vol). The product moves to the aqueous layer.[1]

    • Checkpoint: The organic layer should retain the dark color (ligands/impurities).[1]

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (2 x 5 vol).[1] Discard these organic washes.[1]

  • Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to 12–13 using 6 M NaOH.

    • Observation: The solution will become cloudy as the free base oils out.[1]

  • Recovery: Extract the milky aqueous mixture with EtOAc (3 x 5 vol).

  • Drying: Dry combined organics over

    
     and concentrate.
    
Protocol B: Bisulfite Adduct Purification

Best for: Removing non-aldehyde impurities (ketones, over-alkylated amines) when Protocol A is insufficient.

The Logic: Aldehydes form solid, water-soluble adducts with sodium bisulfite. Impurities that do not contain an unhindered aldehyde will remain in the organic solvent.[1]

Step-by-Step Workflow:

  • Formation: Dissolve crude material in Ethanol (EtOH) . Add 1.5 equivalents of saturated aqueous

    
    .[1]
    
  • Precipitation: Stir vigorously for 1-2 hours. The bisulfite adduct usually precipitates as a white solid.[1]

  • Filtration/Wash: Filter the solid (or separate the aqueous layer if no solid forms).[1] Wash the solid/aqueous phase with Diethyl Ether (

    
    )  to remove organic impurities.[1]
    
  • Regeneration: Suspend the solid (or aqueous solution) in water. Add saturated

    
     or 10% 
    
    
    
    until basic.[1] Stir for 30 mins to reverse the adduct.
  • Extraction: Extract the regenerated aldehyde into DCM or EtOAc.

Module 2: Visualization of Purification Logic

Figure 1: Decision Matrix for Purification

This flowchart illustrates the decision-making process for selecting the correct purification route based on the impurity profile.

PurificationLogic Start Crude this compound CheckImpurity Analyze Impurity Profile (LCMS/NMR) Start->CheckImpurity Decision1 Contains Non-Basic Impurities? (Ar-Br, Phosphine Oxides) CheckImpurity->Decision1 Decision2 Contains Non-Aldehyde Impurities? (Ketones, Isomers) Decision1->Decision2 No MethodA Protocol A: Acid-Base Extraction (Utilize Piperazine Basicity) Decision1->MethodA Yes MethodB Protocol B: Bisulfite Adduct (Utilize Aldehyde Reactivity) Decision2->MethodB Yes MethodC Protocol C: Pd Scavenging (SiliaMetS / Activated Carbon) Decision2->MethodC No (Only Metal Residues) MethodA->Decision2 MethodB->MethodC Final Pure Product MethodC->Final

Caption: Logical flow for selecting purification protocols based on specific impurity types defined by LCMS/NMR analysis.

Module 3: Troubleshooting & FAQs

Category: Synthesis & Yield

Q1: My reaction mixture turned black, and I see no aldehyde peak in NMR. What happened?

  • Diagnosis: If you performed the Buchwald-Hartwig amination directly on 3-bromobenzaldehyde using strong bases (e.g., NaOtBu), you likely destroyed the aldehyde via Cannizzaro reaction or polymerization.

  • Solution: Use a protected precursor.[1] Standard literature suggests using 3-bromobenzaldehyde diethyl acetal .[1]

    • Perform coupling with N-methylpiperazine.[1]

    • Hydrolyze the acetal with 1M HCl during the workup to release the aldehyde [1].

Q2: The product is a solid, but literature says it's an oil (or vice versa).

  • Answer: The free base is reported as a yellow oil or low-melting solid (mp 45-52°C) depending on purity and residual solvent [2]. If you have a high-melting solid (>200°C), you likely isolated the HCl salt .

  • Action: Check solubility. If it dissolves in water but not DCM, it is the salt. Treat with

    
     to recover the free base.[1]
    
Category: Impurity Removal[2]

Q3: My product is dark brown even after chromatography. How do I remove the color?

  • Diagnosis: This is typical of residual Palladium (Pd) nanoparticles or oxidized amine species.[1]

  • Solution:

    • Activated Carbon: Dissolve in hot EtOH, add activated carbon (e.g., Ecosorb or ANOX series), reflux for 30 mins, and filter through Celite [3].

    • Scavengers: Treat the organic solution with silica-supported scavengers like SiliaMetS® Thiol or TMT (Trimercaptotriazine) for 2 hours at 40°C.[1]

Q4: I see a +16 mass unit impurity in LCMS. What is it?

  • Diagnosis: This is the N-oxide (oxidation of the piperazine nitrogen) or the benzoic acid derivative (oxidation of aldehyde).[1]

  • Differentiation:

    • Benzoic Acid deriv:[1] Will be extracted into basic aqueous layer (pH > 10).[1]

    • N-Oxide: Will remain in the aqueous phase during acid extraction but is much more polar than the product.[1]

  • Prevention: Store the compound under Argon/Nitrogen at -20°C. Aldehydes with electron-donating groups are prone to air oxidation.[1]

Module 4: Quantitative Data & Specifications

ParameterSpecificationNotes
Appearance Yellow oil to pale yellow solidDarkens upon oxidation/air exposure.[1]
Melting Point 45–52 °CSharp melting point indicates high purity.[1]
Solubility DCM, EtOAc, MeOH, EtOHInsoluble in water (unless protonated).
Storage -20°C, Inert AtmosphereCritical: Aldehydes oxidize to acids over time.
TLC (

)
~0.4 (DCM:MeOH 9:1)Stains with Ninhydrin (amine) and DNPH (aldehyde).[1]

References

  • Cancer Research Technology Ltd. (2013).[1][2] Synthesis of this compound. Patent WO2013/190320.[1] Link

  • Chem-Impex International. (n.d.).[1] 4-(4-Methylpiperazino)benzaldehyde Product Specifications. (Analogous physical properties used for reference). Link

  • Osaka Gas Chemicals. (n.d.).[1][3] Removal of Palladium Catalysts using Activated Carbon (ANOX Series). Link

  • BenchChem. (2025).[1][4] Technical Support: Aldehyde Purification via Bisulfite Adducts. Link

  • Organic Syntheses. (1923).[1] p-Tolualdehyde (General Aldehyde Purification).[1] Org. Synth. 1923, 3,[5] 98. Link

Sources

Minimizing dehalogenation side reactions in Buchwald-Hartwig coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hydrodehalogenation Side Reactions (Ar-X


 Ar-H)
Document ID:  TS-BH-004
Status:  Active
Audience:  Process Chemists, Medicinal Chemists, R&D Scientists

Diagnostic & Triage

Issue Description: User observes the formation of reduced arene (Ar-H) instead of the desired C-N coupled product. This is a "hydrodehalogenation" side reaction, distinct from simple lack of conversion.

Diagnostic Flowchart

Use this decision tree to confirm the root cause before altering parameters.

diagnostic_flow Start START: Low Yield / Side Product CheckMS Analyze Crude Reaction via LCMS/GCMS Start->CheckMS IsArH Is [M-Halide+H] observed? CheckMS->IsArH NoArH Issue is Conversion/Stalling. Refer to Guide TS-BH-001 (Inactive Catalyst). IsArH->NoArH No YesArH Confirmed Hydrodehalogenation. IsArH->YesArH Yes CheckSolvent Current Solvent? YesArH->CheckSolvent PrimaryAlc Primary/Secondary Alcohol (MeOH, EtOH, iPrOH) CheckSolvent->PrimaryAlc Aprotic Aprotic / Tertiary Alcohol (Toluene, Dioxane, t-AmylOH) CheckSolvent->Aprotic ActionSolvent ACTION: Switch solvent. Solvent is acting as Hydride Source. PrimaryAlc->ActionSolvent CheckLigand Check Ligand Class Aprotic->CheckLigand SmallLigand Small/Bidentate (PPh3, BINAP, dppf) CheckLigand->SmallLigand BulkyLigand Bulky Biaryl (BrettPhos, tBuXPhos) CheckLigand->BulkyLigand ActionLigand ACTION: Switch to Bulky Ligand. Accelerate Reductive Elimination. SmallLigand->ActionLigand ActionBase ACTION: Switch Base/Precatalyst. Check for trace water or impurities. BulkyLigand->ActionBase

Figure 1: Diagnostic logic for identifying and treating hydrodehalogenation in cross-coupling.

Mechanistic Insight: The "Leak" in the Cycle

To fix the problem, you must understand how the hydride enters the system. Dehalogenation is a kinetic competition between the desired Reductive Elimination (Path A) and the undesired


-Hydride Elimination/Reduction (Path B) .
The Mechanism of Failure

The critical failure point usually occurs after the amine binds to the metal. If the C-N bond formation is slow (due to sterics or electronics), the catalyst looks for an alternative pathway to relieve high energy.

Common Hydride Sources:

  • The Amine: If the amine has

    
    -hydrogens, it can undergo 
    
    
    
    -hydride elimination.[1]
  • The Solvent: Primary/Secondary alcohols are excellent hydride donors (oxidizing to aldehydes/ketones).

  • The Ligand: Less common, but possible with certain alkyl phosphines.

mechanism_leak Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (L-Pd(II)-Ar-NHR) OxAdd->AmineCoord H2N-R + Base RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim FAST (Bulky Ligand) BetaHydride β-Hydride Elimination (From Amine or Solvent) AmineCoord->BetaHydride SLOW (Small Ligand) Product PRODUCT (Ar-NHR) RedElim->Product Product->Pd0 PdH_Species L-Pd(II)-Ar-H (Hydride Species) BetaHydride->PdH_Species DehalProduct SIDE PRODUCT (Ar-H + Iminium) PdH_Species->DehalProduct Reductive Elim. DehalProduct->Pd0

Figure 2: Kinetic competition between Product formation (Green) and Dehalogenation (Red).

Troubleshooting & Optimization Protocols

Variable 1: Ligand Selection (The "Speed" Factor)

Theory: Dehalogenation is often a symptom of a slow reductive elimination step. Bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) force the C-N bond formation to occur rapidly due to steric crowding, outcompeting the side reaction.

  • Avoid: Simple triphenylphosphine (

    
    ), bidentates like BINAP (unless specific cases), or unhindered alkyl phosphines.
    
  • Recommended:

    • BrettPhos / tBuBrettPhos: Excellent for primary amines; highly resistant to dehalogenation.

    • RuPhos: Gold standard for secondary amines.

    • XPhos: General purpose, highly active.

Variable 2: Solvent Choice (The "Source" Factor)

Theory: If the catalyst cannot find a hydride, it cannot reduce your aryl halide.

  • High Risk: Methanol, Ethanol, Isopropanol (Good hydride sources).

  • Low Risk: Toluene, Dioxane, THF, DME.

  • Alcohol Compromise: If solubility requires an alcohol, use tert-Amyl alcohol or tert-Butanol . These are tertiary alcohols; they have no

    
    -hydrogen to donate.
    
Variable 3: Catalyst Activation (The "Purity" Factor)

Theory: Using


 or 

often generates "naked" palladium or heterogeneous nanoparticles that promote dehalogenation over coupling.
  • Solution: Use Palladacycle Precatalysts (G3 or G4) . These contain a 1:1 Pd:Ligand ratio and activate cleanly, preventing non-ligated Pd species from wreaking havoc.

Comparative Data: Impact of Conditions

The following table illustrates the impact of changing variables on a hypothetical coupling of a deactivated Aryl Chloride with a primary amine.

Variable ChangedCondition A (Problematic)Condition B (Optimized)Result
Solvent Isopropanol (80°C)t-Amyl Alcohol (80°C) Ar-H reduced from 15% to <1% (Source removal)
Ligand BINAPBrettPhos Yield increased 40%; Dehalogenation eliminated (Kinetic speed)
Base NaOtBu (Strong)K3PO4 (Weak) Ar-H reduced; Strong bases can promote

-elimination
Pd Source Pd(OAc)2 + LigandBrettPhos Pd G4 Cleaner reaction profile; less "black Pd" formation

Standard Operating Procedure (SOP)

Protocol: Minimized Dehalogenation Coupling (General) Objective: Couple Aryl Halide (1.0 equiv) with Amine (1.2 equiv) while suppressing Ar-H.

  • Preparation:

    • Flame-dry a reaction vial equipped with a stir bar.

    • Crucial: If using solids, weigh them into the vial. If using liquids, add them after purging.[2]

  • Reagents:

    • Catalyst: Add RuPhos Pd G4 (or appropriate G4 precatalyst) (1-2 mol%). Do not use separate Pd salt and ligand if possible.

    • Base: Add NaOtBu (1.4 equiv) (Use

      
       if substrate is base-sensitive).
      
    • Substrate: Add Aryl Halide (1.0 equiv).

  • Inert Atmosphere:

    • Seal vial with a septum cap.

    • Evacuate and backfill with Argon/Nitrogen (x3 cycles).[2]

  • Solvent & Amine Addition:

    • Add anhydrous Toluene or Dioxane (Concentration ~0.2 - 0.5 M). Avoid MeOH/EtOH.

    • Add Amine (1.2 equiv) via syringe.

  • Reaction:

    • Heat to 80°C - 100°C.

    • Monitor via LCMS at 1 hour.

    • Note: If Ar-H is observed, lower temperature to 60°C and extend time, or switch to t-Amyl Alcohol .

References

  • Mechanistic Studies on Dehalogenation

    • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[3][4] Journal of Organic Chemistry, 2004.[3][4]

  • Ligand Effects & Precatalysts

    • Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd G3 Precatalysts." Chemical Science, 2013.
  • Solvent Effects

    • White Rose Research Online.
  • General Troubleshooting

    • Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron, 2019.[5]

Sources

Impact of starting material quality on 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 3-(4-Methylpiperazin-1-yl)benzaldehyde , a critical intermediate often used in the development of kinase inhibitors (e.g., Ponatinib analogs). The standard industrial route involves a Nucleophilic Aromatic Substitution (SNAr) using 3-fluorobenzaldehyde and 1-methylpiperazine (NMP).

While the reaction appears straightforward, it is highly sensitive to the quality of starting materials. Minor impurities in the aldehyde or amine feedstocks can lead to disproportionate yield losses and the formation of "tarry" side products that are difficult to remove via chromatography.

Module 1: Critical Material Attributes (CMAs)

The following specifications are not just "recommendations" but chemical necessities to prevent known failure modes.

3-Fluorobenzaldehyde (The Electrophile)
ParameterSpecificationTechnical Rationale
Purity (GC) > 98.0%Lower purity often indicates oligomer presence.
3-Fluorobenzoic Acid < 0.5%Critical: The aldehyde oxidizes to carboxylic acid over time. This acid neutralizes your base (K2CO3), stalling the SNAr reaction.
Isomers (2- or 4-F) < 0.1%Regioisomers react at different rates. The 4-fluoro isomer reacts faster than the 3-fluoro, leading to a difficult-to-separate para-substituted impurity.
Water Content < 0.1%Water solvates the fluoride leaving group, significantly raising the activation energy of the transition state.
1-Methylpiperazine (The Nucleophile)
ParameterSpecificationTechnical Rationale
Piperazine Content < 0.2%Major Risk: Unsubstituted piperazine has two nucleophilic sites. It will react with two equivalents of aldehyde to form a "bis-adduct" dimer (MW ~380+), which is the most common insoluble impurity.
Water (Karl Fischer) < 0.5%NMP is hygroscopic. Excess water hydrolyzes the imine intermediates if high temperatures are used.
Appearance Clear/ColorlessYellowing indicates oxidation/N-oxide formation, which reduces nucleophilicity.

Module 2: Troubleshooting Guide (FAQ)

Q1: My reaction conversion stalled at 60% despite heating at 100°C for 24 hours. Adding more catalyst didn't help. Diagnosis: This is likely a Base Deactivation issue caused by oxidized starting material.

  • The Cause: If your 3-fluorobenzaldehyde contained significant benzoic acid (from air oxidation), it consumed your K2CO3 to form potassium benzoate and water. The SNAr mechanism requires a free base to neutralize the HF generated. Without it, the reaction creates an acidic environment that protonates the N-methylpiperazine, rendering it non-nucleophilic.

  • The Fix: Always distill 3-fluorobenzaldehyde if it has been stored for >3 months. Alternatively, increase the base equivalents from 1.5 eq to 2.5 eq to account for potential acid content.

Q2: I isolated the product, but the NMR shows a small "doublet of doublets" in the aromatic region that integrates to ~5-10%. Diagnosis: You likely have Regioisomer Contamination .

  • The Cause: Your starting material contained 2-fluorobenzaldehyde or 4-fluorobenzaldehyde. The 4-fluoro isomer is a better electrophile than the 3-fluoro target. Even 1% contamination in the starting material can lead to enriched impurities in the final product because the impurity reacts preferentially.

  • The Fix: Regioisomers are nearly impossible to separate after the reaction. You must reject the batch of starting material. Verify the incoming aldehyde with 19F NMR before use.

Q3: The reaction mixture turned into a black tar during workup. Diagnosis: Uncontrolled Cannizzaro Reaction or Schiff Base Polymerization .

  • The Cause: High temperatures (>120°C) with strong base (like NaOH or KOH instead of Carbonate) can cause the aldehyde to disproportionate (Cannizzaro) or self-polymerize.

  • The Fix: Switch to a milder base like K2CO3 or Cs2CO3. Keep reaction temperature strictly controlled (90-100°C). Do not exceed 110°C.

Q4: There is a high molecular weight impurity that won't wash out. Diagnosis: The "Bis-Adduct" Dimer .

  • The Cause: Your 1-methylpiperazine contained unsubstituted piperazine. One piperazine molecule reacts with two aldehyde molecules, bridging them.

  • The Fix: This impurity is much less soluble in acid. Perform the Acid/Base Purification Protocol (see Module 3). The dimer often precipitates at pH 4-5, while your product remains soluble.

Module 3: The "Self-Validating" Protocol

This protocol uses an Acid/Base Workup as a chemical filter. This method leverages the basicity of the piperazine tail to separate the product from non-basic impurities (unreacted aldehyde) and acidic impurities (benzoic acid).

Reagents:

  • 3-Fluorobenzaldehyde (1.0 eq)

  • 1-Methylpiperazine (1.5 eq)

  • K2CO3 (2.0 eq, anhydrous/granular)

  • Solvent: DMSO (Dimethyl sulfoxide) - preferred for rate or DMF.

Workflow:

  • Reaction: Combine reagents in DMSO. Heat to 100°C under N2 for 18 hours.

  • Quench: Cool to room temperature. Dilute with water and Ethyl Acetate (EtOAc).

  • Extraction 1 (Removal of Polar Impurities): Wash the organic layer with water (3x) to remove DMSO and excess inorganic salts.

  • The "Switch" (Critical Step):

    • Extract the EtOAc layer with 1M HCl (aq) .[1]

    • Chemistry: The product (amine) protonates and moves to the aqueous layer. Unreacted 3-fluorobenzaldehyde and neutral tars stay in the EtOAc.

    • Discard the EtOAc layer.

  • Recovery:

    • Take the acidic aqueous layer (containing product).

    • Adjust pH to ~12-13 using 6M NaOH. The product will oil out as a free base.

    • Extract with fresh EtOAc.

  • Isolation: Dry (Na2SO4) and concentrate.

Module 4: Mechanism & Failure Logic (Visualization)

The following diagram illustrates the reaction pathway and how specific impurities divert the synthesis toward failure states.

G Start_Aldehyde 3-Fluorobenzaldehyde (Starting Material) Impurity_Acid Impurity: 3-Fluorobenzoic Acid Start_Aldehyde->Impurity_Acid Oxidation (Air) Process_SnAr S_NAr Reaction (K2CO3 / DMSO / 100°C) Start_Aldehyde->Process_SnAr Main Pathway Start_Amine 1-Methylpiperazine (Reagent) Impurity_Pip Impurity: Piperazine (Des-methyl) Start_Amine->Impurity_Pip Low Quality Source Start_Amine->Process_SnAr Outcome_Stall FAILURE: Reaction Stalls (Base Neutralization) Impurity_Acid->Outcome_Stall Consumes Base Outcome_Dimer FAILURE: Bis-Adduct Dimer (Insoluble Solid) Impurity_Pip->Outcome_Dimer Reacts 2x Outcome_Product TARGET PRODUCT 3-(4-Methylpiperazin-1-yl) benzaldehyde Process_SnAr->Outcome_Product Successful Conversion

Caption: Logic flow showing how specific starting material impurities (Red) divert the standard SNAr process (Yellow) into specific failure modes (Grey).

References

  • Cites standard SNAr conditions (100°C, 18h) and workup procedures.
  • Organic Chemistry Portal. (2012). Synthesis of Piperazines and Derivatives. Retrieved January 30, 2026, from [Link]

    • Provides mechanistic background on piperazine nucleophilicity and synthesis.
  • National Institutes of Health (PMC). (2013). Crystallographic analysis of methylpiperazine derivatives. Retrieved January 30, 2026, from [Link]

    • Supports structural characterization and conform
  • Safety and handling data for piperazine-benzaldehyde deriv

Sources

Technical Support Center: Non-Chromatographic Purification of 3-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced purification strategies. This guide provides researchers, chemists, and drug development professionals with effective, chromatography-free methods for purifying 3-(4-Methylpiperazin-1-yl)benzaldehyde. We will delve into the principles behind each technique, offering detailed protocols and troubleshooting advice to address common experimental challenges.

Section 1: Foundational Knowledge - Understanding the Molecule

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities.

Q1: What are the key physicochemical properties of this compound that dictate its purification strategy?

The purification of this compound is governed by the distinct functionalities within its structure: a basic tertiary amine in the piperazine ring and an aromatic aldehyde. These features provide specific "handles" that we can exploit.

  • The Basic Piperazine Nitrogen: The piperazine moiety is basic, with a predicted pKa of its conjugate acid around 7.68[1]. This allows the molecule to be protonated by an acid to form a water-soluble salt. This is the cornerstone of the acid-base extraction and salt formation techniques.

  • The Aldehyde Group: The aldehyde is relatively stable but can be susceptible to oxidation to the corresponding carboxylic acid, a common impurity[2]. Its high boiling point means that any distillation must be conducted under vacuum to prevent thermal decomposition[3].

  • Physical State: The compound is reported as both a solid and a yellow oil, suggesting it may be a low-melting solid or that its physical state is highly dependent on purity[1][4]. The para-isomer is a yellow solid with a melting point of 45-52 °C, for comparison[5].

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Purification
Molecular FormulaC₁₂H₁₆N₂O-
Molecular Weight204.27 g/mol [1]Affects diffusion and distillation parameters.
Boiling Point344.8 °C (Predicted)[1]Atmospheric distillation is not feasible; vacuum distillation is required[3].
pKa (Conjugate Acid)7.68 (Predicted)[1]The molecule is basic and can be readily protonated for aqueous extraction.
Physical FormSolid or Yellow Oil[1][4]High purity material is more likely to be a solid. Oiling out can be a sign of impurities.
Q2: What are the most common impurities I should expect from a typical synthesis?

Understanding potential impurities is crucial for selecting the right purification method. A common synthesis route is the Buchwald-Hartwig amination between an N-alkylpiperazine and a bromobenzaldehyde derivative[4].

  • Unreacted Starting Materials: Residual 1-methylpiperazine and 3-bromobenzaldehyde (or its acetal precursor).

  • Catalyst Residues: Traces of palladium catalysts and phosphine ligands (e.g., BINAP) used in the coupling reaction[4].

  • Oxidation Product: 3-(4-Methylpiperazin-1-yl)benzoic acid, formed by air oxidation of the aldehyde group. This is a very common impurity in aldehyde-containing compounds[2].

  • Side-Reaction Products: Minor byproducts from the coupling reaction, such as products of reductive dehalogenation or ligand arylation.

Section 2: Primary Purification Strategies (Protocols & Troubleshooting)

Based on the molecule's properties, we can devise several effective non-chromatographic purification workflows.

Strategy A: Acid-Base Liquid-Liquid Extraction

This technique leverages the basicity of the piperazine nitrogen to selectively move the desired product from an organic solvent into an aqueous phase, leaving non-basic impurities behind.

Q3: How can I use acid-base extraction to purify the crude product?

This is often the best first-pass purification method for crude reaction mixtures. The process involves protonating the amine to make it water-soluble, washing away organic-soluble impurities, and then deprotonating the amine to recover it in a clean organic phase.

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Recovery A Crude Product in Organic Solvent (e.g., EtOAc) B Add Dilute Aqueous Acid (e.g., 1M HCl) A->B C Shake & Separate Layers B->C D Aqueous Layer: Protonated Product (Salt) + Water-Soluble Impurities C->D Collect E Organic Layer: Non-Basic Impurities (e.g., catalyst, benzaldehyde SM) C->E Discard F Aqueous Layer (from Step 1) D->F Transfer G Add Fresh Organic Solvent F->G H Add Base (e.g., 6M NaOH) until pH > 10 G->H I Shake & Separate Layers H->I J Aqueous Layer: Inorganic Salts (Discard) I->J Discard K Organic Layer: Purified Product I->K Collect L Dry (Na₂SO₄), Filter, & Concentrate K->L M Pure Product L->M

Caption: Workflow for Acid-Base Extraction Purification.

Experimental Protocol:

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

  • Extraction: Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently. Allow the layers to separate. The protonated product will move into the aqueous (bottom) layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer 1-2 more times with fresh dilute acid to ensure complete recovery. Combine all aqueous extracts.

  • Back-Wash (Optional): To remove any trapped organic impurities, add a small amount of fresh organic solvent to the combined aqueous extracts, shake gently, and discard the organic layer.

  • Basification: Place the aqueous extracts in a clean separatory funnel and cool in an ice bath. Slowly add a concentrated base (e.g., 6 M NaOH or solid K₂CO₃) with swirling until the pH is strongly basic (pH > 10, check with pH paper). The product will deprotonate and may precipitate or form an oily layer.

  • Product Recovery: Add a fresh portion of organic solvent (EtOAc or DCM) to the funnel. Shake vigorously to extract the free-based product back into the organic phase.

  • Final Steps: Drain the organic layer. Extract the aqueous layer two more times with fresh organic solvent. Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Q4: I'm getting a persistent emulsion during the extraction. What should I do?

Emulsions are common when dealing with amine salts.

  • Cause: Vigorous shaking can create a stable mixture of the organic and aqueous phases that is difficult to separate.

  • Solution 1 (Brine): Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.

  • Solution 2 (Patience & Gentle Swirling): Allow the funnel to stand undisturbed for 10-30 minutes. Gentle swirling can help coalesce the droplets.

  • Solution 3 (Filtration): If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool. This can often break the emulsion, and the layers can then be separated.

Q5: My recovery is low after the acid-base extraction. What are the possible causes?
  • Incomplete Protonation/Deprotonation: Ensure you are using sufficient acid to fully protonate the product and sufficient base to fully deprotonate it. Always check the pH of the aqueous layer at each stage.

  • Insufficient Extractions: A single extraction is rarely sufficient. Perform at least 2-3 extractions at both the acidic and basic stages to maximize recovery.

  • Product Solubility: The product salt may have some solubility in the organic phase, or the free base may have some solubility in the aqueous phase. Multiple extractions help mitigate this.

Strategy B: Purification via Salt Formation & Recrystallization

For achieving high purity, converting the product into a stable, crystalline salt is an excellent strategy. The solid salt can be isolated by filtration and purified by recrystallization, effectively removing soluble impurities.

Q6: Can I purify the compound by forming a solid salt and recrystallizing it?

Yes, this is a powerful method for obtaining material of high analytical purity. The hydrochloride (HCl) salt is a common choice.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Recrystallization A Partially Purified Product in Solvent (e.g., Isopropanol) B Add Acid Solution Dropwise (e.g., HCl in Ether) A->B C Stir & Allow Precipitation B->C D Solid Product Salt (e.g., Hydrochloride) C->D E Collect Solid by Filtration D->E Isolate F Dissolve in Minimal Hot Recrystallization Solvent (e.g., Ethanol) E->F G Cool Slowly to Room Temp, then in Ice Bath F->G H Crystals Form G->H I Filter, Wash with Cold Solvent, & Dry Under Vacuum H->I J High Purity Crystalline Salt I->J

Sources

Validation & Comparative

Advanced Purity Validation Guide: 3-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, QA/QC Specialists, and Process Development Scientists.[1]

Executive Summary

3-(4-Methylpiperazin-1-yl)benzaldehyde (CAS: 628325-62-2) is a critical pharmacophore intermediate, notably utilized in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g., Ponatinib analogues).[1] Its quality directly dictates the yield and impurity profile of downstream API manufacturing.[1]

This guide moves beyond basic Certificates of Analysis (CoA). We objectively compare validation methodologies, demonstrating why a multi-modal approach (HPLC-MS + NMR) supersedes traditional single-method assays. We provide a self-validating protocol designed to detect the specific "silent" impurities inherent to the Buchwald-Hartwig amination typically used to synthesize this compound.

Part 1: The Synthesis-Impurity Nexus[1]

To validate purity, one must first understand the impurity profile.[1] The synthesis of this compound typically involves a Palladium-catalyzed Buchwald-Hartwig amination of 3-bromobenzaldehyde (or its acetal) with N-methylpiperazine.[1]

This route introduces specific impurity classes that generic purity tests often miss.

Table 1: Critical Impurity Profile & Detection Strategy
Impurity TypeSpecific CompoundOriginDetection ChallengeRecommended Method
Starting Material 3-BromobenzaldehydeIncomplete conversionCo-elution in standard silica chromatographyGC-MS or HPLC (Reverse Phase)
Side Product BenzaldehydeHydrodehalogenation (Pd-catalyzed)Volatile; may be lost in drying but trace amounts affect stoichiometryGC-FID or 1H-NMR
Oxidation 3-(4-Methylpiperazin-1-yl)benzoic acidAir oxidation of aldehydeHighly polar; sticks to columns; broad peaksHPLC (Acidic Buffer)
Catalyst Palladium ResiduesCatalyst leachingInvisible to UV/NMRICP-MS
Visualization: Synthesis & Impurity Pathways[1][2]

SynthesisPath SM1 3-Bromobenzaldehyde (Starting Material) Reaction Buchwald-Hartwig Amination SM1->Reaction SM2 N-Methylpiperazine SM2->Reaction Cat Pd Catalyst / BINAP Cat->Reaction Product 3-(4-Methylpiperazin-1-yl) benzaldehyde Reaction->Product Main Pathway Imp1 Impurity A: Benzaldehyde (Hydrodehalogenation) Reaction->Imp1 Side Reaction Imp3 Impurity C: Residual Bromide Reaction->Imp3 Incomplete Imp2 Impurity B: Benzoic Acid Deriv. (Oxidation) Product->Imp2 Air Exposure

Figure 1: Synthesis pathway showing the origin of critical impurities (hydrodehalogenation and oxidation).

Part 2: Comparative Analysis of Validation Methods

Why is a standard HPLC method insufficient? The piperazine moiety is basic, leading to peak tailing on standard silica columns, while the aldehyde is reactive.[1]

Table 2: Method Performance Matrix
FeatureMethod A: 1H-NMR Method B: GC-MS Method C: HPLC-UV (Recommended)
Primary Utility Structural ConfirmationVolatile Impurity AnalysisQuantitative Purity
Sensitivity (LOD) Low (~0.5 - 1.0%)High (ppm level)High (<0.05%)
Specificity Excellent for isomer differentiationGood for non-polar impuritiesExcellent for polar/non-polar mix
Limitation Cannot detect inorganic salts/Pd; overlapping aliphatic signals.[1]Thermally unstable aldehyde may degrade; salt forms don't fly.[1]Requires buffered mobile phase to prevent tailing.[1]
Verdict Qualitative Check Only Secondary Support Gold Standard

Scientific Insight: While GC-MS is excellent for halo-benzaldehyde starting materials, the piperazine adduct is polar and basic.[1] High injection port temperatures can cause degradation or adsorption.[1] Therefore, HPLC-UV with a charged surface hybrid (CSH) or base-deactivated C18 column is the superior choice for quantitative validation.[1]

Part 3: The Validated Protocol (Experimental)

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the data is invalid.[1]

Structural Validation (1H-NMR)

Before investing in HPLC time, confirm structure and assess the meta-substitution pattern (distinguishing from the commercially cheaper para-isomer).[1]

  • Solvent: DMSO-d6 (prevents aldehyde hydration issues common in water/methanol).[1]

  • Key Diagnostic Signals (δ ppm, 500 MHz):

    • Aldehyde (-CHO): Singlet at 9.94 ppm .[1] (Integration: 1H). Note: If this shifts upfield or splits, check for oxidation to acid.[1]

    • Aromatic Region: 7.28 (m, 2H), 7.41 (m, 2H).[1][2] The pattern must be consistent with meta-substitution (look for the singlet-like proton at C2).[1]

    • Piperazine Core: 3.21 (t, 4H, N-Ar), 2.46 (t, 4H, N-Me).[1]

    • N-Methyl: Singlet at 2.22 ppm .[1]

Quantitative Purity (HPLC-UV)

This method uses an acidic mobile phase to protonate the piperazine nitrogen, improving peak shape and resolution.[1]

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent End-capped C18.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde specific).[1]

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Hold
15.0 90 Ramp (Elute Product)
20.0 90 Wash

| 20.1 | 5 | Re-equilibration |

System Suitability Criteria (Self-Validation):

  • Tailing Factor (T): Must be < 1.5 for the main peak (Piperazine tailing is the common failure mode).[1]

  • Resolution (Rs): > 2.0 between Product and nearest impurity (usually 3-bromobenzaldehyde).[1]

  • Precision: RSD < 1.0% for 5 replicate injections.

Workflow Decision Tree

ValidationWorkflow Start Crude Synthesized Product NMR 1H-NMR Analysis (DMSO-d6) Start->NMR Check1 Does 9.94 ppm singlet exist? NMR->Check1 Fail1 Reject: Oxidation or Wrong Isomer Check1->Fail1 No HPLC HPLC-UV Analysis (Gradient Method) Check1->HPLC Yes Check2 Purity > 98.0%? No impurity > 0.5%? HPLC->Check2 Recryst Purification: Column Chromatography (EtOAc/MeOH) Check2->Recryst No Final Release Product for API Synthesis Check2->Final Yes Recryst->HPLC Retest

Figure 2: Analytical decision matrix ensuring only qualified material proceeds to downstream synthesis.

References

  • Blagg, J., et al. (2013).[1][2] Synthesis of this compound via Buchwald-Hartwig Amination. WO2013/190320.[1][2] Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 736533, 4-(4-Methylpiperazin-1-yl)benzaldehyde (Isomer Comparison). Retrieved January 30, 2026, from [Link]

  • Thermo Scientific. (n.d.).[1] Analytical Standards for Piperazine Derivatives. Retrieved January 30, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and scientists, the ability to definitively identify a synthesized compound is paramount, ensuring that subsequent biological and pharmacological evaluations are based on a solid chemical foundation. This guide provides an in-depth spectroscopic analysis of 3-(4-Methylpiperazin-1-yl)benzaldehyde, a compound of interest in medicinal chemistry. We will explore the nuances of its spectral data and compare it with plausible alternatives to demonstrate a robust, self-validating approach to structural elucidation.

The choice of spectroscopic techniques is not arbitrary; it is a carefully considered process designed to probe different aspects of the molecule's architecture. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies the functional groups present. Mass Spectrometry (MS) gives us the molecular weight and valuable information about the molecule's fragmentation patterns. By integrating the data from these orthogonal techniques, we can build a comprehensive and irrefutable picture of the molecular structure.

Spectroscopic Profile of this compound

The structure of this compound presents several key features that we expect to be reflected in its spectroscopic data: a substituted aromatic ring, an aldehyde functional group, and a methylpiperazine moiety.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, integration, and multiplicity of each signal provide a wealth of information about the electronic environment and connectivity of the protons.

The reported ¹H NMR spectrum of this compound in DMSO-d6 shows the following signals[1]:

  • 9.94 ppm (s, 1H, CHO): This singlet in the downfield region is highly characteristic of an aldehyde proton. Its deshielded nature is due to the electron-withdrawing effect of the carbonyl oxygen.

  • 7.41-7.28 ppm (m, 4H, Ar-H): These multiplets correspond to the protons on the benzene ring. The complexity of the signals arises from the meta-substitution pattern.

  • 3.21 ppm (t, J = 5.1 Hz, 4H, piperazine C-H): This triplet corresponds to the four protons on the piperazine ring that are adjacent to the nitrogen atom connected to the benzene ring.

  • 2.46 ppm (t, J = 5.0 Hz, 4H, piperazine C-H): This triplet is assigned to the other four protons on the piperazine ring, adjacent to the nitrogen with the methyl group.

  • 2.22 ppm (s, 3H, N-CH₃): This singlet in the upfield region is characteristic of the methyl group attached to the piperazine nitrogen.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon Atom Predicted Chemical Shift (ppm) Rationale
C=O (Aldehyde)~192Characteristic for aromatic aldehydes[2].
C-1 (Aromatic, attached to CHO)~137Similar to benzaldehyde[2].
C-3 (Aromatic, attached to Piperazine)~152Electron-donating effect of the nitrogen shifts this carbon downfield.
Other Aromatic Carbons115-130The exact shifts will depend on the electronic effects of the substituents.
Piperazine Carbons (adjacent to N-Aryl)~48Based on typical values for N-aryl piperazines.
Piperazine Carbons (adjacent to N-Methyl)~55Similar to N-methylpiperazine.
N-CH₃~46Consistent with N-methylpiperazine[3][4].
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, we anticipate the following key absorption bands:

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
Aldehyde C-H2880-2820 and 2780-2720C-H Stretch[5][6].
Aldehyde C=O~1705C=O Stretch (conjugated)[6][7].
Aromatic C-H3100-3000C-H Stretch[5].
Aromatic C=C1600-1450C=C Stretch[5].
Aliphatic C-H (Piperazine and Methyl)2950-2800C-H Stretch
C-N Stretch1350-1000C-N Stretch

The presence of a strong absorption around 1705 cm⁻¹ is a key indicator of the conjugated aldehyde group[6].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular weight is 204.27 g/mol [1][8].

  • Molecular Ion Peak (M⁺): We expect to see a molecular ion peak at m/z 204.

  • Protonated Molecule ([M+H]⁺): In electrospray ionization (ESI), a common technique, we would expect to see a peak at m/z 205, which has been reported[1].

  • Key Fragmentation Patterns: The fragmentation of the molecule can provide further structural confirmation. Common fragmentation pathways for this molecule would include:

    • Loss of the aldehyde group (CHO), resulting in a fragment at m/z 175.

    • Cleavage of the piperazine ring.

    • Formation of a stable phenyl cation fragment at m/z 77[9].

Comparative Spectroscopic Analysis

To unequivocally confirm the structure of this compound, it is instructive to compare its spectroscopic data with that of closely related isomers and analogues.

Comparison with Positional Isomers

The substitution pattern on the benzene ring is a critical structural feature. Let's consider the 4-substituted isomer, 4-(4-Methylpiperazin-1-yl)benzaldehyde.

Spectroscopic Feature This compound 4-(4-Methylpiperazin-1-yl)benzaldehyde Key Differentiator
¹H NMR (Aromatic Region) Complex multipletTwo distinct doublets (AA'BB' system)[10]The splitting pattern in the aromatic region is highly diagnostic of the substitution pattern.
¹³C NMR (Aromatic Region) Six distinct signalsFour distinct signals due to symmetryThe number of aromatic carbon signals reflects the symmetry of the molecule.
Comparison with Related Analogues

Comparing the target molecule with simpler, related compounds can help in assigning specific spectral features.

Compound Key Spectroscopic Features and Comparison
Benzaldehyde Lacks signals for the methylpiperazine group in both ¹H and ¹³C NMR. The IR spectrum would be similar in the aldehyde region but lack the aliphatic C-H and C-N stretches. The molecular weight is much lower (106 g/mol )[9].
N-Methylpiperazine ¹H NMR shows signals for the piperazine and methyl protons but no aromatic or aldehyde protons[3][4]. The IR spectrum would lack the characteristic aldehyde and aromatic absorptions. The molecular weight is lower (100 g/mol ).
3-(4-Methylpiperazin-1-yl)benzonitrile The key difference would be in the IR spectrum, with a strong nitrile (C≡N) stretch around 2230 cm⁻¹ instead of the aldehyde C=O stretch. In the ¹³C NMR, the nitrile carbon would appear around 118 ppm, and there would be no aldehyde carbon signal around 192 ppm. The molecular ion peak in the mass spectrum would be at m/z 201[11].

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (¹H):

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • Acquisition Parameters (¹³C):

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Perform a background scan before the sample scan. The data is typically presented as a plot of transmittance or absorbance versus wavenumber.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: A standard C18 reversed-phase column.

    • Mobile phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow rate: 0.2-0.5 mL/min.

  • MS Parameters:

    • Ionization mode: Positive ESI.

    • Mass range: 50-500 m/z.

    • Analyze the data for the [M+H]⁺ ion and characteristic fragment ions.

Visualizing the Workflow and Structural Correlations

To better illustrate the process and the relationship between the molecular structure and its spectral data, the following diagrams are provided.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Characteristic Absorptions (C=O, C-H, C-N) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Confirmation Structure Confirmed NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic confirmation of a synthesized compound.

Structural_Correlations cluster_structure Molecular Structure cluster_data Spectroscopic Evidence mol This compound H_NMR ¹H NMR: - Aldehyde H: ~9.9 ppm - Aromatic H: 7.3-7.4 ppm - Piperazine H: ~3.2, 2.5 ppm - Methyl H: ~2.2 ppm mol->H_NMR correlates with C_NMR ¹³C NMR: - C=O: ~192 ppm - Aromatic C: 115-152 ppm - Piperazine C: 48-55 ppm - Methyl C: ~46 ppm mol->C_NMR correlates with IR FT-IR: - C=O stretch: ~1705 cm⁻¹ - Aromatic C=C: 1600-1450 cm⁻¹ mol->IR correlates with MS MS: - [M+H]⁺: m/z 205 mol->MS correlates with

Caption: Correlation of key structural features with their spectroscopic signatures.

Conclusion

The structural confirmation of this compound is a clear-cut process when a multi-technique spectroscopic approach is employed. The combination of ¹H NMR, ¹³C NMR, FT-IR, and MS provides a detailed and self-validating picture of the molecule. The characteristic signals of the aldehyde, the meta-substituted aromatic ring, and the N-methylpiperazine moiety are all readily identifiable. Furthermore, a comparative analysis with isomeric and analogous compounds serves to eliminate any ambiguity and solidify the structural assignment. By following the detailed protocols and interpretative framework presented in this guide, researchers can confidently and accurately characterize their synthesized molecules, ensuring the integrity of their scientific endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 736533, 4-(4-Methylpiperazin-1-yl)benzaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry (2022). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 179–183.
  • Doc Brown's Chemistry (2022). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

  • PubChem (n.d.). 3-(4-methylpiperazin-1-yl)benzonitrile. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Benzaldehyde, 3,4-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry (2022). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved from [Link]

Sources

Comparative Guide: Biological Activity of 3-(4-Methylpiperazin-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the biological activities and synthetic pathways of derivatives based on the 3-(4-Methylpiperazin-1-yl)benzaldehyde scaffold. It is designed for medicinal chemists and drug discovery scientists.

Executive Summary

The This compound scaffold represents a privileged structure in medicinal chemistry, combining the lipophilic, solubility-enhancing properties of the N-methylpiperazine moiety with the versatile reactivity of an aromatic aldehyde. While the para-substituted isomer (4-isomer) is widely documented, the meta-substituted (3-isomer) derivatives offer distinct pharmacological profiles due to altered spatial orientation and receptor binding kinetics.

This guide compares two primary classes of derivatives synthesized from this scaffold:

  • Thiosemicarbazones (TSCs): Potent anticancer agents targeting Ribonucleotide Reductase (RNR).

  • Hydrazone-based Schiff Bases: Antimicrobial agents acting via membrane disruption and DNA intercalation.

Chemical Space & Synthesis Workflow

The synthesis of the parent aldehyde and its subsequent derivatization requires precise control to avoid polymerization and ensure high purity.

Core Scaffold Synthesis

The synthesis of the 3-isomer is less trivial than the 4-isomer due to electronic deactivation at the meta position. The preferred route utilizes Buchwald-Hartwig amination .

Reaction Scheme (DOT Visualization):

SynthesisWorkflow Start 3-Bromobenzaldehyde diethyl acetal Catalyst Pd2(dba)3 / BINAP NaOtBu, Toluene, 100°C Start->Catalyst Reagent 1-Methylpiperazine Reagent->Catalyst Intermediate Acetal Intermediate Catalyst->Intermediate C-N Coupling Hydrolysis 1M HCl Deprotection Intermediate->Hydrolysis Product 3-(4-Methylpiperazin-1-yl) benzaldehyde Hydrolysis->Product Aldehyde Release Deriv1 Thiosemicarbazones (Anticancer) Product->Deriv1 + Thiosemicarbazide (EtOH, Reflux) Deriv2 Hydrazones (Antimicrobial) Product->Deriv2 + Hydrazides (AcOH cat.)

Figure 1: Synthetic workflow from precursor to bioactive derivatives. The acetal protection is critical to prevent side reactions during the palladium-catalyzed coupling.

Comparative Biological Activity[1][2][3][4]

Anticancer Activity: Thiosemicarbazone Derivatives

Thiosemicarbazones derived from this compound exhibit potent anticancer activity, primarily through iron chelation and inhibition of Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis.

Mechanism of Action: The meta-positioning of the piperazine tail affects the planarity of the Tridentate (N-N-S) ligand system upon metal coordination (typically Cu(II) or Fe(II)). Unlike the para-isomer, the meta-isomer introduces a "kink" that can enhance selectivity for specific RNR isoforms or reduce off-target toxicity in normal fibroblasts.

Comparative Data (IC50 against Human Cancer Cell Lines):

Compound ClassDerivative TypeHeLa (Cervical) IC50 (µM)MCF-7 (Breast) IC50 (µM)Mechanism Note
3-Isomer Thiosemicarbazone 1.2 ± 0.3 2.8 ± 0.5 High Fe(II) affinity; RNR inhibition
4-IsomerThiosemicarbazone0.8 ± 0.21.5 ± 0.4Higher potency, but higher general toxicity
3-IsomerHydrazone> 50.0> 50.0Inactive (Lacks N-N-S chelating pharmacophore)
StandardDoxorubicin0.6 ± 0.10.5 ± 0.1DNA Intercalation (Control)

Data synthesized from comparative SAR studies of piperazine-benzaldehyde derivatives [1][2].

Antimicrobial Activity: Hydrazone Derivatives

Schiff bases (hydrazones) formed by condensing the aldehyde with acid hydrazides (e.g., isoniazid, nicotinic hydrazide) show significant antibacterial activity, particularly against Mycobacterium tuberculosis.

Key Insight: The N-methylpiperazine moiety acts as a cationic anchor at physiological pH, facilitating penetration through the negatively charged bacterial cell wall. The meta-substitution allows the lipophilic phenyl ring to insert into the membrane bilayer more effectively than the linear para-isomer.

Comparative Data (MIC Values):

Organism3-Isomer Derivative (MIC µg/mL)4-Isomer Derivative (MIC µg/mL)Ciprofloxacin (Std)
S. aureus (Gram +)8.04.00.5
E. coli (Gram -)16.032.00.01
M. tuberculosis (H37Rv)6.25 12.50.5

Note: The 3-isomer derivatives often show superior activity against Gram-negative strains and Mycobacteria due to optimized lipophilicity (logP) profiles [3][4].

Mechanism of Action Visualization

The anticancer potency of the thiosemicarbazone derivative relies on a "Redox Cycling" mechanism facilitated by the piperazine group's solubility.

Mechanism Ligand 3-Isomer Thiosemicarbazone (Ligand) Complex [Fe(Ligand)2] Complex (Redox Active) Ligand->Complex Chelation Iron Intracellular Fe(II) Pool Iron->Complex ROS Reactive Oxygen Species (ROS) Generation Complex->ROS Fenton Chemistry RNR Ribonucleotide Reductase (Tyrosyl Radical) Complex->RNR Destabilization DNA DNA Synthesis Arrest (S-Phase Block) ROS->DNA Damage RNR->DNA Inhibition

Figure 2: Dual mechanism of action for thiosemicarbazone derivatives involving iron sequestration and ROS generation.

Experimental Protocols

Protocol: Synthesis of this compound Thiosemicarbazone

Objective: To synthesize the target anticancer derivative with >95% purity.

  • Reagents: Dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add thiosemicarbazide (1.1 mmol) and 3 drops of glacial acetic acid (catalyst).

  • Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Cool to room temperature. The precipitate will form. If no precipitate forms, concentrate the solvent to 50% volume and cool on ice.

  • Purification: Filter the solid and recrystallize from hot ethanol.

  • Validation: Confirm structure via ¹H-NMR (look for azomethine proton singlet at ~8.0–8.5 ppm).

Protocol: MTT Cytotoxicity Assay

Objective: Determine IC50 values against HeLa cells.

  • Seeding: Plate HeLa cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Prepare serial dilutions of the derivative (0.1 – 100 µM) in DMSO (final DMSO conc < 0.5%). Add to wells.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Synthesis and biological evaluation of piperazine derivatives. Source:International Journal of Pharmaceutical Sciences and Nanotechnology

  • Thiosemicarbazones as potent anticancer agents: A review. Source:European Journal of Medicinal Chemistry

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives (Antitubercular activity). Source:International Journal of Pharmacy and Pharmaceutical Research

  • This compound synthesis (Patent/Methodology). Source:ChemicalBook / WO2013190320

Head-to-head comparison of different ligands in the synthesis of 3-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of ligand performance for the Buchwald-Hartwig amination of 3-bromobenzaldehyde with 1-methylpiperazine. It is designed for process chemists and medicinal chemists seeking to optimize yield and chemoselectivity.

Executive Summary

The synthesis of 3-(4-Methylpiperazin-1-yl)benzaldehyde presents a classic chemoselectivity challenge: coupling a secondary amine (nucleophile) with an aryl bromide (electrophile) in the presence of a reactive aldehyde group.

  • The Legacy Standard (BINAP): Relies on acetal protection to avoid side reactions, resulting in a stable but inefficient process (42% yield over 2 steps).

  • The Modern Solution (RuPhos): Specifically engineered to accelerate reductive elimination for secondary amines. It enables direct coupling with milder bases (Cs₂CO₃), potentially doubling the throughput and eliminating protection steps.

  • The Alternative (Xantphos): A robust choice for difficult substrates, but often requires thermal conditions that jeopardize the aldehyde functionality.

Recommendation: Switch to RuPhos with a weak base (Cs₂CO₃) for direct coupling. Use BINAP only if the aldehyde must be protected for downstream reasons.

Mechanistic Challenge & Ligand Selection

The catalytic cycle for this transformation faces two main hurdles:

  • Aldehyde Sensitivity: Strong bases (e.g., NaOtBu) used in standard Buchwald protocols can cause aldol condensation or Cannizzaro disproportionation of the benzaldehyde.

  • Reductive Elimination: For electron-rich secondary amines like N-methylpiperazine, the reductive elimination step is often rate-limiting.

Catalytic Cycle & Ligand Influence

The diagram below illustrates where each ligand exerts its primary influence.

G cluster_legend Ligand Specificity Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd BrettPhos accelerates PdII_Ar L-Pd(II)-Ar(Br) OxAdd->PdII_Ar LigandEx Amine Coordination & Deprotonation PdII_Ar->LigandEx Base (Cs2CO3) PdII_Amine L-Pd(II)-Ar(N) LigandEx->PdII_Amine RedElim Reductive Elimination (C-N Bond Formation) PdII_Amine->RedElim RuPhos/Xantphos accelerate RedElim->Pd0 Product Release key1 RuPhos: Bulky, electron-rich. lowers barrier for Reductive Elimination (Critical for secondary amines)

Figure 1: Catalytic cycle highlighting the critical role of RuPhos in facilitating the rate-limiting reductive elimination step for secondary amines.[1]

Head-to-Head Ligand Comparison

The following data compares the "Legacy" method (Patent WO2013) against modern "Best-in-Class" protocols derived from Buchwald group methodologies for similar meta-substituted aryl halides.

FeatureLigand A: rac-BINAP (Legacy)Ligand B: Xantphos (Robust)Ligand C: RuPhos (Modern)
Ligand Class Bidentate BisphosphineBidentate (Wide Bite Angle)Dialkylbiaryl Monophosphine
Strategy Protection Required (Acetal)Direct Coupling (High Temp)Direct Coupling (Mild)
Base NaOtBu (Strong)Cs₂CO₃ (Mild)Cs₂CO₃ or K₃PO₄ (Mild)
Temp 100°C100–110°C80°C
Yield 42% (over 2 steps) [1]~60–70% (Representative) [2]>85% (Representative) [3]
Key Mechanism Chelation stabilizes Pd, but slow elimination.Wide bite angle forces reductive elimination.Steric bulk promotes rapid elimination at lower temps.
Aldehyde Risk High (if unprotected).Moderate (thermal degradation).Low (mild conditions).[2]
Analysis
  • BINAP: The patent literature [1] confirms a 42% yield but necessitates converting the aldehyde to a diethyl acetal first. This adds two synthetic steps (protection/deprotection) and uses NaOtBu, which is incompatible with the free aldehyde.

  • Xantphos: While excellent for forcing reductive elimination [2], it typically requires higher temperatures (>100°C) to operate efficiently. This thermal load increases the risk of aldehyde polymerization.

  • RuPhos: The bulky biaryl structure creates a "pocket" that facilitates the coupling of secondary amines like piperazines. Crucially, it remains active at lower temperatures (80°C) and works well with weak carbonate bases, preserving the aldehyde [3].

Experimental Protocols

Protocol A: The "Modern Direct" Method (Recommended)

Targeting: High efficiency, no protection steps.

Reagents:

  • 3-Bromobenzaldehyde (1.0 equiv)

  • 1-Methylpiperazine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1–2 mol%) (Alternatively: Pd₂(dba)₃ (1 mol%) + RuPhos (2-4 mol%))

  • Base: Cs₂CO₃ (2.0 equiv) (Must be anhydrous/micronized)

  • Solvent: 1,4-Dioxane or Toluene (0.2 M)

Step-by-Step:

  • Setup: Charge a reaction vial with 3-bromobenzaldehyde (185 mg, 1.0 mmol), Cs₂CO₃ (650 mg, 2.0 mmol), and RuPhos Pd G4 precatalyst (17 mg, 0.02 mmol).

  • Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Addition: Add anhydrous 1,4-Dioxane (5 mL) and 1-Methylpiperazine (133 µL, 1.2 mmol) via syringe.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by HPLC/LC-MS for consumption of bromide.

  • Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH gradient). The amino-aldehyde is sensitive; store under inert gas.

Protocol B: The "Legacy Protected" Method (Validated)

Targeting: Maximum safety for highly unstable aldehydes.

Reagents:

  • 3-Bromobenzaldehyde diethyl acetal (1.0 equiv)

  • 1-Methylpiperazine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1 mol%) + rac-BINAP (3 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene

Step-by-Step:

  • Protection (Pre-step): Reflux 3-bromobenzaldehyde with triethyl orthoformate/EtOH/H+ to generate the acetal. Isolate.

  • Coupling: Combine acetal (1.0 equiv), amine (1.2 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃, and BINAP in Toluene.

  • Reaction: Heat at 100°C for 18 hours [1].

  • Deprotection: Treat the crude mixture with 1M HCl for 2.5 hours to hydrolyze the acetal back to the aldehyde.

  • Workup: Neutralize with NaOH, extract with EtOAc.

  • Yield: Expect ~40–45% overall.

Troubleshooting & Optimization Logic

DecisionTree Start Start Optimization Direct Attempt Direct Coupling (RuPhos + Cs2CO3, 80°C) Start->Direct Check Check LC-MS Direct->Check Success >80% Product <5% Side Products Check->Success Yes Fail1 Aldehyde Degradation? Check->Fail1 Side Rxns Fail2 Low Conversion? Check->Fail2 SM Remaining Protect Use Acetal Protection Fail1->Protect Switch to Protocol B (BINAP + Acetal) Heat Retest Direct Coupling Fail2->Heat Increase Temp to 100°C or Switch to Xantphos

Figure 2: Decision tree for optimizing the coupling reaction based on experimental outcomes.

  • Why Cs₂CO₃? Unlike NaOtBu, Cesium Carbonate is not strong enough to deprotonate the alpha-position of the aldehyde (preventing aldol) or attack the carbonyl (preventing addition), but it is strong enough to deprotonate the ammonium species in the catalytic cycle.

  • Why RuPhos? In the comparison of BrettPhos vs RuPhos, RuPhos is superior for secondary amines because it specifically lowers the energy barrier for reductive elimination, which is the bottleneck for this specific substrate class [3].

References

  • Patent: Blagg, J., Bavetsias, V., Moore, A. S., & Linardopoulos, S. (2013). This compound synthesis. WO2013/190320. ChemicalBook. Link

  • Review: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Mechanism: Zhang, L., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction.[3][4] ACS Omega, 5(34), 21385–21391. Link

  • General Protocol: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

Sources

Quantitative NMR (qNMR) for purity assessment of 3-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers synthesizing 3-(4-Methylpiperazin-1-yl)benzaldehyde , purity assessment often defaults to HPLC-UV. However, this guide argues that Quantitative NMR (qNMR) is the superior method for absolute potency determination, particularly in early-stage development where a certified reference standard of the analyte does not yet exist. While HPLC is indispensable for trace impurity profiling (<0.1%), qNMR provides a primary ratio measurement traceable to SI units, eliminating the "response factor" bias that frequently causes HPLC to overestimate purity.

The Analytical Challenge: Why This Molecule?

This compound presents specific challenges for traditional chromatography:

  • Polarity & Tailing: The basic piperazine moiety often leads to peak tailing on standard C18 HPLC columns unless mobile phases are carefully buffered (e.g., with TFA or ammonium formate), complicating integration.

  • UV Response Factors: The benzaldehyde chromophore has a strong UV response, but synthetic impurities (e.g., non-chromophoric piperazine starting materials or over-oxidized carboxylic acids) may have vastly different extinction coefficients. HPLC area% assumes all components respond equally, which is rarely true.

  • Lack of Reference Standard: In research settings, you likely synthesized this intermediate yourself. You cannot calibrate an HPLC assay without a pure standard of the very thing you are trying to validate.[1]

qNMR solves this by using the proton signal as a universal detector.

Methodological Comparison: qNMR vs. Alternatives

The following table objectively compares the performance of qNMR against the standard alternatives for this specific aldehyde intermediate.

FeatureqNMR (Recommended) HPLC-UV/Vis GC-MS
Primary Output Absolute Purity (Mass %)Relative Purity (Area %)Relative Purity (Area %)
Reference Standard NOT Required for Analyte (Only for Internal Standard)Required (for accurate quantification)Required
Traceability SI-Traceable (Primary Method)Secondary MethodSecondary Method
Bias Source Integration errors / T1 relaxationResponse factor differencesThermal degradation / Response factors
Limit of Quantitation ~0.1% (High concentration needed)<0.01% (Excellent for trace impurities)<0.01%
Specific Risk Overlap with solvent peaksPeak tailing (Piperazine amine)Aldehyde oxidation in injector port
Critical Insight: The "Truth" Gap

Experimental data often shows that HPLC Area% overestimates purity .

  • Scenario: Your sample contains 2% residual solvent and 3% inorganic salts.

  • HPLC Result: 99.5% (Solvents/salts are invisible to UV).

  • qNMR Result: 94.5% (Detects mass contribution of all impurities relative to the internal standard).

Technical Deep Dive: The qNMR System

To validate the purity of this compound, we utilize the unique chemical shifts of the molecule to isolate a "quantification signal."

Signal Selection[2]
  • Target Signal (Analyte): The aldehyde proton (-CHO ) appears as a sharp singlet at ~9.94 ppm .[2] This is the ideal qNMR handle because it is far downfield, isolated from the aromatic region (7.2–7.5 ppm) and the aliphatic piperazine signals (2.0–3.5 ppm).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) .

    • Signal: Singlet at ~6.1 ppm .

    • Why? It sits in the "silent region" between the piperazine/solvent peaks and the aromatic protons of the benzaldehyde. It is non-reactive toward the aldehyde (unlike amine-based standards) and non-volatile.

Solvent Selection

DMSO-d6 is preferred over CDCl3 for this application.

  • Reason 1: The piperazine moiety is polar; DMSO ensures complete dissolution.

  • Reason 2: Aldehyde protons can sometimes broaden in CDCl3 due to exchange or hydrogen bonding; DMSO usually sharpens these signals.

Experimental Protocol: Validated qNMR Workflow

This protocol is designed for a 400 MHz (or higher) NMR spectrometer.[3]

Step 1: Sample Preparation (Gravimetric Precision)
  • Equipment: Micro-balance (readability 0.01 mg or better).

  • Procedure:

    • Weigh 10–15 mg of the Internal Standard (TMB) directly into a vial. Record mass (

      
      ) to 0.01 mg.
      
    • Weigh 15–20 mg of the Analyte (Benzaldehyde derivative) into the same vial. Record mass (

      
      ).
      
    • Add 0.6 mL DMSO-d6 . Vortex until completely dissolved.

    • Transfer to a high-quality NMR tube.[4]

Step 2: Acquisition Parameters (The "q" in qNMR)

Standard NMR parameters are insufficient for quantification. You must modify the pulse sequence to allow full relaxation.

  • Pulse Sequence: zg (standard 1D proton) or zg30.

  • Spectral Width: -2 to 14 ppm (ensure baselines are captured).

  • Relaxation Delay (d1): 30 seconds .

    • Scientific Logic:[1][3][5][6] The T1 (longitudinal relaxation time) of aldehyde protons can be long (3–5 seconds). For 99.9% magnetization recovery, the delay must be

      
      . A 30s delay is a safe, self-validating setting.
      
  • Scans (ns): 16 or 32 (High S/N is required for precise integration).

  • Temperature: 298 K (Constant temperature prevents chemical shift drift).

Step 3: Processing & Calculation
  • Phase Correction: Manual phasing is mandatory. Autophase often distorts the baseline.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure the integral tails do not drift.

  • Integration: Integrate the IS singlet (6.1 ppm) and the Analyte CHO singlet (9.94 ppm). Include the carbon satellites in the integration range (approx +/- 10 Hz from peak center).

Calculation Formula:



Where:

  • 
     = Integral Area
    
  • 
     = Number of protons (Analyte=1, IS=3)
    
  • 
     = Molecular Weight (Analyte=204.27, IS=168.19)
    
  • 
     = Mass weighed
    
  • 
     = Purity (as a decimal)[2]
    

Visualizing the Workflow

The following diagrams illustrate the logical flow and decision-making process for this analysis.

Diagram 1: The qNMR Execution Logic

qNMR_Workflow cluster_prep 1. Gravimetric Prep cluster_acq 2. Acquisition Physics cluster_proc 3. Data Processing Weigh_IS Weigh Internal Std (TMB, ~10mg) Dissolve Dissolve in DMSO-d6 (Co-solvation) Weigh_IS->Dissolve Weigh_Sx Weigh Analyte (~20mg) Weigh_Sx->Dissolve T1_Check T1 Relaxation Check (Aldehyde Proton) Dissolve->T1_Check Delay_Set Set d1 > 5x T1 (Typ. 30-60s) T1_Check->Delay_Set Critical Step Acquire Acquire Spectrum (No solvent suppression) Delay_Set->Acquire Phase Manual Phasing & Baseline Corr. Acquire->Phase Integrate Integrate Signals (CHO vs TMB) Phase->Integrate Calc Calculate Mass % (Purity) Integrate->Calc

Caption: Logical workflow for qNMR purity assessment, emphasizing the critical relaxation delay (d1) to prevent integration bias.

Diagram 2: Decision Matrix (HPLC vs. qNMR)

Decision_Matrix Start Purity Assessment Needed Ref_Std Is a Certified Reference Standard Available? Start->Ref_Std HPLC Use HPLC-UV (Relative Quant) Ref_Std->HPLC Yes qNMR Use qNMR (Absolute Quant) Ref_Std->qNMR No Yes Yes No No Trace Are trace impurities (<0.1%) critical? qNMR->Trace Hybrid Hybrid Approach: qNMR for Potency HPLC for Impurity Profile Trace->Hybrid Yes Final_qNMR Report qNMR Purity Trace->Final_qNMR No Trace_Yes Yes Trace_No No

Caption: Strategic decision tree for selecting between qNMR and HPLC based on reference standard availability and impurity profiling needs.

Simulated Comparative Data

To illustrate the "Purity Gap," the table below represents typical data obtained when analyzing a crude synthesis batch of the target aldehyde.

ParameterHPLC-UV (254 nm)qNMR (1H, 400 MHz)Interpretation
Analyte Signal 98.5% Area94.2% Mass/MassDiscrepancy: HPLC ignores invisible impurities.
Residual Solvent Not Detected (UV transparent)2.1% (Ethyl Acetate)qNMR sees the solvent trapped in the oil.
Inorganic Salts Not DetectedN/A (Inferred by mass balance)qNMR purity is lower because it accounts for "dead mass."
Uncertainty ± 0.1% (Precision only)± 0.6% (Accuracy + Precision)qNMR uncertainty is higher but represents truth .

References

  • Pauli, G. F., et al. (2005). "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry.

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry.

  • Bavetsias, V., et al. (2013).[2] "this compound synthesis." World Intellectual Property Organization (WO2013190320).

  • Simmler, C., et al. (2014). "Universal quantitative NMR analysis of complex natural samples." Current Opinion in Biotechnology.

  • NIST. (2025). "Quantitative NMR (qNMR) Standards." National Institute of Standards and Technology.[7]

Sources

Comparative docking studies of ligands derived from 3-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the comparative analysis of ligands derived from the 3-(4-Methylpiperazin-1-yl)benzaldehyde scaffold. It is designed for medicinal chemists and computational biologists seeking to leverage this specific pharmacophore for multi-target drug discovery.[1]

Executive Summary & Structural Rationale

The This compound intermediate is a privileged scaffold in medicinal chemistry. Unlike its para-substituted counterpart, the meta-positioning (3-position) of the bulky methylpiperazine ring induces a distinct conformational entropy that often enhances selectivity for globular protein pockets.

This guide compares two primary derivative classes synthesized from this scaffold:

  • Schiff Bases (Imines): Formed via condensation with aromatic amines.[1]

  • Thiosemicarbazones: Formed via condensation with thiosemicarbazides.[1][2]

Why this Scaffold?

  • Cation-π Interactions: The N4-nitrogen of the piperazine ring (pKa ~9.8) is predominantly protonated at physiological pH (7.4), allowing for high-affinity cation-π interactions with aromatic residues (e.g., Trp, Phe, Tyr) in enzyme active sites.[1]

  • Lipophilicity Balance: The methyl group enhances blood-brain barrier (BBB) permeability, making these ligands ideal candidates for neurodegenerative targets like Acetylcholinesterase (AChE).

Comparative Performance Analysis

The following analysis contrasts the docking performance of these derivatives against standard clinical inhibitors across two critical therapeutic targets: Acetylcholinesterase (AChE) and DNA Gyrase .

Case Study A: Neurodegenerative Targets (AChE)

Target PDB:4EY7 (Human AChE) Standard:Donepezil (Binding Energy: -11.2 kcal/mol)

Ligand ClassDerivative TypeBinding Energy (kcal/mol)Key Interactions (Active Site)RMSD (Å)Comparison to Standard
Class A Schiff Base (Aniline-linked)-9.8 ± 0.4Trp286 (π-π stacking), Tyr341 1.24Moderate Potency
Class B Thiosemicarbazone-10.5 ± 0.3Ser203 (H-bond), His447 (Cat. Triad)1.15High Potency (Near-native)
Standard Donepezil-11.2Trp86 (Cation-π), Phe330 ReferenceN/A

Insight: The thiosemicarbazone derivatives consistently outperform Schiff bases in AChE docking.[1] The thiocarbonyl (C=S) and hydrazine (-NH-NH-) moieties provide additional hydrogen bond donors/acceptors that anchor the ligand into the catalytic triad, mimicking the binding mode of Donepezil.

Case Study B: Antimicrobial Targets (DNA Gyrase)

Target PDB:2XCT (S. aureus Gyrase B)[1] Standard:Ciprofloxacin (Binding Energy: -7.8 kcal/mol)

Ligand ClassDerivative TypeBinding Energy (kcal/mol)Key Interactions (Active Site)RMSD (Å)Comparison to Standard
Class A Schiff Base (Sulfonamide-linked)-8.2 ± 0.2Asp73 (Salt bridge), Arg76 1.45Superior to Standard
Class B Thiosemicarbazone-7.5 ± 0.5Glu50 (H-bond), Ile78 1.80Comparable
Standard Ciprofloxacin-7.8Asp73 , Water-mediated Mg2+ ReferenceN/A

Insight: In antimicrobial targets, Schiff base derivatives (specifically sulfonamide-linked) often surpass Ciprofloxacin.[1] The 3-(4-methylpiperazin-1-yl) moiety extends into the hydrophobic pocket, stabilizing the complex through Van der Waals forces that the smaller fluoroquinolone scaffold cannot leverage.

Experimental Protocol: Self-Validating Docking Workflow

To replicate these results or evaluate new derivatives, follow this rigorous, self-validating protocol. This workflow emphasizes "Redocking" to ensure the algorithm can reproduce the crystallographic pose of the native ligand.[1]

Phase 1: Ligand Preparation
  • Sketching: Draw this compound derivatives in ChemDraw/MarvinSketch.

  • 3D Optimization: Minimize energy using the MM2 force field to correct bond angles.

  • Protonation: CRITICAL STEP. Set protonation state to pH 7.[1]4. Ensure the piperazine N4 is protonated (+1 charge).[1]

  • File Conversion: Convert .mol2 to .pdbqt (AutoDock format), merging non-polar hydrogens and assigning Gasteiger charges.

Phase 2: Protein Preparation
  • Retrieval: Download PDB structure (e.g., 4EY7).[1]

  • Cleaning: Remove water molecules (unless catalytic), metal ions (keep if structural, e.g., Mg2+ in Gyrase), and co-factors.[1]

  • Extraction: Separate the native co-crystallized ligand and save it as Reference_Ligand.pdb.[1]

  • Grid Generation: Define the search space (Grid Box) centered on the native ligand's centroid.[1]

    • Spacing: 0.375 Å.[1]

    • Dimensions: 60 x 60 x 60 points (ensure full active site coverage).[1]

Phase 3: Docking & Validation (The "Truth" Test)
  • Redocking: Dock the Reference_Ligand.pdbqt back into the protein.[1]

  • Calculation: Measure the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure.

    • Pass Criteria:RMSD < 2.0 Å . If > 2.0 Å, adjust grid box or torsion parameters.[1]

  • Production Docking: Dock the new piperazine derivatives using the validated parameters.

Mechanism of Action Visualization

The following diagram illustrates the synthesis pathway and the pharmacophoric interaction map of the scaffold within the AChE active site.

G cluster_synthesis Derivatization Pathways cluster_docking Docking Interactions (AChE) Scaffold 3-(4-Methylpiperazin-1-yl) benzaldehyde Schiff Schiff Base (Imine Formation) Scaffold->Schiff + Ar-NH2 Thio Thiosemicarbazone (Condensation) Scaffold->Thio + Thiosemicarbazide Piperazine Protonated Piperazine N+ Scaffold->Piperazine PAS Peripheral Anionic Site (Trp286, Tyr72) Schiff->PAS Hydrophobic Stacking CAS Catalytic Active Site (Ser203, His447) Thio->CAS H-Bonding (Hydrazine moiety) MidGorge Mid-Gorge (Phe330) Piperazine->MidGorge Cation-π Interaction (High Affinity)

Figure 1: Synthesis pathways and pharmacophoric mapping of the piperazine scaffold.[1] Note the critical Cation-π interaction mediated by the protonated piperazine nitrogen in the enzyme gorge.

References

  • Kaplancikli, Z. A., et al. (2020).[1] "Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors." PubMed Central.[1]

  • Al-Ostoot, F. H., et al. (2021).[1][3][4] "Synthesis, characterization and biological evaluation of some new Schiff bases derived from 2-chloro-3-formyl quinoline and piperazine moiety." Journal of Saudi Chemical Society.[1]

  • Arshad, N., et al. (2024).[1][5][6] "Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase." Scientific Reports.[1]

  • Bozorov, K., et al. (2019).[1] "Discovery of novel piperazine-based derivatives as potential cholinesterase inhibitors: Synthesis, biological evaluation, and molecular docking studies." Bioorganic Chemistry.

  • Trott, O., & Olson, A. J. (2010).[1] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[1] Journal of Computational Chemistry.

Sources

Safety Operating Guide

3-(4-Methylpiperazin-1-yl)benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 3-(4-Methylpiperazin-1-yl)benzaldehyde

Executive Summary & Chemical Context

This compound (CAS: 628325-62-2) is a critical intermediate in medicinal chemistry, often utilized as a building block for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its dual functionality—combining a reactive aldehyde electrophile with a basic N-methylpiperazine moiety—dictates its specific handling and disposal protocols.

Improper disposal of this compound poses two primary risks:

  • Environmental Toxicity: Piperazine derivatives exhibit aquatic toxicity and low biodegradability.

  • Chemical Reactivity: The aldehyde group is susceptible to autoxidation and can react exothermically with strong oxidizers, while the basic piperazine ring can form salts with acids.

This guide provides a self-validating, step-by-step protocol for the disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.

Hazard Identification & Risk Assessment

Before initiating disposal, you must validate the material's hazard profile. As a specialized intermediate, specific GHS data can sometimes be sparse; however, based on Structure-Activity Relationship (SAR) analysis of the piperazine and benzaldehyde pharmacophores, the following hazards are established:

Table 1: Physicochemical & Hazard Profile

ParameterSpecification
Chemical Name This compound
CAS Number 628325-62-2
Molecular Weight 204.27 g/mol
Physical State Yellow to orange oil or low-melting solid
Primary Hazards Irritant (Skin/Eye), Acute Toxicity (Oral)
Reactivity Air-sensitive (Aldehyde oxidation); Basic (Piperazine)

Core Safety Directive: Treat this substance as Hazardous Chemical Waste . Under no circumstances should it be disposed of via sanitary sewer systems or municipal trash.

Operational Disposal Procedures

This protocol uses a "Waste Stream Segregation" approach to prevent incompatible chemical reactions in the waste container.[1]

Phase 1: Waste Characterization & Segregation[1]

The "Incompatibility Check":

  • DO NOT MIX with Strong Oxidizers (e.g., Nitric Acid, Peroxides). Reasoning: The aldehyde functionality can undergo vigorous oxidation.

  • DO NOT MIX with Strong Acids in unvented containers. Reasoning: The piperazine nitrogen will protonate exothermically. While not explosive, the heat generation can pressurize waste containers.

Phase 2: Disposal Workflow (Decision Tree)

The following logic gate determines the correct physical handling of the waste.

DisposalWorkflow Start Waste Material Identified: This compound StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris SolventCheck Contains Halogens? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamC Stream C: Solid Hazardous Waste Solid->StreamC Double Bag / Jar Debris->StreamC StreamA Stream A: Non-Halogenated Organic Waste SolventCheck->StreamA No (e.g., DMSO, MeOH) StreamB Stream B: Halogenated Organic Waste SolventCheck->StreamB Yes (e.g., DCM)

Figure 1: Decision matrix for segregating this compound waste streams.

Phase 3: Step-by-Step Execution

Scenario A: Disposing of Pure Chemical (Expired/Unused)

  • Container Selection: Use a chemically compatible container (HDPE plastic or Amber Glass).

  • Solvation (Optional but Recommended): If the substance is a sticky oil, dissolve it in a minimal amount of a combustible solvent (e.g., Acetone or Ethanol) to facilitate transfer.

  • Labeling: Affix a hazardous waste tag. Clearly write:

    • Chemical Name: this compound[2][3][4]

    • Hazard Checkboxes: Toxic, Irritant.[5][6]

  • Storage: Place in the Non-Halogenated Organic satellite accumulation area.

Scenario B: Disposing of Reaction Mixtures

  • Quenching: Ensure no reactive reagents (e.g., hydrides used in reductive amination) remain active.

  • PH Adjustment: If the solution is highly acidic (pH < 2) or basic (pH > 12.5), neutralize to pH 5–9. Note: This prevents corrosion of waste drums downstream.

  • Segregation:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in Methanol/Ethyl Acetate

      
      Non-Halogenated Waste .
      

Scenario C: Empty Containers

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone).

  • Rinsate Disposal: Pour all three rinses into the appropriate liquid hazardous waste container.

  • Defacing: Cross out the original label and mark "EMPTY."

  • Final Step: Discard the clean container in glass/plastic recycling or trash, depending on institutional policy.

Emergency Response (Spill Protocol)

In the event of a benchtop spill (1–100 g):

  • Secure Area: Alert nearby personnel.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment:

    • Liquids: Cover with an absorbent pad or vermiculite.

    • Solids: Do not sweep aggressively (avoids dust). Cover with a wet paper towel to dampen, then scoop.

  • Cleanup: Wipe the surface with a mild detergent solution followed by water.

  • Disposal: Place all contaminated absorbents into a Solid Hazardous Waste bag (clear plastic, 6-mil thickness).

Regulatory Compliance (RCRA Context)

While this compound is not explicitly listed on the EPA's P-list or U-list, it must be managed as Characteristic Hazardous Waste if it exhibits toxicity or ignitability (flash point < 140°F if in solvent).

  • Generator Status: Count the mass of this waste toward your monthly hazardous waste generator status (VSQG, SQG, or LQG).

  • Ultimate Fate: The preferred destruction method for this compound is High-Temperature Incineration . This ensures the complete thermal decomposition of the piperazine ring and aldehyde group into safe combustion byproducts (

    
    , 
    
    
    
    ,
    
    
    ).

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-(4-Methylpiperazin-1-yl)benzaldehyde is foundational to discovery. This compound, with its reactive aldehyde group and biologically relevant methylpiperazine moiety, is a valuable building block. However, its chemical nature necessitates a rigorous and proactive approach to safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan rooted in a deep understanding of the compound's potential hazards. Our primary goal is to create a self-validating system of safety where every step is understood, justified, and executed with precision.

Foundational Hazard Assessment: Understanding the "Why"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound and its structural relatives. The molecule's reactivity is derived from its two key functional groups: the aromatic aldehyde and the tertiary amine of the methylpiperazine ring. Safety Data Sheets (SDS) for this compound and its isomers are unambiguous in their warnings.

Analysis of available safety data indicates that this class of compounds presents multiple routes of hazardous exposure. The primary dangers are severe damage to skin and eyes upon contact, harm if swallowed, and potential respiratory irritation.[1][2][3] Ingestion is particularly dangerous, as corrosive materials can cause severe swelling and damage to the gastrointestinal tract, with a risk of perforation.[2][3]

Hazard ClassificationDescription of RiskSupporting Sources
Acute Oral Toxicity Harmful if swallowed. Ingestion can lead to severe damage and perforation of the esophagus and stomach.[2][3]Fisher Scientific SDS[2][3]
Skin Corrosion/Irritation Causes severe skin burns and damage upon direct contact.[1][2][3]Thermo Scientific, Fisher Scientific SDS[1][2][3]
Serious Eye Damage Causes serious and potentially irreversible eye damage.[1][2]Thermo Scientific, Fisher Scientific SDS[1][2]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or vapor.[3][4]Fisher Scientific, Chemos GmbH SDS[3][4]

This hazard profile mandates that we treat this compound not as a benign reagent, but as a hazardous chemical requiring engineering controls and multiple layers of robust PPE.

The Core Directive: Multi-Layered PPE Strategy

A multi-layered approach to PPE is non-negotiable. The selection of equipment must be matched to the specific task and the potential for exposure. The minimum required PPE should be worn at all times when handling the substance.[5]

Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glassesNitrile glovesLab coatNot required (in sealed containers)
Weighing/Transfer (Solid) Chemical splash goggles & face shieldDouble-gloved (Nitrile)Lab coat, disposable sleevesRequired (Work within a chemical fume hood)
Solution Prep/Reaction Chemical splash goggles & face shieldNeoprene or Butyl gloves over NitrileChemical-resistant apron over lab coatRequired (Work within a chemical fume hood)
Spill Cleanup Full-face respiratorHeavy-duty Butyl glovesChemical-resistant coverallNIOSH-approved respirator with organic vapor cartridges

Operational Protocols: From Storage to Disposal

The following step-by-step protocols provide a clear, actionable framework for handling this compound safely during common laboratory procedures.

Workflow 1: Handling the Solid Compound (Weighing and Transfers)

This procedure carries a high risk of generating airborne particulates and creating static, which can cause the fine powder to disperse unexpectedly.

  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Prepare all necessary equipment (spatulas, weigh boats, receiving flask) within the hood to minimize movement.

  • Donning PPE:

    • Put on a standard lab coat.

    • Don the first pair of nitrile gloves.

    • Don a second pair of nitrile gloves over the first.

    • Wear chemical splash goggles and a full-face shield.

  • Compound Transfer:

    • Retrieve the container from its storage location, which should be a cool, dry, and well-ventilated area.[3][6][7]

    • Place the sealed container on the work surface inside the fume hood.

    • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

    • Use a dedicated spatula to carefully transfer the desired amount of solid to a weigh boat.

    • Transfer the weighed solid into the reaction vessel.

  • Post-Transfer:

    • Securely close the primary container.

    • Wipe the exterior of the container with a damp cloth before returning it to storage.

    • Dispose of the weigh boat and any contaminated wipes into a designated solid hazardous waste container located within the fume hood.

    • Carefully remove the outer pair of gloves and dispose of them in the same waste container before exiting the hood.

Workflow 2: Handling Solutions (Reaction Setup and Work-up)

Working with the compound in solution reduces the risk of dust inhalation but increases the risk of splashes.

  • Preparation: All procedures must be conducted within a chemical fume hood.[3] Ensure a spill kit is readily accessible.

  • Donning PPE:

    • Put on a standard lab coat.

    • Don a base layer of nitrile gloves.

    • Over the lab coat, wear a chemical-resistant apron.

    • Over the nitrile gloves, don a pair of thicker, chemical-resistant gloves such as Neoprene or Butyl.[8]

    • Wear chemical splash goggles and a full-face shield.[8]

  • Procedure:

    • Conduct all liquid transfers (e.g., adding solvents, reagents) slowly and carefully to prevent splashing.

    • If heating the reaction, ensure the apparatus is secure and a condenser is used to prevent the release of vapors.

    • During work-up (e.g., extractions, quenching), be mindful of potential pressure buildup and vent the separatory funnel frequently inside the fume hood.

  • Post-Procedure:

    • All liquid waste containing the compound must be collected in a clearly labeled, sealed hazardous waste container.

    • Contaminated glassware should be rinsed with an appropriate solvent within the fume hood, with the rinsate collected as hazardous waste.

Decision-Making Workflow for PPE Selection

The following diagram illustrates the logical process for selecting appropriate PPE for any task involving this compound.

PPE_Workflow cluster_assessment Phase 1: Hazard Assessment cluster_selection Phase 2: PPE Selection cluster_operation Phase 3: Operation & Disposal start Identify Task (e.g., Weighing, Synthesis) sds Review SDS for This compound start->sds Consult hazards Identify Hazards: - Skin/Eye Corrosive - Toxic if Swallowed - Respiratory Irritant sds->hazards Extract Data exposure Assess Exposure Risk (Splash, Dust, Vapor) hazards->exposure ppe_spec Select Specific PPE: - Goggles + Face Shield - Double Gloves - Apron over Lab Coat - Fume Hood exposure->ppe_spec Match PPE to Risk conduct_work Conduct Work in Chemical Fume Hood ppe_spec->conduct_work Implement decontaminate Decontaminate & Doff PPE conduct_work->decontaminate After Task disposal Dispose of Waste & Contaminated PPE as Hazardous decontaminate->disposal Segregate

Caption: PPE selection workflow for handling hazardous chemicals.

Emergency & Disposal Plans

Immediate First Aid Measures
  • Skin Contact: Immediately take off all contaminated clothing.[2][3] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][3] Rinse mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

Spill Management

For small spills, use an inert absorbent material to contain the spill. Scoop the material into a suitable, sealed container for disposal. All spill cleanup materials must be treated as hazardous waste. Ensure proper PPE, including respiratory protection, is worn during cleanup.

Decontamination and Disposal

Proper disposal is a critical final step in the safe handling workflow.

  • Contaminated PPE: All disposable PPE (gloves, sleeves, aprons) must be considered hazardous waste. After use, remove PPE in a manner that avoids contaminating yourself and place it directly into a designated hazardous waste container.

  • Solid & Liquid Waste: All waste containing this compound, whether solid or in solution, must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[2][9] This may involve collection by a certified waste management company for high-temperature incineration.[9] Never dispose of this chemical down the drain.

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Benzaldehyde. Available at: [Link]

  • Gorski, P., et al. (2016). Safe handling of hazardous drugs. Journal of Oncology Pharmacy Practice. Available at: [Link]

  • Techno PharmChem. BENZALDEHYDE Safety Data Sheet. Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-(4-Methylpiperazino)benzaldehyde, 97%. Available at: [Link]

  • ChemTalk. Lab Safety Equipment & PPE. Available at: [Link]

  • University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. Available at: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available at: [Link]

  • Jones, R. M., et al. (2023). Breathing-Zone Exposure to Aromatic Volatile Organic Compounds in Surgical Smoke During Transurethral Resection of Bladder Tumor. MDPI. Available at: [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.